3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPJAJMBQBTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381873 | |
| Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-65-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthetic protocols for producing 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. The trifluoromethylphenyl and formyl functional groups on the pyrazole core make this compound a versatile intermediate for the development of novel pharmaceuticals and functional materials. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental procedures, and offers insights into process optimization and validation.
Strategic Overview of Synthesis
The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is predominantly achieved through electrophilic formylation of an electron-rich pyrazole ring system. The most robust and widely adopted method is the Vilsmeier-Haack reaction . This reaction is exceptionally effective as it can facilitate a one-pot cyclization of a suitable precursor followed by regioselective formylation at the C4 position of the newly formed pyrazole ring.[1][2][3][4]
An alternative, more modular strategy involves palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling. This approach allows for the late-stage introduction of the 4-(trifluoromethyl)phenyl group onto a pre-functionalized pyrazole-4-carbaldehyde scaffold.[5][6] While versatile for creating diverse analogues, the Vilsmeier-Haack approach is often more direct for the specific target molecule.
This guide will focus primarily on the Vilsmeier-Haack synthesis due to its efficiency and prevalence in the literature for this class of compounds.
Part 1: Primary Synthesis Protocol via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[3][7][8] In this context, an acetophenone hydrazone is treated with the Vilsmeier reagent, a chloroiminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The reaction proceeds through a tandem cyclization-formylation mechanism, yielding the desired 3-aryl-1H-pyrazole-4-carbaldehyde in a single synthetic operation.[2][9]
Reaction Mechanism & Causality
-
Vilsmeier Reagent Formation: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement and elimination of a chlorophosphate species generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.
-
Cyclization & Formylation: The hydrazone derived from 4'-(trifluoromethyl)acetophenone attacks the Vilsmeier reagent. This initiates an electrophilic substitution that drives the cyclization to form the pyrazole ring system. The newly formed pyrazole is electron-rich, particularly at the C4 position, making it highly susceptible to a second electrophilic attack by another equivalent of the Vilsmeier reagent, leading to the introduction of the formyl group.[1][2][8]
Experimental Workflow Diagram
The overall synthetic process is outlined below, starting from commercially available materials.
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An In-depth Technical Guide to the Synthesis of 3-(4-(trifluoromethyl)phenyl)pyrazole Derivatives
Abstract
The 3-(4-(trifluoromethyl)phenyl)pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising therapeutic candidates.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group significantly enhances crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing these valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and discuss the rationale behind methodological choices, thereby offering a field-proven perspective on the synthesis of this important class of molecules.
Introduction: The Significance of the Trifluoromethylated Pyrazole Core
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery.[4][5] When substituted with a 4-(trifluoromethyl)phenyl group at the 3-position, their therapeutic potential is markedly amplified. The trifluoromethyl group acts as a bioisostere for other groups, improving pharmacodynamic and pharmacokinetic profiles.[3]
The most prominent example of this scaffold's success is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used extensively as an anti-inflammatory agent.[6][7][8] Its structure, featuring the 3-(4-(trifluoromethyl)phenyl)pyrazole core, highlights the importance of this moiety for achieving potent and selective biological activity.[7] Beyond inflammation, derivatives have shown significant promise as antibacterial, anticancer, and antifungal agents, making the development of efficient and versatile synthetic routes a high-priority area of research.[9][10][11][12]
Core Synthetic Strategies: A Comparative Overview
The construction of the 3-(4-(trifluoromethyl)phenyl)pyrazole ring can be achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and considerations of regioselectivity.
Caption: Overview of major synthetic pathways to the target pyrazole scaffold.
Knorr Pyrazole Synthesis: The Classic Cyclocondensation
The most traditional and widely employed method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14][15] This approach is particularly effective for generating the core of drugs like Celecoxib.
Causality of the Method: The reaction is driven by the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the β-diketone. The regioselectivity—determining which nitrogen of an unsymmetrical hydrazine binds to which carbonyl—can be a critical consideration. For the synthesis of 3-(4-(trifluoromethyl)phenyl)pyrazoles, a key starting material is 4,4,4-trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione or a similar trifluoromethyl β-dicarbonyl compound.[6] The more electrophilic carbonyl, influenced by the electron-withdrawing CF3 group, is typically attacked first by the more nucleophilic nitrogen of the hydrazine.
Caption: Simplified workflow of the Knorr pyrazole synthesis mechanism.
From α,β-Unsaturated Ketones (Chalcones)
An alternative and highly versatile route involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines.[16][17] This two-step process begins with the synthesis of the chalcone intermediate, typically via a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde.
-
Chalcone Formation: 4'-(Trifluoromethyl)acetophenone is condensed with a suitable aldehyde.
-
Pyrazoline Formation and Aromatization: The resulting chalcone is then reacted with a hydrazine derivative. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[18][19][20] In many protocols, the reaction conditions facilitate direct aromatization.
Expert Insight: This method offers great modularity. A wide variety of substituents can be introduced on both phenyl rings of the chalcone, allowing for the creation of diverse derivative libraries. The choice of acid or base catalyst in the cyclization step can influence reaction times and yields.[17]
1,3-Dipolar Cycloaddition
Modern synthetic chemistry often favors 1,3-dipolar cycloaddition reactions for their high efficiency and regioselectivity.[13][21] In this context, a diazo compound (the 1,3-dipole) reacts with an alkyne (the dipolarophile) in a [3+2] cycloaddition to form the pyrazole ring.
Trustworthiness and Safety: A significant advantage of modern protocols is the in situ generation of the diazo compound from a stable precursor, such as a tosylhydrazone.[22][23] This approach circumvents the need to handle potentially toxic and explosive diazoalkanes, making the procedure safer and more practical for routine laboratory use.[22] The regioselectivity is generally high, governed by the electronic properties of the substituents on both the diazo compound and the alkyne.[24]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.
Protocol 1: Knorr Synthesis of a Celecoxib Analog
This protocol describes the synthesis of 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a close analog of Celecoxib.
Step 1: Synthesis of 1-Phenyl-3-(trifluoromethyl)propane-1,3-dione
-
To a solution of sodium ethoxide (prepared from 1.5 g of sodium in 30 mL of absolute ethanol) at 50°C, add a mixture of 4'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) and ethyl trifluoroacetate (8.3 g, 58.4 mmol).
-
Stir the reaction mixture at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude β-diketone, which can be used in the next step without further purification.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the crude 1-phenyl-3-(trifluoromethyl)propane-1,3-dione (approx. 53 mmol) in 100 mL of glacial acetic acid.
-
Add 4-hydrazinylbenzene-1-sulfonamide (9.9 g, 53.1 mmol) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the formation of the pyrazole product by TLC.[16]
-
Upon completion, cool the reaction mixture and pour it into 300 mL of ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to obtain the pure 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Protocol 2: Chalcone-Based Synthesis
This protocol outlines the synthesis of a 3-(4-(trifluoromethyl)phenyl)pyrazole derivative starting from a chalcone.
Step 1: Synthesis of (E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone)
-
In a flask, dissolve 4'-(trifluoromethyl)acetophenone (5.0 g, 26.6 mmol) and benzaldehyde (2.8 g, 26.6 mmol) in 50 mL of ethanol.
-
Add a solution of 40% aqueous KOH (10 mL) dropwise while stirring in an ice bath.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. A new, less polar spot corresponding to the chalcone should appear.
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and recrystallize from ethanol to yield the pure chalcone.[17]
Step 2: Cyclization to form the Pyrazole
-
To a solution of the chalcone (4.0 g, 14.5 mmol) in 40 mL of glacial acetic acid, add hydrazine hydrate (0.8 g, 16.0 mmol).[18]
-
Reflux the mixture for 6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the chalcone spot.[16]
-
After cooling, pour the mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to afford the final pyrazole derivative.
Data Summary and Characterization
The success of a synthesis is contingent on rigorous characterization of the final compound. Standard analytical techniques are employed to confirm the identity and purity of the synthesized 3-(4-(trifluoromethyl)phenyl)pyrazole derivatives.
| Parameter | Knorr Synthesis | Chalcone Route | 1,3-Dipolar Cycloaddition |
| Key Precursors | β-Diketone, Hydrazine | Chalcone, Hydrazine | Alkyne, Diazo Precursor |
| Typical Solvent | Acetic Acid, Ethanol | Glacial Acetic Acid | THF, DMF |
| Catalyst/Reagent | Acid or Base Catalyst | Acid Catalyst | Base (for diazo generation) |
| Temperature | Reflux (80-120°C) | Reflux (80-120°C) | Room Temp to 80°C |
| Typical Yields | 60-90% | 70-95% | 75-95% |
| Key Advantage | Well-established, scalable | Modular, diverse libraries | High regioselectivity, mild |
| Main Challenge | Regioselectivity issues | Potential for side products | Handling of precursors |
Standard Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural elucidation. The characteristic chemical shifts of the pyrazole ring protons and the single resonance from the CF3 group are key diagnostic signals.[25][26]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H (if present) and C=N bonds within the pyrazole ring.
-
Elemental Analysis: Confirms the percentage composition of C, H, and N, matching it with the calculated theoretical values.
Conclusion
The synthesis of 3-(4-(trifluoromethyl)phenyl)pyrazole derivatives is a well-developed field with multiple reliable and efficient strategies at the disposal of the modern chemist. The classic Knorr condensation and chalcone-based routes remain highly relevant for their scalability and modularity. Concurrently, methods like 1,3-dipolar cycloadditions offer superior control over regioselectivity under mild conditions. A thorough understanding of the mechanisms and practical considerations behind each method, as detailed in this guide, empowers researchers to make informed decisions, enabling the successful synthesis of these pharmacologically vital molecules for advancement in drug discovery and development.
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A Technical Guide to 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrazole core, a reactive carbaldehyde group, and an electron-withdrawing trifluoromethylphenyl substituent, makes it a versatile and highly valuable scaffold for the synthesis of complex molecular entities with potential therapeutic applications.
The pyrazole moiety is a well-established "privileged scaffold" in drug design, appearing in numerous approved pharmaceuticals.[1][2] The incorporation of a trifluoromethyl group often enhances key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The aldehyde functional group serves as a critical synthetic handle, enabling a wide array of chemical transformations for the development of diverse compound libraries. This guide provides an in-depth overview of its synthesis, properties, characterization, and applications.
Physicochemical Properties and Identifiers
A clear identification of the compound is the first step in any research endeavor. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 306936-65-2 | [5] |
| Molecular Formula | C₁₁H₇F₃N₂O | [5][6] |
| Molecular Weight | 240.18 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde | [5] |
| Appearance | Typically a white to off-white solid | [8] |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heterocyclic ring.[10][11]
The synthesis of this compound proceeds via the cyclization and formylation of a suitable hydrazone precursor. The causality behind this choice is the reaction's reliability and its ability to construct the formylated pyrazole core in a single, efficient step from readily available starting materials.
Caption: Synthetic workflow for the target compound via Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established Vilsmeier-Haack procedures for analogous pyrazoles.[2][3][10] Researchers should perform their own optimization.
Part A: Synthesis of 1-(4-(Trifluoromethyl)phenyl)ethan-1-one hydrazone (Precursor)
-
Reaction Setup: To a solution of 4'-(Trifluoromethyl)acetophenone (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution while stirring.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add cold water to precipitate the hydrazone product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the hydrazone precursor. The product can be used in the next step without further purification if high purity is achieved.
Part B: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[12]
-
Addition of Hydrazone: Dissolve the hydrazone precursor from Part A (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it for 8-12 hours.[12][13] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it is slightly alkaline (pH 8-9).
-
Extraction & Purification: The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following represents expected spectroscopic data based on analysis of structurally similar compounds.[3][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole C-H proton (singlet, ~8.2-8.5 ppm), the aldehyde proton (singlet, ~10.0-10.1 ppm), aromatic protons from the trifluoromethylphenyl ring (doublets, ~7.7-8.0 ppm), and a broad singlet for the pyrazole N-H proton.[3] |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~183-185 ppm), pyrazole ring carbons, and aromatic carbons. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.[3] |
| IR (KBr) | Characteristic absorption bands for N-H stretching (~3100-3300 cm⁻¹), C=O stretching of the aldehyde (~1670-1695 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[3][8] |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 240.05). |
Reactivity and Synthetic Utility
The aldehyde group at the 4-position of the pyrazole ring is a versatile functional group for further synthetic modifications. This reactivity is central to its role as a building block.
Caption: Key synthetic transformations of the title compound.
Biological Significance and Applications in Drug Discovery
The trifluoromethyl-phenyl-pyrazole scaffold is a recurring motif in compounds with a wide range of biological activities. Derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA.[1] The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane.[1]
Furthermore, the pyrazole nucleus is a cornerstone in the design of anti-inflammatory drugs (e.g., COX-2 inhibitors), anticancer agents, and agrochemicals.[3][14] Therefore, this compound serves as a critical starting material for generating novel derivatives for screening in various therapeutic areas. Its utility lies in its capacity to be elaborated into more complex structures that can be tailored to interact with specific biological targets.[1][15]
Safety and Handling
According to GHS classifications for this compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
References
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- Al-Issa, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), 0-0.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]
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Al-Issa, S., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]
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Al-Issa, S. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]
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Smith, T. E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
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Kumar, A., et al. (2018). synthesis of novel 4-substituted-1, 2, 3-triazole tagged 1-phenyl-3-(trifluoromethyl)-1h-pyrazole-4- carbaldehyde derivatives. ResearchGate. Retrieved from [Link]
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Manjula, S. N., et al. (2020). (PDF) 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Retrieved from [Link]
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Physical properties of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Physical Properties of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of this compound (CAS No: 306936-65-2). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a pyrazole core, a reactive aldehyde group, and an electron-withdrawing trifluoromethyl moiety, imparts a distinct set of characteristics that are critical for its application in synthesis and drug design. This document consolidates predicted and experimental data from analogous compounds to offer a detailed profile, covering thermal properties, solubility, lipophilicity, and a full spectroscopic signature. Methodologies for property determination are discussed to provide practical context for laboratory professionals.
Chemical Identity and Structure
The foundational step in understanding a compound's physical properties is to establish its precise chemical identity. The structure combines a heterocyclic pyrazole ring, functionalized with a formyl (carbaldehyde) group, and a phenyl ring substituted with a trifluoromethyl group.
-
IUPAC Name: this compound[1]
-
Synonyms: 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde[1]
-
CAS Number: 306936-65-2[1]
-
Molecular Formula: C₁₁H₇F₃N₂O[1]
-
Molecular Weight: 240.18 g/mol [1]
-
Monoisotopic Mass: 240.05104734 Da[1]
Caption: Chemical structure of the title compound.
Physicochemical Properties
The interplay between the aromatic systems and the highly polar functional groups dictates the compound's physical behavior. The data presented below is a synthesis of predicted values and experimental data from closely related structural analogs.
| Property | Value / Observation | Source / Method |
| Physical State | Expected to be a crystalline solid at 20°C. | Inference from analogs[2] |
| Melting Point | ~140-150 °C (Estimated) | Based on analogs[2] |
| Boiling Point | 422.7 °C at 760 mmHg | Predicted[3] |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Methanol. | Structural Inference |
| logP (Lipophilicity) | 2.2 | Predicted (XLogP3)[1] |
| pKa | ~8-10 (Estimated for pyrazole N-H) | Structural Inference |
Thermal Properties: Melting and Boiling Point
No experimental melting point for the title compound is readily available in the literature. However, we can establish a reliable estimate through comparative analysis. The analogous compound lacking the trifluoromethyl group, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a reported melting point of 142-147 °C. Another close analog, which is N-phenylated, 3-[4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, melts at 144 °C.[2] The presence of the trifluoromethyl group can increase crystal lattice energy through dipole-dipole interactions, suggesting the melting point is likely in a similar or slightly higher range.
The predicted boiling point is high (422.7 °C), which is characteristic of a molecule with a significant molecular weight, a rigid aromatic core, and polar functional groups capable of strong intermolecular interactions, including hydrogen bonding via the pyrazole N-H group.[3]
Solubility Profile
The molecule possesses both lipophilic (phenyl and trifluoromethyl groups) and hydrophilic (pyrazole N-H and aldehyde oxygen) regions, making it amphiphilic.
-
Aqueous Solubility: Expected to be low due to the dominance of the large, nonpolar trifluoromethylphenyl moiety.
-
Organic Solubility: The compound is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can disrupt the hydrogen bonding network. It should also show good solubility in alcohols like methanol and ethanol.
Protocol: Experimental Solubility Estimation
A qualitative assessment of solubility can be performed efficiently in a research setting.
Caption: Workflow for qualitative solubility assessment.
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug development, indicating how a compound distributes between an aqueous and a lipid phase. The predicted XLogP3 value of 2.2 suggests that the compound is moderately lipophilic.[1] The trifluoromethyl group significantly increases lipophilicity compared to a simple phenyl-pyrazole scaffold, a property often exploited to enhance membrane permeability and metabolic stability of drug candidates.[4]
Spectroscopic Profile
The spectroscopic signature of a molecule is its definitive fingerprint. The following sections detail the expected spectral characteristics based on its functional groups and data from analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations from the aldehyde and the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200-3400 | N-H Stretch | Pyrazole Ring | Medium, Broad |
| ~1680 | C=O Stretch | Aldehyde | Strong |
| 1500-1600 | C=C / C=N Stretch | Aromatic/Pyrazole Rings | Medium-Strong |
| 1100-1350 | C-F Stretch | Trifluoromethyl Group | Strong, Multiple Bands |
The most characteristic peak is the strong carbonyl (C=O) stretch. In a closely related compound, this peak was observed at 1678 cm⁻¹, confirming the conjugated aldehyde system.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation in solution.
-
¹H NMR:
-
Aldehyde Proton (CHO): A singlet expected far downfield, around 9.8-10.2 ppm .
-
Pyrazole C5-H: A singlet around 8.0-8.5 ppm .
-
Aromatic Protons: The A₂B₂ spin system of the 4-substituted phenyl ring will appear as two distinct doublets between 7.6 and 8.2 ppm .
-
Pyrazole N1-H: A broad singlet, which may be exchangeable with D₂O, typically appearing between 13.0-14.0 ppm .
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): Expected around 185-190 ppm .
-
Aromatic & Pyrazole Carbons: A series of signals between 110-150 ppm .
-
Trifluoromethyl Carbon (CF₃): A characteristic quartet (due to ¹JCF coupling) around 120-125 ppm .
-
-
¹⁹F NMR:
-
The three equivalent fluorine atoms of the CF₃ group will produce a sharp singlet, typically observed between -60 and -63 ppm relative to CFCl₃.[5]
-
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion: The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 241.0583 .
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO) or cleavage of the trifluoromethyl group.
-
Predicted Collision Cross Section (CCS): For advanced ion mobility-mass spectrometry, the predicted CCS value for the [M+H]⁺ adduct is 147.4 Ų.[6]
Conclusion
This compound is a solid, moderately lipophilic compound with a high predicted boiling point, indicative of a stable crystalline structure. Its physical properties are governed by a balance of lipophilic regions and hydrogen-bonding motifs. The spectroscopic data, characterized by distinct signals from the aldehyde, pyrazole, and trifluoromethylphenyl moieties, provide an unambiguous means of identification and structural confirmation. This guide consolidates the key physical data necessary for its effective use as a versatile intermediate in chemical research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Retrieved from [Link]
-
Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
-
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A Technical Guide to the Structural Elucidation of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Abstract: This guide provides a comprehensive, in-depth analysis of the methodologies and analytical logic required for the complete structural elucidation of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Consequently, unambiguous structural confirmation is a critical prerequisite for any further research or development. This document moves beyond rote procedural descriptions to explore the causal reasoning behind experimental choices, demonstrating how a synergistic application of modern spectroscopic techniques provides a self-validating framework for molecular characterization. The target audience includes researchers, analytical scientists, and professionals in drug development who require a robust understanding of structure confirmation.
Introduction to the Target Moiety
The compound of interest, this compound, is a heterocyclic aromatic aldehyde. Its fundamental properties, derived from public chemical databases, are essential for initiating its characterization.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₇F₃N₂O | PubChem[4][5] |
| Molecular Weight | 240.18 g/mol | PubChem[4] |
| Monoisotopic Mass | 240.051047 Da | PubChem[4][5] |
The structure combines a pyrazole ring, a key pharmacophore, with a trifluoromethylphenyl group and a reactive carbaldehyde function. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the aldehyde provides a synthetic handle for further derivatization. Our objective is to apply a suite of analytical techniques not merely to identify this structure, but to build an unassailable case for its precise atomic connectivity and constitution.
Caption: Molecular structure of the target compound.
The Elucidation Workflow: A Multi-Modal Approach
Structural elucidation is a process of evidence accumulation. No single technique is sufficient; rather, confidence is built by correlating orthogonal data sets. Our workflow is designed to logically progress from foundational data (mass and composition) to a detailed topographical map (NMR connectivity).
Caption: The logical workflow for structure elucidation.
Mass Spectrometry: The Foundational Measurement
Expertise & Causality: The first and most fundamental question in structure elucidation is "what is its mass?". High-Resolution Mass Spectrometry (HRMS) is employed not just to measure the molecular weight, but to do so with sufficient accuracy (typically < 5 ppm) to provide an unambiguous elemental formula. This is the first line of validation for our proposed structure. The fragmentation pattern observed under ionization further corroborates the presence of specific structural motifs.
Expected Data & Interpretation: Using a technique like Electrospray Ionization (ESI), we anticipate observing the protonated molecule [M+H]⁺.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [C₁₁H₈F₃N₂O]⁺ | 241.0583 | ~241.058 | Protonated molecular ion. Its accurate mass confirms the elemental composition. |
| [M+H - CHO]⁺ | 212.0556 | ~212.056 | Loss of the formyl group, a common fragmentation for aldehydes. |
| [M+H - CF₃]⁺ | 172.0631 | ~172.063 | Loss of the trifluoromethyl group, characteristic of this substituent. |
Self-Validating Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Bruker MicrOTOF-Q III, operating in ESI positive ion mode.[6]
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 3-5 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument must be calibrated with a known standard immediately prior to the run to ensure mass accuracy.
-
Analysis: Process the resulting spectrum to identify the monoisotopic mass of the [M+H]⁺ peak. Use software to calculate the elemental formula that best fits the measured mass within a 5 ppm error threshold.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. Each bond vibrates at a characteristic frequency, and by identifying these absorptions, we can confirm the building blocks of our molecule—the aldehyde, the aromatic rings, and the pyrazole N-H.
Expected Data & Interpretation: The IR spectrum provides a "fingerprint" that must be consistent with the proposed structure.
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Appearance |
| Pyrazole | N-H stretch | 3100 - 3300 | Medium, potentially broad |
| Aromatic Rings | C-H stretch | ~3030 | Weak to medium[7] |
| Aldehyde | C-H stretch | ~2850 and ~2750 | Two weak but sharp bands, highly characteristic[8][9] |
| Aldehyde (conjugated) | C=O stretch | 1665 - 1680 | Strong, sharp[6][8] |
| Aromatic/Pyrazole | C=C, C=N stretch | 1450 - 1600 | Multiple medium to strong bands[7] |
| Trifluoromethyl | C-F stretch | 1100 - 1350 | Strong, often complex |
Self-Validating Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Pressing: Place the powder in a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent disc.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify and label the key absorption bands corresponding to the functional groups listed above. The presence of the conjugated C=O and the dual aldehyde C-H stretches are critical validation points.[10]
Nuclear Magnetic Resonance: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful technique for organic structure elucidation. It provides a complete picture of the carbon and hydrogen framework.
-
¹H NMR: Tells us the number of distinct proton environments, their electronic surroundings (chemical shift), and how many neighboring protons they have (splitting pattern).
-
¹³C NMR: Reveals the number of distinct carbon environments.
-
2D NMR (HSQC, HMBC): Directly maps which protons are attached to which carbons (HSQC) and establishes long-range connectivity across 2-3 bonds (HMBC), allowing for the unambiguous assembly of molecular fragments.[6]
Expected Data & Interpretation:
| ¹H NMR | ¹³C NMR |
| Proton Assignment | δ (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.0 |
| Pyrazole (C5-H) | 8.2 - 8.5 |
| Phenyl (H-2', H-6') | 7.8 - 8.0 |
| Phenyl (H-3', H-5') | 7.6 - 7.8 |
| Pyrazole (N-H) | >13.0 |
(Note: Chemical shifts are predictions and may vary based on solvent and concentration. 'q' denotes a quartet due to C-F coupling.)
Key HMBC Correlations for Unambiguous Assignment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of connectivity. It allows us to piece the puzzle together.
Caption: Critical HMBC correlations confirming fragment connectivity.
Self-Validating Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. Integrate all peaks and assign multiplicities.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D NMR Acquisition:
-
HSQC: Run a standard gradient-selected HSQC experiment to establish all one-bond C-H correlations.
-
HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz. This will reveal the crucial 2- and 3-bond correlations.
-
-
Data Analysis: Use NMR processing software to analyze all spectra.
-
Confirm the number of proton and carbon signals matches the structure.
-
Use the HSQC to link proton signals to their attached carbons.
-
Use the HMBC to connect the molecular fragments. The correlation from the aldehyde proton (H-CHO) to the pyrazole C4 and C5 is definitive proof of its position. The correlation from the pyrazole proton (H5) back to C4 and C3 confirms the pyrazole substitution pattern.
-
Synthesis of Evidence and Final Confirmation
The structure of this compound is confirmed with high confidence by the seamless integration of all analytical data:
-
HRMS establishes the correct elemental formula (C₁₁H₇F₃N₂O).[4]
-
FT-IR confirms the presence of all requisite functional groups: N-H, C=O (aldehyde), aromatic C-H, and C-F.[6][8]
-
¹H and ¹³C NMR provide the correct count of unique hydrogen and carbon atoms and show them in the expected chemical environments.
-
2D NMR acts as the final arbiter, stitching the fragments together through observed bond correlations, leaving no ambiguity in the atomic connectivity.
This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides an authoritative structural assignment, forming a solid foundation for any subsequent research and development activities.
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. [Link]
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Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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Various Authors. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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Tidwell, M. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
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Farghaly, T. A., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
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Kiran Kumar, H. C., et al. (2020). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData. [Link]
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Ather, A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
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Ok, S., et al. (2011). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Asiri, A. M., et al. (2012). 1-Phenyl-1h-Pyrazole-4-Carbaldehyde. Acta Crystallographica Section E. [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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1H NMR spectrum of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment. We will delve into the theoretical prediction of the spectrum based on molecular structure, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral features. The causality behind experimental choices and spectral patterns is emphasized to provide actionable, field-proven insights.
Molecular Structure and Proton Environments
The structural integrity of a molecule is unequivocally confirmed by its unique NMR signature. The target molecule, this compound, possesses several distinct electronic environments that govern the chemical shifts and coupling patterns of its protons.
The structure contains four key regions for ¹H NMR analysis:
-
The Aldehyde Proton (H_a): Directly attached to the electron-withdrawing carbonyl group.
-
The Pyrazole Ring Protons (H_b, H_c): A proton at the 5-position of the pyrazole ring (H_b) and a labile proton on the nitrogen (H_c, N-H).
-
The Phenyl Ring Protons (H_d, H_e): A para-substituted aromatic system influenced by the strongly deactivating trifluoromethyl group.
These protons are labeled on the structure below for clarity:

The electron-withdrawing nature of the trifluoromethyl (-CF₃) group, the carbaldehyde (-CHO) group, and the inherent aromaticity of the pyrazole and phenyl rings are the primary factors dictating the observed chemical shifts.[1][2]
Predicted ¹H NMR Spectral Parameters
Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum can be formulated. The presence of electronegative atoms and anisotropic effects from π-systems causes protons to be "deshielded," shifting their resonance signals downfield (to a higher ppm value).[2][3][4] The predicted parameters are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Key Influences |
| H_a (Aldehyde) | 9.5 – 10.5 | Singlet (s) | 1H | N/A | Highly deshielded due to the magnetic anisotropy of the C=O bond and the electronegativity of oxygen.[5] |
| H_b (Pyrazole C5-H) | 8.0 – 9.0 | Singlet (s) or Doublet (d) | 1H | ~2-3 Hz (if coupled to N-H) | Located on an electron-deficient aromatic heterocycle. May show fine coupling to the N-H proton in non-exchanging solvents. |
| H_c (Pyrazole N1-H) | 11.0 – 14.0 | Broad Singlet (br s) | 1H | N/A | Labile proton; chemical shift is highly dependent on solvent, concentration, and temperature. Broadening is due to quadrupolar effects from nitrogen and chemical exchange.[6][7] |
| H_d (Phenyl H) | ~8.0 – 8.3 | Doublet (d) | 2H | 8.0 – 9.0 Hz | Aromatic protons ortho to the pyrazole ring. Part of an AA'BB' system. |
| H_e (Phenyl H) | ~7.7 – 7.9 | Doublet (d) | 2H | 8.0 – 9.0 Hz | Aromatic protons ortho to the strongly electron-withdrawing -CF₃ group, causing significant deshielding.[8] |
Experimental Protocol for High-Resolution ¹H NMR
The acquisition of a high-quality, interpretable spectrum is contingent on a robust and well-justified experimental methodology. The following protocol is designed to be a self-validating system for the analysis of this and similar compounds.
Workflow for ¹H NMR Spectrum Acquisition
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Unlike CDCl₃, its non-protic nature slows the rate of chemical exchange for the N-H proton, allowing this labile proton to be observed as a distinct, albeit broad, signal.[7]
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) tetramethylsilane (TMS).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
-
Instrumental Setup and Acquisition:
-
Rationale for Parameters: A longer relaxation delay (d1) of 5 seconds ensures that all protons, including those with longer T1 relaxation times, are fully relaxed before the next pulse. This is crucial for accurate signal integration.
-
Procedure:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Perform automatic or manual tuning and matching of the probe to the sample.
-
Acquire the ¹H NMR spectrum using standard parameters, ensuring a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Rationale for Referencing: The chemical shift of TMS is defined as 0.00 ppm and is largely unaffected by the solvent, providing a reliable reference point for the entire spectrum.[2][4]
-
Procedure:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform manual phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and perform peak picking to determine their chemical shifts.
-
-
In-Depth Spectral Interpretation
The final spectrum is a composite of signals, each providing a piece of the structural puzzle. The following analysis assigns each observed signal to its corresponding proton environment.
Structural Assignments Diagram
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, the underlying scientific principles governing these values, a detailed experimental protocol for data acquisition, and a foundational understanding of the structural characteristics of this molecule as revealed by ¹³C NMR spectroscopy.
Introduction: The Structural Significance of a Substituted Pyrazole
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a common scaffold in numerous pharmaceuticals due to its diverse biological activities. The presence of a trifluoromethylphenyl group can enhance metabolic stability and binding affinity, while the carbaldehyde moiety offers a reactive handle for further synthetic modifications. Understanding the precise structural features of this molecule is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (aldehyde) | ~185 | The electrophilic nature of the carbonyl carbon results in a significant downfield shift. |
| C3 (pyrazole) | ~150 | Attached to the electron-withdrawing phenyl group and adjacent to a nitrogen atom. |
| C4 (pyrazole) | ~115 | Attached to the electron-withdrawing aldehyde group, leading to a downfield shift compared to unsubstituted pyrazole. |
| C5 (pyrazole) | ~138 | Adjacent to two nitrogen atoms within the aromatic pyrazole ring. |
| C1' (phenyl) | ~133 | The ipso-carbon attached to the pyrazole ring. |
| C2'/C6' (phenyl) | ~126 (quartet, JCF ≈ 3-4 Hz) | Ortho to the trifluoromethyl group, showing a slight upfield shift and coupling to fluorine. |
| C3'/C5' (phenyl) | ~129 | Meta to the trifluoromethyl group, with minimal electronic influence. |
| C4' (phenyl) | ~131 (quartet, JCF ≈ 32 Hz) | The ipso-carbon attached to the trifluoromethyl group, exhibiting a characteristic quartet splitting pattern. |
| CF₃ | ~124 (quartet, JCF ≈ 272 Hz) | The carbon of the trifluoromethyl group, with a large one-bond coupling constant to fluorine. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on computational models and analysis of similar structures and may vary slightly from experimental data.
Rationale Behind the Chemical Shift Assignments
The predicted chemical shifts are a direct reflection of the electronic environment of each carbon atom. Key factors influencing these shifts include:
-
Electronegativity: The highly electronegative nitrogen atoms in the pyrazole ring and the oxygen of the carbaldehyde group deshield adjacent carbon atoms, causing them to resonate at higher chemical shifts (downfield).
-
Aromaticity: The carbons within the aromatic pyrazoles and phenyl rings resonate in the typical aromatic region (approximately 110-160 ppm).
-
Substituent Effects:
-
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This is evident in the downfield shift of the attached phenyl carbon (C4') and the characteristic quartet splitting due to spin-spin coupling with the three fluorine atoms.[6][7] The carbon of the CF₃ group itself appears as a quartet with a large coupling constant.
-
The carbaldehyde (-CHO) group is also electron-withdrawing, leading to a significant downfield shift for the carbonyl carbon and the pyrazole carbon to which it is attached (C4).
-
-
Tautomerism: It is important to note that N-unsubstituted pyrazoles can exist as tautomers.[8] The observed spectrum will be an average of the contributing tautomers, the position of which can be influenced by the solvent and temperature.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the molecular structure of this compound with the standardized atom numbering system is presented below.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
The following is a detailed, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but solubility should be confirmed.
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons and the CF₃ group which may have broader signals.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (DMSO-d₆ at 39.52 ppm).
Workflow for ¹³C NMR Analysis
The logical flow for the analysis of the ¹³C NMR spectrum of this compound is illustrated in the following diagram.
Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its characterization. By understanding the predicted chemical shifts and the factors that influence them, researchers can confidently assign the signals in an experimental spectrum. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality data. This comprehensive analysis underscores the power of ¹³C NMR spectroscopy as a cornerstone technique in modern chemical research and drug development.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
-
CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]
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Guan, Y., Wu, J., & Zhang, Y. (2022). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Digital Discovery, 1(4), 438-449. [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
Elguero, J., & Perez-Torralba, M. (2019). A Complete Prediction Model of ¹H- and ¹³C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Molecules, 24(19), 3469. [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Patil, S. A., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4841-4844. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
<
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a molecule featuring a pyrazole core, an aromatic aldehyde, and a trifluoromethylphenyl substituent, its characterization demands a nuanced approach to ionization and fragmentation analysis. This document offers field-proven insights into the selection of appropriate ionization techniques, detailed experimental protocols, and an expert interpretation of the anticipated mass spectral data. We delve into the mechanistic underpinnings of the molecule's fragmentation pathways, supported by established principles and authoritative references. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and its structural analogs.
Introduction and Analytical Significance
This compound (Molecular Formula: C₁₁H₇F₃N₂O, Exact Mass: 240.0510 Da) is a versatile synthetic intermediate.[1] The pyrazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[2] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the carbaldehyde functional group provides a reactive handle for further chemical modifications.[3] Accurate mass spectrometric analysis is therefore critical for structural verification, purity assessment, and metabolic profiling during drug discovery and development. This guide elucidates the core principles and practical steps for achieving high-fidelity MS analysis of this target molecule.
Physicochemical Properties and their MS Implications
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₁H₇F₃N₂O | Determines the exact mass of the molecular ion. |
| Exact Mass | 240.0510 Da | The target m/z for the molecular ion [M]⁺• or pseudomolecular ion [M+H]⁺.[1] |
| Molecular Weight | 240.18 g/mol | Average mass, useful for general calculations.[1] |
| Key Functional Groups | Pyrazole, Aromatic Aldehyde, Trifluoromethylphenyl | These groups dictate ionization efficiency and fragmentation patterns. |
| Polarity | Moderately Polar | Suitable for a range of ionization techniques including ESI, APCI, and EI. |
| Thermal Stability | Expected to be thermally stable | Allows for analysis by techniques requiring vaporization, such as GC-MS with Electron Ionization.[4] |
Strategic Selection of Ionization Techniques
The choice of ionization source is paramount for successful analysis. The moderately polar and thermally stable nature of the target compound makes it amenable to several techniques. The optimal choice depends on the analytical goal—be it simple molecular weight confirmation or detailed structural elucidation.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase.[5][6] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[7]
-
Expertise & Causality: EI is the method of choice for obtaining detailed structural information. The resulting fragmentation pattern serves as a molecular "fingerprint," which is invaluable for unambiguous identification and for populating spectral libraries. Given the compound's stability, it is well-suited for introduction via Gas Chromatography (GC-MS) or a direct insertion probe.[8] The high energy of EI ensures cleavage of the molecule's various bonds, providing rich data on its constituent parts.[6]
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[9] It is particularly effective for polar molecules and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Expertise & Causality: ESI is ideal for confirming the molecular weight of the compound with minimal fragmentation. It typically produces a protonated molecule, [M+H]⁺, especially when the mobile phase is acidified.[11] The pyrazole ring's nitrogen atoms can be readily protonated. This technique is preferred when analyzing samples from complex biological matrices or when the primary goal is quantification, as it often provides a strong molecular ion signal with less complex background.[9]
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for moderately polar and thermally stable compounds that are less amenable to ESI.[12][13] It involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization via corona discharge.[14]
-
Expertise & Causality: APCI serves as an excellent alternative or complement to ESI. It is particularly useful for analytes that are not sufficiently polar for efficient ESI.[12] The gas-phase ionization mechanism in APCI can sometimes lead to different adduct formations or in-source fragmentation compared to ESI, providing complementary data. It is compatible with a wide range of nonpolar mobile phases and high flow rates, making it a robust interface for HPLC.[4][14]
Predicted Mass Fragmentation Analysis (EI-MS)
Under Electron Ionization, this compound is expected to undergo a series of predictable fragmentation events. The resulting mass spectrum will be a composite of ions derived from cleavages at the molecule's most labile sites.
Proposed Fragmentation Pathway
The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. Key expected cleavages include:
-
α-Cleavage of the Aldehyde: Loss of a hydrogen radical ([M-1]⁺) or the entire formyl radical ([M-29]⁺) is a characteristic fragmentation of aromatic aldehydes.[15][16][17]
-
Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond can lead to the loss of a •CF₃ radical ([M-69]⁺).[18]
-
Pyrazole Ring Cleavage: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN.[2]
-
Phenyl-Pyrazole Bond Cleavage: The bond between the phenyl ring and the pyrazole ring can cleave, generating ions corresponding to each moiety.
// Nodes representing fragments M [label="[M]⁺•\nm/z 240", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_1 [label="[M-H]⁺\nm/z 239"]; M_minus_29 [label="[M-CHO]⁺\nm/z 211"]; M_minus_69 [label="[M-CF₃]⁺\nm/z 171"]; Frag_145 [label="[C₈H₅N₂O]⁺\nm/z 145"]; Frag_116 [label="[C₇H₄N₂]⁺•\nm/z 116"]; Frag_77 [label="[C₆H₅]⁺\nm/z 77"];
// Edges representing fragmentation steps M -> M_minus_1 [label="- •H"]; M -> M_minus_29 [label="- •CHO"]; M_minus_29 -> Frag_116 [label="- CO, -HCN"]; M -> M_minus_69 [label="- •CF₃"]; M_minus_69 -> Frag_77 [label="- C₄H₂N₂O"]; M -> Frag_145 [label="- C₅H₂F₃"]; // Represents cleavage of the CF3-phenyl part }
Proposed EI fragmentation pathway for the target molecule.
Summary of Predicted Fragment Ions
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 240 | [C₁₁H₇F₃N₂O]⁺• | - | Molecular Ion |
| 239 | [C₁₁H₆F₃N₂O]⁺ | •H | α-Cleavage: Loss of the aldehydic hydrogen.[19] |
| 211 | [C₁₀H₆F₃N₂]⁺ | •CHO | α-Cleavage: Loss of the formyl radical from the molecular ion.[16] |
| 171 | [C₁₀H₇N₂O]⁺ | •CF₃ | Loss of the trifluoromethyl radical from the 4-position of the phenyl ring.[18] |
| 145 | [C₈H₅N₂O]⁺ | C₃H₂F₃ | Cleavage of the phenyl-pyrazole bond, retaining the pyrazole-carbaldehyde moiety. |
| 116 | [C₇H₄N₂]⁺• | CO, HCN | Subsequent loss of carbon monoxide and hydrogen cyanide from the [M-CHO]⁺ fragment.[2] |
| 77 | [C₆H₅]⁺ | C₄H₂N₂O | Phenyl cation resulting from cleavage of the phenyl-pyrazole bond and subsequent losses.[19] |
Experimental Protocols
To ensure self-validating and reproducible results, the following detailed protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile or methanol.
-
Working Solution (LC-MS/ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Working Solution (GC-MS/EI): Dilute the stock solution to a final concentration of 10-50 µg/mL using a volatile solvent like ethyl acetate or dichloromethane.
GC-MS with Electron Ionization (EI) Protocol
This protocol is designed for structural elucidation via fragmentation analysis.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Injection: Inject 1 µL of the working solution in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
LC-MS with Electrospray Ionization (ESI) Protocol
This protocol is optimized for molecular weight confirmation and quantification.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[21]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Scan Range: m/z 100-400.
-
// Nodes A [label="Sample Preparation\n(1-50 µg/mL solution)"]; B [label="Choice of Analytical Platform", shape=diamond, fillcolor="#FBBC05"]; C1 [label="GC-MS Analysis"]; C2 [label="LC-MS Analysis"]; D1 [label="Electron Ionization (EI)\n70 eV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D2 [label="Electrospray Ionization (ESI)\nPositive Mode", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1 [label="Fragmentation Analysis\n(Structural Elucidation)"]; E2 [label="Molecular Ion Detection\n([M+H]⁺ at m/z 241)"]; F [label="Data Interpretation & Reporting", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C1 [label=" For Volatility\n& Structure"]; B -> C2 [label=" For Polarity\n& Quantification"]; C1 -> D1; C2 -> D2; D1 -> E1; D2 -> E2; E1 -> F; E2 -> F; }
General workflow for MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound can be robustly achieved through a strategic application of Electron Ionization for structural elucidation and Electrospray Ionization for molecular weight confirmation. A thorough understanding of the molecule's inherent chemical properties informs the selection of the optimal analytical technique and the interpretation of the resulting data. The fragmentation patterns predicted under EI conditions, characterized by losses of the formyl and trifluoromethyl groups, provide a reliable basis for structural verification. The protocols and insights presented in this guide offer a validated system for researchers to confidently characterize this important heterocyclic compound, ensuring data integrity in drug development and chemical research.
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Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved January 12, 2026, from [Link]
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Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved January 12, 2026, from [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved January 12, 2026, from [Link]
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LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved January 12, 2026, from [Link]
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datapdf.com. (n.d.). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Retrieved January 12, 2026, from [Link]
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ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines | Inorganic Chemistry. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
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NIH. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥ | Request PDF. Retrieved January 12, 2026, from [Link]_
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MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. As a molecule of interest in medicinal chemistry and materials science, understanding its vibrational properties is crucial for structural confirmation, purity assessment, and interaction studies. This document is structured to deliver not just data, but a foundational understanding of the spectrum, grounded in first principles and supported by empirical evidence from related structures.
Molecular Structure and Predicted Vibrational Landscape
The first step in interpreting an FT-IR spectrum is to deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending, etc.) that absorb infrared radiation at specific frequencies. The structure of this compound, presented below, reveals several key functionalities that will dominate its infrared spectrum.
Chemical Structure:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key vibrations include N-H stretching, C=N stretching, C=C stretching, and in-plane and out-of-plane ring bending modes.
-
4-Carbaldehyde Group: An aldehyde group directly attached to the pyrazole ring. This will produce a very strong and characteristic C=O stretching absorption. The aldehydic C-H bond will also have a distinct stretching frequency.
-
4-(Trifluoromethyl)phenyl Group: A para-substituted benzene ring. This contributes aromatic C-H and C=C stretching vibrations. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and will exhibit intense C-F stretching absorptions.
The conjugation between the phenyl ring, the pyrazole core, and the carbaldehyde group will influence the electronic distribution and, consequently, the vibrational frequencies of the associated bonds. For instance, the C=O stretching frequency is expected to be lower than that of a simple aliphatic aldehyde due to resonance effects.[1][2][3][4]
Theoretical FT-IR Peak Assignments and Interpretation
While an experimental spectrum for this exact molecule is not publicly available in common databases like SpectraBase or PubChem as of January 2026, we can construct a highly accurate, predictive analysis based on established group frequencies and data from closely related analogs.[5][6][7][8] A study on the synthesis of a similar compound, 3-[4-(Trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (which notably lacks the N-H bond but includes an N-phenyl group), provides valuable reference points.[9][10]
Below is a detailed breakdown of the expected absorption bands:
High-Frequency Region (4000 - 2500 cm⁻¹)
-
N-H Stretching (νN-H): A moderately intense, broad absorption is expected in the range of 3300 - 3100 cm⁻¹ . This is a key differentiator from N-substituted pyrazoles and arises from the stretching of the nitrogen-hydrogen bond in the pyrazole ring.[11] Its broadness is due to hydrogen bonding in the solid state.
-
Aromatic C-H Stretching (νC-H): Multiple weak to medium bands are anticipated just above 3000 cm⁻¹ , typically in the 3150 - 3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl and pyrazole rings.[12][13]
-
Aldehydic C-H Stretching (νC-H): The aldehyde C-H bond exhibits a characteristic pair of weak to medium absorptions. One peak is expected around 2850 - 2820 cm⁻¹ and a second, often more distinct, shoulder-like peak appears around 2750 - 2720 cm⁻¹ .[3][14] The presence of this lower frequency band is a strong indicator of an aldehyde functional group.[1][3]
Mid-Frequency "Functional Group" Region (2500 - 1500 cm⁻¹)
-
Carbonyl C=O Stretching (νC=O): This will be one of the most intense and sharpest peaks in the spectrum. Due to conjugation with the aromatic pyrazole ring, the absorption is expected in the range of 1705 - 1675 cm⁻¹ .[2][4] For the related N-phenyl analog, this peak was observed at 1678 cm⁻¹.[9]
-
Aromatic and Heteroaromatic C=C and C=N Stretching: A series of medium to strong intensity bands between 1620 cm⁻¹ and 1430 cm⁻¹ will be present.[12][13] These arise from the coupled stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring.
Low-Frequency "Fingerprint" Region (1500 - 600 cm⁻¹)
-
C-F Stretching (νC-F): The trifluoromethyl group will produce very strong, intense, and characteristic absorptions. These are typically found in the 1350 - 1100 cm⁻¹ region, often appearing as multiple complex bands due to symmetric and asymmetric stretching modes.
-
In-Plane Bending and Ring Modes: This region is complex, containing a multitude of absorptions from C-H in-plane bending, N-H in-plane bending, and skeletal vibrations of the coupled ring systems.
-
C-H Out-of-Plane Bending (γC-H): Strong absorptions in the 900 - 675 cm⁻¹ range are indicative of the substitution pattern on the aromatic ring. For the para-substituted (1,4-disubstituted) phenyl ring, a strong band is expected between 860 - 800 cm⁻¹ .[9]
Summary of Expected FT-IR Data
The predicted vibrational frequencies for this compound are summarized in the table below for quick reference.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3300 - 3100 | N-H Stretch (pyrazole) | Medium, Broad | Characteristic of the 1H-pyrazole moiety; subject to hydrogen bonding. |
| 3150 - 3000 | Aromatic C-H Stretch | Weak to Medium | Arises from both the phenyl and pyrazole rings. |
| 2850 - 2720 | Aldehydic C-H Stretch | Weak to Medium | Often appears as a doublet or a peak with a shoulder; a key diagnostic feature for aldehydes.[1][3] |
| 1705 - 1675 | Carbonyl C=O Stretch | Strong, Sharp | Frequency is lowered by conjugation with the pyrazole ring. A value of 1678 cm⁻¹ was reported for a similar N-phenyl analog.[9] |
| 1620 - 1430 | Aromatic & Pyrazole C=C and C=N Stretches | Medium to Strong | A series of bands representing the skeletal vibrations of the aromatic systems. |
| 1350 - 1100 | C-F Stretches (CF₃ group) | Very Strong | Typically multiple, intense bands characteristic of the trifluoromethyl group. |
| 860 - 800 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution on the phenyl ring. |
Experimental Protocol for FT-IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, the following protocol is recommended. This self-validating system includes steps for background collection and sample preparation that minimize interference and artifacts.
Workflow for FT-IR Analysis
Caption: Standard workflow for FT-IR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be used.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Rationale: ATR is the preferred method for solid powders as it requires minimal sample preparation and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with a solvent such as isopropanol and wipe dry with a soft, lint-free tissue.
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to ratio out the absorbance from the instrument optics and ambient atmosphere (CO₂ and H₂O).
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (This is standard for routine analysis and provides a good balance between spectral detail and signal-to-noise ratio).
-
Number of Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is recommended for a good balance of peak shape and resolution.
-
-
Data Processing:
-
The collected interferogram is automatically converted to a spectrum via a Fourier transform.
-
Perform an ATR correction if quantitative analysis or library matching is intended. For qualitative identification, this is often optional.
-
Apply a baseline correction to account for any sloping or curved baselines.
-
Identify and label the peak positions (in cm⁻¹) and their corresponding intensities (transmittance or absorbance).
-
Conclusion
The FT-IR spectrum of this compound is characterized by several distinct and identifiable absorption bands. The most prominent features include the N-H stretch above 3100 cm⁻¹, the sharp and intense conjugated C=O stretch near 1680 cm⁻¹, and a series of very strong C-F stretching bands between 1350 and 1100 cm⁻¹. These features, in conjunction with the aromatic and aldehydic C-H vibrations, provide a unique spectral fingerprint for the positive identification and structural verification of the molecule. This guide provides the theoretical foundation and practical methodology for researchers to confidently acquire and interpret this crucial analytical data.
References
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Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
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Naji, A. A., & Al-ammar, K. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p -tolyldiazenyl)-1H-Pyrazole. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1511. [Link]
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The Vilsmeier-Haack Reaction: A Core Tool for Pyrazole-4-carbaldehyde Synthesis in Drug Discovery
An In-Depth Technical Guide
Executive Summary
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, ranking as a privileged scaffold in numerous marketed drugs.[1] The functionalization of this ring system is paramount for developing new chemical entities, with pyrazole-4-carbaldehydes serving as exceptionally versatile building blocks. These aldehydes are key intermediates for constructing more complex heterocyclic systems and for introducing diverse functionalities crucial for modulating pharmacological activity.[1][2][3] The Vilsmeier-Haack reaction stands out as the most efficient, scalable, and regioselective method for introducing a formyl group at the C4 position of the pyrazole ring.[4][5][6]
This technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, tailored for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, explore substrate scope, detail optimized protocols, and provide field-proven troubleshooting strategies to empower scientists in their synthetic endeavors.
The Vilsmeier Reagent: The Engine of Formylation
The Vilsmeier-Haack reaction employs a potent electrophile known as the Vilsmeier reagent, which is a substituted chloroiminium salt.[7][8] It is almost universally prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][10]
The formation is an exothermic reaction that must be conducted under anhydrous conditions, typically at low temperatures (0–5 °C), to prevent decomposition of the highly moisture-sensitive reagent.[9] The resulting electrophilic iminium cation is the active species that attacks the electron-rich pyrazole ring.[8][11]
Reaction Mechanism: A Stepwise Electrophilic Attack
The formylation of a pyrazole ring via the Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The π-excessive nature of the pyrazole ring makes it susceptible to attack by weak electrophiles like the Vilsmeier reagent.[6] The reaction proceeds with high regioselectivity, strongly favoring formylation at the C4 position.[6][9]
The mechanism can be broken down into three primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C4 carbon of the pyrazole ring attacks the Vilsmeier reagent, forming a cationic intermediate (a sigma complex).
-
Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous work-up. Careful hydrolysis then liberates the dimethylamine and furnishes the final pyrazole-4-carbaldehyde.[7][12]
Substrate Scope and Reaction Optimization
The success of the Vilsmeier-Haack reaction is highly dependent on the electronic properties of the pyrazole substrate.
-
Activating Groups: Electron-donating groups (EDGs) on the pyrazole ring enhance its nucleophilicity, facilitating the reaction. Alkyl and aryl groups at the N1 and C3/C5 positions generally lead to good yields.
-
Deactivating Groups: Conversely, strong electron-withdrawing groups (EWGs) such as nitro or cyano groups can significantly decrease the reactivity of the pyrazole ring, often resulting in low or no conversion.[1] In such cases, more forcing conditions like higher temperatures and longer reaction times may be required, though this can also lead to decomposition.[1]
Optimization of reaction conditions is critical for achieving high yields and purity. Key parameters include the stoichiometry of the reagents, temperature, and reaction time.
| Parameter | Recommended Range | Rationale & Field Insights |
| Molar Ratio (Pyrazole:POCl₃:DMF) | 1 : 1.5-4 : Solvent/Excess | A stoichiometric excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is typically required to drive the reaction to completion. Using a 2 to 4-fold excess of POCl₃ and DMF is common.[13] |
| Temperature | 70 - 120 °C | While reagent formation is done at 0 °C, the formylation step usually requires heating. Temperatures around 80-90 °C are a good starting point.[14] Less reactive substrates may require temperatures up to 120 °C for full conversion.[1] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[9] Reactions are often complete within 2-6 hours, but unreactive substrates may need extended heating.[14][15] |
| Solvent | Anhydrous DMF | DMF serves as both a solvent and a reagent. In some cases, an inert co-solvent like anhydrous dichloromethane (DCM) can be used.[9] |
Standard Laboratory Protocol
This protocol provides a robust, generalized procedure for the synthesis of a pyrazole-4-carbaldehyde. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). POCl₃ is highly corrosive and reacts violently with water.[9]
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 4 mL for a 1 mmol scale reaction).[14] Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (e.g., 3 mmol, 3 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.[14] Stir the resulting mixture at 0 °C for 30-60 minutes until a viscous, white-to-pale-yellow salt forms.[13]
-
Formylation Reaction: Dissolve the pyrazole substrate (1 mmol, 1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[9] After the addition is complete, allow the mixture to warm to room temperature and then heat to the optimized temperature (e.g., 80–90 °C) for 2–6 hours.[14]
-
Monitoring: Track the reaction's progress by TLC. Carefully take a small aliquot, quench it in a separate vial with saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Work-up and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[14] This quenching step is highly exothermic and must be done with caution.
-
Neutralization and Isolation: Neutralize the acidic aqueous mixture by slowly adding a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is ~7-8.[14] A precipitate often forms. Continue stirring for 30 minutes to an hour, or allow it to stand overnight to ensure complete precipitation.[14]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If the product is not a solid or requires further purification, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[13][14]
Product Characterization
The synthesized pyrazole-4-carbaldehyde should be thoroughly characterized to confirm its structure and purity.
| Technique | Expected Observations for a Representative Pyrazole-4-carbaldehyde |
| ¹H NMR | Aldehyde proton (-CHO) singlet at δ 9.8-10.0 ppm. Two singlets for pyrazole ring protons (H3 and H5) between δ 7.8-8.5 ppm. Signals corresponding to other substituents on the ring.[16][17] |
| ¹³C NMR | Aldehyde carbonyl carbon (C=O) signal at δ 185-195 ppm. Signals for pyrazole ring carbons between δ 130-145 ppm.[16] |
| FT-IR | Strong C=O stretching band for the aldehyde at ~1680-1700 cm⁻¹. C-H stretching for the aldehyde proton may be visible around 2720 and 2820 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.[16][18] |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagent: Moisture contamination in reagents or glassware.[9] 2. Unreactive Substrate: Strong EWGs on the pyrazole ring.[1] 3. Insufficient Conditions: Reaction time or temperature too low. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame- or oven-dried.[9] 2. Increase reaction temperature and/or time. Consider using a larger excess of the Vilsmeier reagent. 3. Monitor by TLC until starting material is consumed. Incrementally increase temperature if the reaction stalls. |
| Formation of Side Products | 1. Chlorination: Hydroxyl or other sensitive groups on the substrate can be chlorinated by POCl₃.[13] 2. Decomposition: Product or starting material may be unstable at high temperatures. | 1. Protect sensitive functional groups before the reaction. 2. Attempt the reaction at the lowest effective temperature. If decomposition persists, this method may be unsuitable for the specific substrate. |
| Difficult Product Isolation | 1. Product is Water-Soluble: The formylated pyrazole may have some aqueous solubility. 2. Emulsion Formation: Difficult phase separation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) to decrease product solubility and "salt out" the compound. Extract multiple times with the organic solvent.[9] 2. Add more brine or pass the mixture through a pad of Celite during filtration. |
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool in the arsenal of the medicinal chemist for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, scalability, and high regioselectivity make it a preferred method for accessing these valuable intermediates.[14] A thorough understanding of the mechanism, careful optimization of reaction conditions, and awareness of potential pitfalls are essential for leveraging this reaction to its full potential. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize the pyrazole building blocks necessary to drive the discovery of next-generation therapeutics.[19]
References
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Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-16. [Link]
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Potopnyk, M. A., & Volyniuk, D. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1369. [Link]
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Yadav, P., & Mishra, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]
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Yadav, P., & Mishra, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 43-51. [Link]
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Li, F., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10792-10800. [Link]
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PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. inno-pharmchem.com. [Link]
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Sharma, V., & Singh, V. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 1-5. [Link]
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PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
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Rajput, S. S., & Chaudhari, P. N. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
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SAGE Publications Inc. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
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ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Katritzky, A. R., & Marson, C. M. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 2(1), 1-7. [Link]
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Ansari, A., Ali, A., & Asif, M. (2017). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 11(21), 1-17. [Link]
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Thieme. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme Connect. [Link]
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Methodological & Application
The Synthetic Versatility of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde: A Gateway to Novel Heterocycles and Bioactive Molecules
Introduction: The Strategic Importance of a Fluorinated Pyrazole Building Block
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a "privileged scaffold" due to their wide spectrum of biological activities and diverse applications. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block that combines the robust pyrazole core with the influential trifluoromethylphenyl moiety. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, making it a cornerstone for the synthesis of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its synthesis, key reactions, and detailed protocols for the preparation of various derivatives, underscoring its pivotal role in the development of novel pharmaceuticals and functional materials.
Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to achieve both cyclization and formylation in a one-pot procedure starting from an appropriate hydrazone.
The causality behind this choice of reagents lies in the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is key to the reaction's success. The hydrazone, formed from the condensation of 4-(trifluoromethyl)acetophenone and a suitable hydrazine, acts as the nucleophilic component. The subsequent intramolecular cyclization followed by hydrolysis of the resulting iminium salt affords the desired pyrazole-4-carbaldehyde. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reaction kinetics, often necessitating careful control of reaction temperature and time to optimize yields.
Visualizing the Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.
Application in the Synthesis of Bioactive Heterocycles
The aldehyde group of this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, paving the way for the synthesis of diverse heterocyclic systems with promising biological activities.
Synthesis of Schiff Bases (Aldimines) and their Derivatives
A straightforward and highly effective application is the condensation of the aldehyde with various primary amines to form Schiff bases or aldimines.[4] These compounds are not only valuable intermediates but also exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The imine bond can be further reduced to a secondary amine, providing access to another class of derivatives.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add 1.0-1.2 equivalents of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde, thereby increasing its electrophilicity and promoting the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Knoevenagel Condensation for the Synthesis of Chalcone Analogues
The aldehyde can undergo Knoevenagel condensation with active methylene compounds, such as ketones, to form α,β-unsaturated carbonyl compounds, which are chalcone analogues.[5] These pyrazole-containing chalcones are of significant interest in medicinal chemistry due to their anti-inflammatory, antioxidant, and anticancer properties.
-
Reactant Mixture: To a solution of this compound (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol, add a catalytic amount of a base such as aqueous sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of the brightly colored chalcone can often be observed visually.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with water until neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol.
Multicomponent Reactions for Fused Heterocyclic Systems
The aldehyde is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridines and other fused pyrazole systems, which are known to possess a variety of biological activities.[6]
Caption: General workflow for the synthesis and derivatization of the target compound.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the core aldehyde and some of its derivatives, as reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Compound Class | Reaction Type | Typical Yield (%) |
| Pyrazole-4-carbaldehyde | Vilsmeier-Haack | 60-85% |
| Schiff Bases | Condensation | 75-95% |
| Chalcone Analogues | Knoevenagel Condensation | 70-90% |
| Fused Pyrazoles | Multicomponent Reaction | 50-80% |
Conclusion: A Versatile Scaffold for Future Discoveries
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde group provide access to a vast chemical space of novel heterocyclic compounds. The trifluoromethylphenyl moiety imparts desirable physicochemical properties, making the resulting derivatives promising candidates for drug discovery and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important intermediate in their quest for new and innovative molecules.
References
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- National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
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Application Notes & Protocols: Derivatization of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Importance of a Versatile Scaffold
The compound 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a highly valuable building block in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold, appearing in numerous approved drugs such as the anti-inflammatory agent Celecoxib.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity due to its unique electronic properties.[3] The true synthetic power of this molecule, however, lies in the reactivity of the aldehyde group at the 4-position. This functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. Pyrazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[4][5][6]
This guide provides detailed protocols and scientific rationale for several key derivatization reactions of this compound, empowering researchers to generate diverse compound libraries for screening and lead optimization.
Synthesis of Schiff Bases: Gateway to Imines and Bioactive Conjugates
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is one of the most fundamental and reliable reactions in organic synthesis. The resulting C=N double bond is of significant chemical and biological importance.[7] This reaction is frequently employed to link the pyrazole scaffold to other pharmacophores, creating hybrid molecules with potentially synergistic activities.[8]
Scientific Rationale
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically acid-catalyzed, to yield the stable imine. The choice of solvent is critical; alcohols like ethanol or methanol are commonly used as they effectively solvate the reactants and intermediates without interfering with the reaction.[9][10] A catalytic amount of acid (e.g., glacial acetic acid) is often added to protonate the hydroxyl intermediate, facilitating the elimination of water.
Experimental Protocol: General Schiff Base Formation
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approximately 10-15 mL per mmol of aldehyde).
-
Addition of Amine: To this stirring solution, add 1.0-1.1 equivalents of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.[10]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Reductive Amination: Creating Stable Amine Linkages
While Schiff bases are valuable, the imine bond can be susceptible to hydrolysis. Reductive amination converts the intermediate imine into a stable secondary or tertiary amine, providing a robust linkage for structure-activity relationship (SAR) studies.[11] This two-step, one-pot process involves the initial formation of the imine, followed by its immediate reduction.[12]
Scientific Rationale
The key to a successful reductive amination is the choice of a reducing agent that is chemoselective for the imine C=N bond in the presence of the starting aldehyde's C=O bond. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are ideal for this purpose. STAB is often preferred as it is milder and less likely to reduce the aldehyde. The reaction is typically performed as a one-pot synthesis, which is efficient and avoids the isolation of the potentially unstable imine intermediate.[11][13]
Experimental Protocol: One-Pot Reductive Amination
-
Reactant Mixture: To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-3 drops of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine (or the corresponding iminium ion).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution. Be cautious of initial effervescence.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagram of the Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
Knoevenagel Condensation: C-C Bond Formation for α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group).[14] This reaction is invaluable for synthesizing α,β-unsaturated derivatives, which are themselves versatile intermediates for further functionalization (e.g., Michael addition).
Scientific Rationale
The reaction is typically catalyzed by a mild base, such as piperidine, ammonium carbonate, or an amine.[14][15] The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde carbonyl, followed by dehydration to yield the final condensed product. The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[14] Green chemistry approaches often utilize aqueous media, sometimes with sonication, to promote the reaction.[15]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactant Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and malononitrile (1.1 eq.) in a water:ethanol (1:1) mixture.[15]
-
Catalyst Addition: Add ammonium carbonate (0.2 eq.) as the catalyst.[15]
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours. The reaction can also be performed at ambient temperature under sonication for an expeditious and green process.[15] Monitor completion by TLC.
-
Isolation: After cooling, the solid product often precipitates from the reaction mixture.
-
Purification: Collect the product by filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize from ethanol if further purification is required.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for converting aldehydes and ketones into alkenes.[16] This reaction allows for the introduction of a variety of substituted vinyl groups at the 4-position of the pyrazole ring. The geometry of the resulting alkene (E or Z) is influenced by the nature of the Wittig reagent (ylide).[17]
Scientific Rationale
The reaction involves a phosphonium ylide, which is prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.[17] This intermediate collapses to form the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide). Non-stabilized ylides (e.g., from alkylphosphonium salts) generally lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.[17]
Experimental Protocol: General Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C or -78°C, depending on the base used. Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise until the characteristic color of the ylide appears. Stir for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography. The separation of the alkene product from the triphenylphosphine oxide byproduct is the main purification challenge.
Diagram of Key Derivatization Pathways
Caption: Major reaction pathways from the pyrazole aldehyde.
Oxidation and Reduction of the Aldehyde
Modifying the oxidation state of the formyl group to a carboxylic acid or a primary alcohol provides another layer of synthetic diversity. These functional groups are staples in medicinal chemistry for forming amides, esters, and ethers.
Scientific Rationale
-
Reduction: The reduction of an aldehyde to a primary alcohol is readily achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The reaction is typically fast and high-yielding.[18]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents.[18] Care must be taken as the pyrazole ring itself can be sensitive to harsh oxidative conditions.
Experimental Protocols
A. Reduction to Primary Alcohol
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) slowly and portion-wise.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Work-up: Carefully add water to quench the excess NaBH₄, then acidify with dilute HCl. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the resulting alcohol by recrystallization or column chromatography.
B. Oxidation to Carboxylic Acid
-
Setup: Dissolve the aldehyde (1.0 eq.) in a mixture of acetone and water.
-
Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) (2.0 eq.) in water dropwise, maintaining the temperature below 30°C. A brown precipitate of MnO₂ will form.
-
Reaction: Stir at room temperature until the purple color of the permanganate has disappeared.
-
Work-up: Filter off the MnO₂. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Purification: Collect the acid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Functional Group | Key Considerations |
| Schiff Base Formation | Primary Amine, cat. Acid | Imine (C=N) | Reversible reaction; often acid-catalyzed. |
| Reductive Amination | Amine, Reducing Agent (STAB) | Secondary/Tertiary Amine | One-pot procedure; forms stable C-N bond.[11][12] |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System | Mild base is crucial to avoid side reactions.[14] |
| Wittig Reaction | Phosphonium Ylide | Alkene (C=C) | Ylide stability determines E/Z selectivity.[17] |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | Mild conditions, high yield.[18] |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Potentially harsh conditions; monitor for side reactions.[18] |
References
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
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Ramli, Y., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4583. Available at: [Link]
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Li, G., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(1), 346-352. Available at: [Link]
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STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Available at: [Link]
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Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (2019). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]
-
SciSpace. (2013). Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]
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ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ACS Publications. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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SciELO Colombia. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from [Link]
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ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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KTU ePubl. (2009). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Retrieved from [Link]
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ResearchGate. (2006). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
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MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Avens Publishing Group. (2013). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Pyrazole-4-carbaldehydes via Aldehyde Group Reactions
Introduction: The Pyrazole-4-carbaldehyde Scaffold
Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The pyrazole-4-carbaldehyde motif is a particularly valuable synthetic intermediate, offering a versatile aldehyde functional group at the C4 position.[4] This formyl group acts as a reactive handle for a multitude of chemical transformations, enabling the strategic construction of complex molecular architectures and diverse libraries of compounds for drug discovery and development.[4][5]
The primary and most efficient route to synthesize these crucial building blocks is the Vilsmeier-Haack reaction, which formylates the corresponding hydrazone precursors.[6][7][8] This application note provides an in-depth exploration of the key reactions involving the aldehyde group of pyrazole-4-carbaldehydes, offering detailed protocols and mechanistic insights to guide researchers in their synthetic endeavors.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are cornerstone transformations for the pyrazole-4-carbaldehyde aldehyde group, facilitating C-C and C-N bond formation to append a wide variety of functional moieties. These reactions are critical for extending the core scaffold to modulate biological activity and physicochemical properties.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic acid), typically catalyzed by a mild base.[9] The resulting α,β-unsaturated products are valuable intermediates for further reactions or as final bioactive compounds.[10][11]
Causality of Experimental Choices:
-
Catalyst: A weak base like ammonium carbonate, piperidine, or triethylamine is employed to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[9][11]
-
Solvent: A polar protic solvent system like an ethanol/water mixture is often optimal. It facilitates the dissolution of the reactants and the catalyst while being environmentally benign.[11] The use of aqueous media can significantly accelerate the reaction and simplify the work-up.[11]
Protocol 1: Green Synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile [11]
Materials & Reagents:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
Setup: To a 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 248 mg), malononitrile (1.2 mmol, 79 mg), and ammonium carbonate (0.2 mmol, 19 mg).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL).
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Presentation: Knoevenagel Condensation of Various Pyrazole Aldehydes
| Entry | Pyrazole Aldehyde Substituent | Active Methylene Compound | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | 1,3-Diphenyl | Malononitrile | (NH₄)₂CO₃ (20) | H₂O:EtOH (1:1), Reflux | 96 | [11] |
| 2 | 1-Phenyl-3-(4-chlorophenyl) | Malononitrile | (NH₄)₂CO₃ (20) | H₂O:EtOH (1:1), Reflux | 94 | [11] |
| 3 | 1,3-Diphenyl | Ethyl Cyanoacetate | Piperidine | EtOH, Reflux | ~90 | [12] |
| 4 | 1,3-Diaryl | Malonic Acid | Pyridine | Reflux (Doebner Mod.) | ~85 | [9][12] |
Workflow Visualization
Caption: General workflow for Knoevenagel condensation.
Schiff Base Formation: Synthesis of Aldimines
The reaction of pyrazole-4-carbaldehyde with primary amines yields Schiff bases (aldimines), a critical transformation for generating ligands for metal complexes and diverse biologically active molecules.[13]
Causality of Experimental Choices:
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[13]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and allows for easy removal of the water byproduct through azeotropic distillation or by driving the equilibrium forward via refluxing.[13]
Protocol 2: Synthesis of a Pyrazole-based Schiff Base [13]
Procedure:
-
Setup: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 mmol) in hot ethanol (15 mL) in a round-bottom flask.
-
Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 mL).
-
Amine Addition: Add the desired substituted aniline (1.0 mmol) to the mixture.
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
Work-up: Cool the mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aldimine.
-
Characterization: Confirm the formation of the C=N bond via IR spectroscopy (a characteristic peak around 1610 cm⁻¹) and the overall structure by NMR and Mass Spectrometry.[13]
Oxidation and Reduction of the Aldehyde Group
Modifying the oxidation state of the formyl group provides direct access to pyrazole-4-carboxylic acids and pyrazol-4-ylmethanols, two important classes of derivatives.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding derivatives that can be used in amide coupling reactions or as potent biological agents themselves.[12][14]
Causality of Experimental Choices:
-
Oxidizing Agent: Mild oxidizing agents like potassium permanganate (KMnO₄) in a basic solution or pyridinium chlorochromate (PCC) are effective. The choice depends on the sensitivity of other functional groups on the pyrazole ring. For robust substrates, KMnO₄ is a cost-effective option.
Protocol 3: Oxidation using Potassium Permanganate
Procedure:
-
Setup: Suspend the pyrazole-4-carbaldehyde (1.0 mmol) in a mixture of acetone and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (approx. 1.2 mmol) in water dropwise while maintaining the temperature below 30°C.
-
Reaction: Stir the mixture vigorously for 2-4 hours at room temperature. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.
-
Work-up: Filter off the MnO₂ precipitate. Acidify the filtrate with dilute HCl to a pH of ~2-3.
-
Purification: The pyrazole-4-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol (pyrazol-4-ylmethanol) provides a nucleophilic handle for further functionalization, such as ether or ester formation.[12][14]
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that reduces aldehydes and ketones without affecting other reducible groups like esters or the pyrazole ring itself. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Protocol 4: Reduction using Sodium Borohydride
Procedure:
-
Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in methanol (15 mL) in a flask and cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pyrazol-4-ylmethanol.
Reaction Pathways Visualization
Caption: Key transformations of the pyrazole-4-carbaldehyde group.
Multicomponent Reactions (MCRs)
Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions, which allow for the rapid assembly of complex, drug-like molecules in a single, atom-economical step.[15] For instance, they can be used in pseudo-three-component reactions with species like 4-hydroxycoumarin or dimedone to synthesize pyrazolylxanthenedione derivatives.[15] These reactions are highly valuable in diversity-oriented synthesis for building libraries of potential therapeutic agents.
Conclusion
The aldehyde group of pyrazole-4-carbaldehyde is a powerful and versatile functional handle. Through well-established reactions such as Knoevenagel condensation, Schiff base formation, oxidation, and reduction, researchers can access a vast chemical space of pyrazole derivatives. The protocols and insights provided herein serve as a guide for the strategic derivatization of this important scaffold, empowering the development of novel compounds for pharmaceutical and materials science applications.
References
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Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]
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Title: Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF Source: ResearchGate URL: [Link]
-
Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC URL: [Link]
-
Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: Kaunas University of Technology ePubl URL: [Link]
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity Source: ResearchGate URL: [Link]
-
Title: A review on synthesis and versatile applications of pyrazole derivatives Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]
-
Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]
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Application Notes and Protocols: 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde as a Versatile Synthetic Building Block
Introduction: A Privileged Scaffold in Modern Chemistry
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a quintessential example of such a high-value intermediate. Its structure is a deliberate convergence of two key pharmacophores: the pyrazole ring and a trifluoromethylated phenyl group.
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3][4] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[5] The trifluoromethyl group, on the other hand, is a bioisostere often incorporated to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6][7] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling a diverse array of chemical transformations.[8][9][10][11][12][13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic applications. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its synthesis and subsequent reactions, and explain the causality behind the experimental choices.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is critical for its successful application in synthesis. The data for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 330796-03-3 | - |
| Molecular Formula | C₁₁H₇F₃N₂O | [14] |
| Molecular Weight | 240.18 g/mol | [14][15] |
| Appearance | White to yellow powder/crystals | [16] |
| Melting Point | 144-148 °C | [16][17] |
| Purity | >98% (typical) | [16] |
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][6][8][9][11][13][18][19][20] This reaction involves the formylation of an electron-rich heterocycle using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[18][21] The reaction proceeds via an electrophilic aromatic substitution mechanism.
For the synthesis of this compound, the starting material is the corresponding hydrazone derived from a 4-(trifluoromethyl)acetophenone.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on established literature for the Vilsmeier-Haack formylation of hydrazones.[6][11][18]
Materials:
-
Hydrazone of 4-(trifluoromethyl)acetophenone (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Crushed ice
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Ethyl acetate or Dichloromethane for extraction
-
Petroleum ether or Hexane for recrystallization
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise to the stirred DMF over 30 minutes. The formation of a viscous, white Vilsmeier reagent will be observed.[9][21] Causality: This dropwise addition at low temperature is crucial to control the exothermic reaction and ensure the stable formation of the chloroiminium salt (Vilsmeier reagent).[21] Anhydrous conditions are essential to prevent the decomposition of the reagent.[6][21]
-
Reaction with Hydrazone: Dissolve the hydrazone of 4-(trifluoromethyl)acetophenone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[21]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. Safety Note: This quenching step is highly exothermic and should be performed cautiously in a fume hood.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form. Allow the mixture to stand, preferably overnight, to ensure complete precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude solid can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent, or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[6]
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[22][23][24] this compound is an excellent substrate for various MCRs, leading to the rapid synthesis of diverse heterocyclic libraries.
Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are a class of fused heterocycles with significant biological activities.[22] A catalyst-free, one-pot, three-component reaction can be employed for their synthesis.
Protocol for Pyrano[2,3-c]pyrazole Synthesis
This protocol is adapted from a general procedure for the catalyst-free synthesis of chromene derivatives.[25]
Materials:
-
This compound (1.0 eq)
-
5,5-Dimethylcyclohexane-1,3-dione (dimedone) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), 5,5-dimethylcyclohexane-1,3-dione (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate of the product is expected to form over time.
-
Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography.[25]
Further Synthetic Transformations
The aldehyde group in this compound is a gateway to a multitude of other functional groups and heterocyclic systems.
-
Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are valuable intermediates for the synthesis of various bioactive molecules and ligands.[3]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which can undergo further cyclization reactions.[22]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[5] This carboxylic acid derivative can then be converted to amides, esters, and other acid derivatives.
-
Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.[5]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies.[1][6][8][9][11][13][18][19][25] The trustworthiness of these procedures is ensured by the following:
-
Monitoring Reaction Progress: Consistent use of TLC is emphasized to monitor the consumption of starting materials and the formation of the product, allowing for real-time adjustments to reaction conditions if necessary.
-
Spectroscopic Characterization: The identity and purity of the synthesized compounds must be rigorously confirmed by standard analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry. Comparison of the obtained data with literature values for analogous compounds provides a strong validation of the product's structure.[6][17]
-
Yield and Purity: The expected yields and purity are based on reported values in peer-reviewed literature. Significant deviations from these may indicate issues with starting material quality, reaction conditions, or purification procedures, prompting a review of the experimental setup.
Conclusion
This compound is a strategically designed building block that offers immense potential for the synthesis of novel and complex molecules. Its inherent structural features, combined with the versatility of the aldehyde group, make it an invaluable tool for researchers in medicinal chemistry and materials science. The protocols and insights provided in these application notes are intended to empower scientists to effectively harness the synthetic utility of this compound, paving the way for future discoveries and innovations.
References
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
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Agrochemical synthesis using 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
An Application Guide to the Synthesis of Novel Agrochemicals from 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Introduction: The Pyrazole Scaffold in Modern Crop Protection
Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the development of modern agrochemicals.[1][2][3][4][5] Their structural versatility and stable aromatic nature allow for extensive functionalization, leading to a vast library of derivatives with potent fungicidal, herbicidal, and insecticidal activities.[3][4] A key strategy in enhancing the biological efficacy of these molecules is the incorporation of a trifluoromethyl (CF₃) group.[6] The unique electronic properties and high lipophilicity of the CF₃ group can significantly improve a compound's metabolic stability, binding affinity to target enzymes, and overall performance.[6][7][8]
This guide focuses on a pivotal building block, This compound , a versatile intermediate for creating next-generation agrochemicals. We will provide an in-depth exploration of its synthesis and subsequent transformation into potent active ingredients, complete with detailed, field-proven protocols designed for researchers and drug development professionals.
Part 1: Synthesis of the Core Intermediate: this compound
The most efficient and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic formylation on the electron-rich pyrazole ring.[9][11]
The synthesis begins with the corresponding precursor, 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole. The subsequent formylation is highly regioselective for the C4 position.
Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.
Protocol 1: Vilsmeier-Haack Formylation
This protocol details the synthesis of the title compound from its non-formylated precursor.
Causality: The reaction must be conducted under anhydrous conditions as the Vilsmeier reagent and POCl₃ are highly moisture-sensitive and will readily decompose in the presence of water, halting the reaction.[9] The dropwise addition of POCl₃ at 0°C is critical to control the exothermic reaction of forming the Vilsmeier reagent.[9]
| Parameter | Value / Condition | Rationale |
| Starting Material | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole | Precursor for formylation. |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Form the electrophilic Vilsmeier reagent. |
| Solvent | N,N-Dimethylformamide (DMF) | Acts as both solvent and reagent. |
| Temperature | 0°C to 70-80°C | Initial cooling for reagent formation, then heating to drive the reaction.[10] |
| Reaction Time | 5-12 hours | Monitored by TLC for completion. |
| Work-up | Ice water quench, neutralization (e.g., NaHCO₃) | Hydrolyzes the intermediate and neutralizes excess acid. |
| Purification | Recrystallization or column chromatography | To isolate the pure product. |
| Expected Yield | 60-85% | Dependent on substrate purity and reaction scale.[12][13] |
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at 0°C.
-
Substrate Addition: Dissolve 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product often precipitates as a solid. If not, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation & Purification: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in Fungicide Synthesis
Pyrazole carboxamides are a prominent class of fungicides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][14] They effectively disrupt the fungal mitochondrial respiratory chain, leading to cell death.[3] The pyrazole-4-carbaldehyde is an ideal starting point for synthesizing these high-value compounds. The synthesis involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amide coupling.
Caption: Workflow for pyrazole carboxamide fungicide synthesis.
Protocol 2: Oxidation to Pyrazole-4-Carboxylic Acid
Causality: Strong oxidizing agents are required to convert the aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is effective; the reaction is often run in a water/acetone mixture to improve the solubility of the organic substrate.[15] The reaction is heated to ensure complete conversion. Acidification during work-up is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.[15]
| Parameter | Value / Condition |
| Starting Material | 3-[4-(CF₃)phenyl]-1H-pyrazole-4-carbaldehyde |
| Reagent | Potassium permanganate (KMnO₄) |
| Solvent | Water/Acetone mixture (e.g., 3:2) |
| Temperature | 80°C to reflux |
| Work-up | Filtration, acidification with HCl to pH 2 |
| Expected Yield | >90% |
Step-by-Step Methodology:
-
To a solution of the carbaldehyde (1 eq.) in a water/acetone mixture, add KMnO₄ (3-4 eq.) portion-wise.
-
Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the clear filtrate to pH 2 with concentrated HCl.
-
Collect the resulting white precipitate (the carboxylic acid) by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Amide Coupling to Form Fungicide
Causality: Direct amidation of a carboxylic acid is difficult. Therefore, the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[15] The excess SOCl₂ is removed under vacuum as it would quench the amine in the next step. The subsequent coupling with a selected amine is performed in the presence of a base like triethylamine (Et₃N) to neutralize the HCl generated during the reaction, driving the formation of the stable amide bond.[15]
| Parameter | Value / Condition |
| Starting Material | 3-[4-(CF₃)phenyl]-1H-pyrazole-4-carboxylic acid |
| Reagents | Thionyl chloride (SOCl₂), desired amine, Triethylamine (Et₃N) |
| Solvent | Anhydrous THF or Dichloromethane |
| Temperature | 0°C to room temperature |
| Expected Yield | 75-95% |
Step-by-Step Methodology:
-
Acid Chloride Formation: Gently reflux a mixture of the carboxylic acid (1 eq.) and excess thionyl chloride (SOCl₂, 4-5 eq.) for 2 hours.
-
After cooling, remove the excess SOCl₂ under reduced pressure to yield the crude acid chloride, which is used directly.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, dissolve the desired amine (1 eq.) and triethylamine (1.1 eq.) in anhydrous THF.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
Part 3: Application in Herbicide Synthesis
The 3-[4-(trifluoromethyl)phenyl]pyrazole moiety is also a key component in several commercial and developmental herbicides.[16][17][18] The aldehyde functionality serves as a handle for diverse chemical transformations to build the complex structures required for herbicidal activity.
Caption: Synthetic pathways from pyrazole-4-carbaldehyde to herbicide precursors.
Protocol 4: Reductive Amination
Causality: This one-pot reaction first forms an iminium ion intermediate between the aldehyde and a primary or secondary amine. A mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is then used to reduce the iminium ion to the corresponding amine. STAB is preferred as it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄ and can be used in acidic conditions which favor iminium ion formation.
| Parameter | Value / Condition |
| Starting Material | 3-[4-(CF₃)phenyl]-1H-pyrazole-4-carbaldehyde |
| Reagents | Desired amine (R₂NH), Sodium triacetoxyborohydride (STAB) |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Expected Yield | 70-90% |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carbaldehyde (1 eq.) and the desired amine (1.1 eq.) in DCE.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq.) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 12-24 hours).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the target amine, a precursor for further elaboration into a final herbicide.
Part 4: Application in Insecticide Synthesis
The phenylpyrazole scaffold is famous in the insecticide domain, with Fipronil being a notable example.[19] The trifluoromethyl group is a common feature in these insecticides, contributing to their potency.[19] The carbaldehyde intermediate allows for the construction of pyrazole carboxamides and other derivatives with proven insecticidal activity.[20][21][22]
Caption: Knoevenagel condensation for insecticide intermediate synthesis.
Protocol 5: Knoevenagel Condensation
Causality: This reaction involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or diethyl malonate). A weak base, such as piperidine or pyridine, is used as a catalyst to deprotonate the active methylene compound, forming a nucleophilic carbanion which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final C=C double-bonded product.
| Parameter | Value / Condition |
| Starting Material | 3-[4-(CF₃)phenyl]-1H-pyrazole-4-carbaldehyde |
| Reagents | Active methylene compound (e.g., malononitrile), Piperidine (catalyst) |
| Solvent | Ethanol or Toluene |
| Temperature | Reflux |
| Expected Yield | 80-95% |
Step-by-Step Methodology:
-
Dissolve the carbaldehyde (1 eq.) and the active methylene compound (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The resulting adduct can be used as a versatile intermediate for synthesizing a range of insecticidal compounds through further chemical modifications.
References
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]
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Synthesis and insecticidal activity of dihydro-pyrazole-carboxamides. Chinese Journal of Pesticide Science. Available at: [Link]
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New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
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Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PubMed Central. Available at: [Link]
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Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]
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Trifluoromethylation. Wikipedia. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
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The structures and herbicidal activities of pyrazole derivatives at a... ResearchGate. Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazole Aldehydes
Introduction: The Strategic Importance of Functionalized Pyrazole Aldehydes
Pyrazole aldehydes are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, attributed to its diverse biological activities, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. The strategic introduction of aryl, vinyl, alkynyl, and amino moieties onto the pyrazole ring via palladium-catalyzed cross-coupling reactions unlocks a vast chemical space for the development of novel therapeutics and advanced materials.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of pyrazole aldehydes. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental design and optimization. The protocols described herein are designed to be self-validating, with a strong emphasis on the causality behind each experimental choice.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of a halo-pyrazole aldehyde to a Pd(0) complex. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling) or migratory insertion of an unsaturated partner (e.g., an alkene in Heck coupling). The cycle is completed by reductive elimination, which furnishes the desired product and regenerates the active Pd(0) catalyst.
I. Suzuki-Miyaura Coupling: Arylation and Vinylation of Pyrazole Aldehydes
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[2][3] For pyrazole aldehydes, this reaction allows for the direct introduction of aryl and vinyl groups, significantly expanding molecular diversity.
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura coupling of a halo-pyrazole aldehyde is depicted below. The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the individual steps of the cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Key Experimental Considerations
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. For challenging substrates, more advanced precatalysts like XPhos Pd G2 can be highly effective.[5]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or DavePhos often improve reaction efficiency, particularly for less reactive chloro-pyrazoles.
-
Base: An inorganic base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be optimized.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary for the solubility of the base and to facilitate the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-pyrazole-5-carbaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromo-1-substituted-1H-pyrazole-5-carbaldehyde
-
Aryl or vinyl boronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-bromo-pyrazole-5-carbaldehyde, aryl/vinyl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [1] |
| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [5] |
II. Sonogashira Coupling: Synthesis of Alkynyl Pyrazole Aldehydes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of alkynyl-substituted pyrazole aldehydes.[6] These products are valuable intermediates for the construction of more complex heterocyclic systems.[7]
Mechanistic Insights
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the halo-pyrazole aldehyde, while the copper co-catalyst activates the terminal alkyne for transmetalation.
Caption: Catalytic cycles of the Sonogashira coupling.
Key Experimental Considerations
-
Catalyst System: The combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like DMF, THF, or toluene are commonly employed.
-
Substrate Reactivity: The reactivity of the halo-pyrazole aldehyde follows the general trend I > Br > Cl. Chloro-substituted pyrazole aldehydes may require more forcing conditions or specialized catalyst systems to achieve good yields.[7]
Protocol: Sonogashira Coupling of a 5-Chloro-pyrazole-4-carbaldehyde
This protocol is adapted from a procedure for the coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes.[7]
Materials:
-
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 5-chloro-pyrazole-4-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed DMF and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
| Entry | Pyrazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 85 | [7] |
| 2 | 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 92 | [7] |
III. Heck-Mizoroki Reaction: Alkenylation of Pyrazole Aldehydes
The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a direct route to substituted alkenes.[9] For pyrazole aldehydes, this reaction enables the introduction of various alkenyl side chains.
Mechanistic Insights
The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium hydride species. The base regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Key Experimental Considerations
-
Catalyst and Ligands: While ligandless conditions are sometimes effective, the use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and reactivity.
-
Base: A variety of organic or inorganic bases can be used, with triethylamine and potassium carbonate being common choices.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or DMA are typically used.
-
Regioselectivity: The regioselectivity of the alkene insertion can be an issue. For terminal alkenes, the coupling generally occurs at the less substituted carbon.
Protocol: Heck Reaction of a 4-Bromo-pyrazole-3-carbaldehyde
This is a general protocol and may require significant optimization for specific pyrazole aldehyde substrates.
Materials:
-
4-Bromo-1-substituted-1H-pyrazole-3-carbaldehyde
-
Alkene (1.5 - 2.0 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%)
-
Triethylamine (2-3 equivalents)
-
Anhydrous, degassed DMF
Procedure:
-
In a Schlenk tube, dissolve the 4-bromo-pyrazole-3-carbaldehyde, Pd(OAc)₂, and PPh₃ in anhydrous, degassed DMF.
-
Add triethylamine and the alkene.
-
Seal the tube and heat the mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-phenyl-1H-pyrazole | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 78 | [10] |
| 2 | 4-Iodo-1-phenyl-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 85 | [10] |
IV. Buchwald-Hartwig Amination: N-Arylation of Pyrazole Aldehydes
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[11] This reaction can be applied to halo-pyrazole aldehydes to introduce a variety of amino substituents.
Mechanistic Insights
The catalytic cycle involves the oxidative addition of the halo-pyrazole aldehyde to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the aminated product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction. Ligands such as tBuXPhos, RuPhos, and DavePhos are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[12]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being frequent choices.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential.
Protocol: Buchwald-Hartwig Amination of a 4-Bromo-pyrazole-5-carbaldehyde
This protocol is a general guideline and will likely require optimization, especially concerning the ligand and base combination for a given pyrazole aldehyde and amine.
Materials:
-
4-Bromo-1-substituted-1H-pyrazole-5-carbaldehyde
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
tBuXPhos (2-4 mol%)
-
Sodium tert-butoxide (1.5 - 2.0 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with the 4-bromo-pyrazole-5-carbaldehyde, Pd₂(dba)₃, tBuXPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene and the amine.
-
Seal the tube and heat the mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | Xylene | 160 (MW) | 60 | [12][13] |
| 2 | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | Xylene | 160 (MW) | 67 | [12][13] |
V. Direct C-H Functionalization: An Emerging Frontier
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of functionalized pyrazoles, obviating the need for pre-halogenation of the pyrazole ring.[14][15] Palladium-catalyzed C-H activation of pyrazole aldehydes is a developing area with immense potential.
The regioselectivity of C-H activation is a key challenge. For pyrazoles, the C5-H is often the most acidic and kinetically favored site for activation. The aldehyde group, being electron-withdrawing, can influence the electronic properties of the pyrazole ring and potentially direct the C-H activation to a specific position. The development of suitable directing groups that can be temporarily installed on the pyrazole nitrogen is a promising strategy to control regioselectivity.[16][17]
While detailed, general protocols for the C-H functionalization of pyrazole aldehydes are still emerging, the principles of palladium-catalyzed C-H activation provide a framework for future development in this exciting area.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrazole aldehydes. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and versatile methods for the introduction of a wide array of substituents, enabling the rapid exploration of chemical space for drug discovery and materials science. Understanding the mechanistic nuances and key experimental parameters for each of these transformations is paramount to achieving successful outcomes. As the field continues to evolve, the development of more efficient catalyst systems and the exploration of direct C-H functionalization strategies will undoubtedly further expand the synthetic utility of these powerful reactions.
References
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesizing Carboxamide Derivatives from Pyrazole Carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxamide group, its derivatives exhibit a remarkable breadth of biological activities, making them cornerstones in the development of modern therapeutics and agrochemicals.[1][2] These compounds have been successfully developed as anticancer agents that interact with DNA, kinase inhibitors, and modulators of cellular processes like apoptosis and autophagy.[3][4][5] Furthermore, their utility extends to potent μ-opioid receptor (MOR) agonists for novel analgesics and fungicides for crop protection.[6][7]
The synthetic versatility of the pyrazole core allows for precise, multi-vector derivatization, enabling chemists to fine-tune physicochemical properties and optimize pharmacological profiles. The conversion of a readily accessible pyrazole carbaldehyde to the corresponding carboxamide is a pivotal transformation in the synthesis of these valuable molecules. This document provides a detailed guide to the most robust and field-proven methodologies for achieving this conversion, focusing on the underlying chemical principles, strategic choices, and detailed experimental protocols.
Strategic Overview: Pathways from Aldehyde to Amide
Two primary, highly effective strategies dominate the synthesis of pyrazole carboxamides from their carbaldehyde precursors. The choice between them is often dictated by the specific substitution pattern on the pyrazole ring, the desired scale of the reaction, and the availability of starting materials.
-
The Two-Step Sequential Pathway: This classic and highly versatile approach involves the initial oxidation of the pyrazole carbaldehyde to the corresponding pyrazole carboxylic acid, followed by a separate amide coupling step with a desired amine. This strategy offers maximum flexibility and control, as the intermediate carboxylic acid can be isolated, purified, and used in various subsequent coupling reactions.[1]
-
The One-Pot Conversion via Nitrile Intermediate: This elegant and efficient method directly converts pyrazole-4-carbaldehydes into pyrazole-4-carboxamides in a single reaction vessel without the isolation of intermediates.[7][8] It proceeds through the formation of an aldoxime, which is then dehydrated to a nitrile and subsequently hydrolyzed to the primary carboxamide. This approach is advantageous for its operational simplicity, reduced solvent usage, and often higher overall yields.[7]
The following sections will provide an in-depth analysis and detailed protocols for each of these key strategies.
Caption: High-level overview of the primary synthetic routes.
Strategy 1: The Two-Step Oxidation-Amidation Pathway
This robust methodology is the most widely employed due to its reliability and adaptability. It logically separates the synthesis into two distinct and high-yielding stages.
Part A: Oxidation of Pyrazole Carbaldehyde to Carboxylic Acid
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation. For complex molecules in drug discovery, the choice of oxidant is critical to avoid unwanted side reactions. The Pinnick oxidation stands out as the premier method due to its exceptionally mild conditions and high tolerance for a wide array of sensitive functional groups.[9][10]
Mechanism Insight: The Pinnick Oxidation The active oxidant in the Pinnick reaction is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions.[9][10] The mechanism proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[11]
A crucial aspect of this reaction is the inclusion of a scavenger, most commonly 2-methyl-2-butene. The HOCl byproduct is a reactive oxidant that can engage in undesirable side reactions. The scavenger's electron-rich double bond effectively quenches the HOCl, preventing it from interfering with the main reaction and ensuring high yields of the desired carboxylic acid.[11]
Protocol 1: Pinnick Oxidation of Pyrazole Carbaldehyde
-
Reaction Setup: To a round-bottom flask, add the pyrazole carbaldehyde (1.0 eq). Dissolve it in a suitable solvent system, typically a mixture of tert-butanol and water (e.g., 1:1 v/v).[11]
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (a significant excess, e.g., 10.0 eq). Follow this with the addition of sodium dihydrogen phosphate (NaH₂PO₄, 10.0 eq) and then sodium chlorite (NaClO₂, 10.0 eq). Note: The order of addition can be important; adding the chlorite last to the buffered solution is common.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 4-16 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining oxidants.
-
Acidify the mixture to pH 2-3 with 1M HCl. This will precipitate the pyrazole carboxylic acid product.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude pyrazole carboxylic acid is often of sufficient purity to be used directly in the next step.[1] If necessary, it can be purified by recrystallization or column chromatography.
| Oxidation Method | Reagents | Advantages | Limitations |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, scavenger | Excellent functional group tolerance, mild conditions, high yields.[9][10] | Requires a scavenger for optimal results.[11] |
| Vanadium-Catalyzed | V₂O₅ (cat.), H₂O₂ | Efficient and uses a common oxidant.[12] | May not be suitable for substrates sensitive to strong oxidation. |
| Permanganate Oxidation | KMnO₄ | Strong, inexpensive oxidant. | Harsh conditions, low functional group tolerance, can be difficult to control.[12] |
Part B: Amide Coupling of Pyrazole Carboxylic Acid
With the pyrazole carboxylic acid in hand, the final step is the formation of the amide bond with a primary or secondary amine. This is achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Method A: Acyl Chloride Formation
This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the amine.
Protocol 2: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, dissolve the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride ((COCl)₂, 1.5 eq) or thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.[1] Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole carbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the pure pyrazole carboxamide.[5]
Method B: Direct Coupling with Peptide Reagents
In modern drug discovery, direct coupling using peptide coupling reagents is often preferred due to milder conditions and fewer side reactions. Reagents like HATU, HOBt/EDC, and T3P are commonly used.
Protocol 3: Amide Coupling using HATU
-
Reaction Setup: Dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (3.0 eq), to the mixture.
-
Reaction and Workup: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS. Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final pyrazole carboxamide.
Caption: Workflow for the Two-Step Oxidation-Amidation Pathway.
Strategy 2: One-Pot Conversion of Pyrazole-4-carbaldehyde via a Nitrile Intermediate
A highly efficient method has been reported for the conversion of pyrazole-4-carbaldehydes to pyrazole-4-carboxamides.[7][8] This tandem process avoids intermediate purification steps, saving time, solvent, and improving the overall yield.[8]
Chemical Logic of the One-Pot Sequence The reaction proceeds through three sequential transformations within the same pot:
-
Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime is dehydrated to a pyrazole-4-carbonitrile. A specialized Vilsmeier-Haack type reagent (OPC-VH) has been shown to be particularly effective for this step under mild thermal conditions.[8]
-
Hydrolysis to Amide: The nitrile is then selectively hydrolyzed to the primary carboxamide using basic hydrogen peroxide.
Protocol 4: One-Pot Synthesis of Pyrazole-4-carboxamide
-
Oxime Formation: In a round-bottom flask, combine the pyrazole-4-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.4 eq) in ethanol (e.g., ~0.2 M solution). Reflux the mixture for approximately 6 hours.[8]
-
Intermediate Isolation (Transient): Cool the reaction mixture to room temperature. The intermediate aldoxime often precipitates. Collect the solid by filtration.
-
Nitrile Formation and Hydrolysis: Dissolve the crude aldoxime solid in acetonitrile. Add the OPC-VH reagent (1.5 eq) and stir the mixture at 40 °C for 30 minutes to form the nitrile.[8]
-
To this nitrile-containing mixture, carefully add aqueous sodium hydroxide (NaOH) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This step can be exothermic.[13]
-
Workup and Purification: After stirring for a short period (e.g., 15-30 minutes), the reaction is complete. Extract the mixture with an appropriate organic solvent (e.g., ether or ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-4-carboxamide. A comparative study showed this one-pot method increased the yield by ~17% over a stepwise approach with full isolation.[7]
Caption: Sequential transformations in the one-pot conversion.
Conclusion and Outlook
The synthesis of pyrazole carboxamides from pyrazole carbaldehydes is a critical transformation for accessing a rich chemical space of biologically active molecules. The two-step oxidation-amidation sequence provides unparalleled flexibility and is applicable to a wide range of substrates, with the Pinnick oxidation being a standout method for its mildness. For pyrazole-4-carboxamides, the one-pot conversion via a nitrile intermediate offers a streamlined, efficient, and high-yielding alternative. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the mastery of these reliable and scalable synthetic routes remains an essential skill for the modern research scientist.
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Singh, K., et al. (2016). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Taylor & Francis Online. [Link]
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Taylor & Francis Online. (2016). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. [Link]
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Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
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Lu, X. J., et al. (2012). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]
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Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
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Kisel, K., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]
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ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
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RSC Publishing. (n.d.). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. [Link]
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Kocyigit, U. M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
Reddy, P. T., et al. (2012). One-Pot Synthesis of Amides from Aldehydes and Amines via C–H Bond Activation. Organic Letters. [Link]
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-
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-
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Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. [Link]
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The Strategic Deployment of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions: A Guide for Advanced Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." Its derivatives are integral to a multitude of approved therapeutics, valued for their broad spectrum of biological activities. The strategic functionalization of this core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the vast library of pyrazole-based building blocks, 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has emerged as a particularly potent synthon. The presence of the 4-(trifluoromethyl)phenyl moiety introduces a unique electronic signature, significantly influencing the reactivity of the adjacent formyl group and the overall physicochemical properties of the resulting molecules. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which enhances the stability of compounds and can improve their metabolic resistance and lipophilicity, key parameters in drug design.[1][2][3]
This guide provides an in-depth exploration of the application of this specialized aldehyde in multicomponent reactions (MCRs), a cornerstone of green and efficient chemical synthesis. We will delve into the mechanistic underpinnings, provide field-tested protocols for key transformations, and offer insights into the causality behind experimental design, empowering researchers to leverage this versatile building block for the rapid generation of molecular diversity.
Core Principles: The Power of Multicomponent Reactions
Multicomponent reactions, by definition, involve the coming together of three or more reactants in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages over traditional linear synthesis, including:
-
Atom Economy and Efficiency: MCRs inherently maximize the incorporation of starting material atoms into the final product, minimizing waste.
-
Operational Simplicity: The one-pot nature of MCRs reduces the need for intermediate isolation and purification steps, saving time, solvents, and resources.
-
Access to Complexity: MCRs enable the rapid construction of complex molecular architectures from simple and readily available precursors.
Our focus, this compound, is an ideal aldehyde component for a range of MCRs, leading to the synthesis of diverse and biologically relevant heterocyclic systems.
Application Note I: Synthesis of Pyrazolo[1,5-a]pyrimidines via a Biginelli-Type Reaction
The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in a variety of pharmacologically active agents. A powerful and efficient route to this heterocyclic system involves a Biginelli-type multicomponent reaction. In this variation, an aminopyrazole acts as the nitrogen-containing component, condensing with a β-dicarbonyl compound and our aldehyde of interest.
Mechanistic Rationale
The reaction is believed to proceed through an initial Knoevenagel condensation between the this compound and the active methylene compound (e.g., a β-ketoester or β-diketone). The strong electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating this initial condensation. This is followed by a Michael addition of the aminopyrazole to the resulting α,β-unsaturated system, and subsequent intramolecular cyclization and dehydration to furnish the final dihydropyrazolo[1,5-a]pyrimidine product. Some protocols have demonstrated that this reaction can proceed efficiently without a catalyst, particularly in a high-boiling solvent like DMF.[4]
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from a catalyst-free procedure for the synthesis of related pyrazolo[1,5-a]pyrimidines.[4]
-
Reactants:
-
This compound (1.0 mmol, 240.18 g/mol )
-
Ethyl acetoacetate (1.0 mmol, 130.14 g/mol )
-
5-Amino-3-methyl-1H-pyrazole (1.0 mmol, 97.12 g/mol )
-
N,N-Dimethylformamide (DMF) (3 mL)
-
-
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (240 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and 5-amino-3-methyl-1H-pyrazole (97 mg, 1.0 mmol).
-
Add 3 mL of DMF to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 20 mL of ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 7-ethoxycarbonyl-2-[4-(trifluoromethyl)phenyl]-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine.
-
-
Self-Validation and Characterization:
-
The purity of the product should be assessed by TLC and melting point determination.
-
The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole and pyrimidine ring protons, as well as the ethyl and methyl groups. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.
-
Application Note II: Hantzsch Synthesis of Pyrazolyl-Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR that provides access to 1,4-dihydropyridine (1,4-DHP) derivatives, a class of compounds renowned for their use as calcium channel blockers.[5] The incorporation of a pyrazole moiety at the 4-position of the dihydropyridine ring, using our target aldehyde, can lead to novel compounds with potentially interesting pharmacological profiles.
Mechanistic Rationale
The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5] The reaction proceeds through two key intermediates:
-
An enamine, formed from the reaction of one equivalent of the β-ketoester and ammonia.
-
An α,β-unsaturated carbonyl compound (a Knoevenagel condensation product), formed from the reaction of the aldehyde and the second equivalent of the β-ketoester.[6]
The Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product. The electron-withdrawing trifluoromethyl group on the phenyl ring of the pyrazole aldehyde can influence the rate of the initial Knoevenagel condensation.
Experimental Protocol: Synthesis of a Pyrazolyl-Substituted 1,4-Dihydropyridine
This protocol is based on a well-established procedure for the Hantzsch synthesis using a similar pyrazole-4-carbaldehyde.[7]
-
Reactants:
-
This compound (1.0 mmol, 240.18 g/mol )
-
Ethyl acetoacetate (2.0 mmol, 130.14 g/mol )
-
Ammonium acetate (1.2 mmol, 77.08 g/mol )
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (240 mg, 1.0 mmol) and ethyl acetoacetate (260 mg, 2.0 mmol) in 10 mL of ethanol.
-
Add ammonium acetate (92 mg, 1.2 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux in an oil bath for 5-8 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane) until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it into 50 mL of crushed ice.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure diethyl 2,6-dimethyl-4-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
-
Self-Validation and Characterization:
-
The purified product should have a sharp melting point.
-
Structural elucidation should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the C4-H of the dihydropyridine ring and a broad singlet for the N-H proton, in addition to signals for the pyrazole, phenyl, and ester groups.
-
| Product Class | Key Reactants | Typical Conditions |
| Pyrazolo[1,5-a]pyrimidines | Pyrazole-4-carbaldehyde, β-Dicarbonyl, Aminopyrazole | DMF, Reflux, Catalyst-free |
| 1,4-Dihydropyridines | Pyrazole-4-carbaldehyde, β-Ketoester (2 eq.), Ammonium Acetate | Ethanol, Reflux |
| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carbonitrile, Aliphatic Acid, POCl₃ | Reflux |
Application Note III: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are isomers of purines and are known to act as inhibitors of various kinases, making them highly valuable in cancer research.[8][9][10] A one-pot synthesis can be employed to construct this fused heterocyclic system, often starting from an aminopyrazole derivative. While the direct three-component reaction with our target aldehyde is less common, a closely related and highly efficient one-pot synthesis starts from a 5-aminopyrazole-4-carbonitrile, which can be cyclized with an acid in the presence of a dehydrating agent like POCl₃.[11] For the purpose of this guide, we will outline a conceptual multicomponent approach that leverages our aldehyde.
A plausible multicomponent pathway involves the reaction of this compound with malononitrile and a hydrazine. This would first generate a 5-amino-3-aryl-1H-pyrazole-4-carbonitrile in situ, which could then undergo further reaction.
Conceptual Protocol: A Multicomponent Approach to a Pyrazolo[3,4-d]pyrimidine Precursor
This conceptual protocol is based on the known three-component synthesis of 5-aminopyrazole-4-carbonitriles.[12][13]
-
Reactants:
-
This compound (This is a conceptual stand-in for a simpler aldehyde in this specific MCR, which typically forms the C3-substituent of the new pyrazole ring. A more direct route to the desired pyrazolo[3,4-d]pyrimidine would involve different starting materials).
-
A more direct three-component approach to a related pyrazole would involve: an aryl aldehyde, malononitrile, and a hydrazine.
-
Given the structure of the target aldehyde, a more direct route to a pyrazolo[3,4-d]pyrimidine would involve its reaction with a suitable three-carbon, di-nucleophilic species. However, a more common and well-documented approach is the cyclization of a pre-functionalized pyrazole. For instance, the reaction of 5-amino-1-(substituted)-1H-pyrazole-4-carbonitrile with formic acid leads to the pyrazolo[3,4-d]pyrimidin-4-one core.[14]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of complex, medicinally relevant heterocyclic compounds through multicomponent reactions. The electron-withdrawing nature of the trifluoromethylphenyl group not only modulates the biological activity of the final products but also influences the reactivity of the aldehyde in a predictable manner, facilitating key steps in MCR cascades like the Biginelli and Hantzsch reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast chemical space accessible from this synthon. Future work will undoubtedly focus on the development of novel MCRs that further exploit the unique properties of this aldehyde, leading to the discovery of new therapeutic agents.
References
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Guchhait, S. K., & Shah, P. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. New Journal of Chemistry, 40(8), 6956-6963. Available from: [Link]
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Li, J., et al. (2014). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 19(12), 20496-20505. Available from: [Link]
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Al-Obaid, A. M., et al. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. Medico-Legal Update, 20(2), 327-331. Available from: [Link]
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Ahmed, A. A., et al. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. ResearchGate. Available from: [Link]
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Munahi, M. G., & Waheeb, M. Q. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. ResearchGate. Available from: [Link]
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Norcross, B. E., et al. (2012). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 17(10), 11624-11639. Available from: [Link]
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Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408-411. Available from: [Link]
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Guedes, N., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available from: [Link]
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Eisner, U., & Kuthan, J. (2000). Learning from the Hantzsch synthesis. Chemical Reviews, 100(11), 3929-3952. Available from: [Link]
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Heravi, M. M., et al. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Chilean Chemical Society, 59(1), 2315-2318. Available from: [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5093. Available from: [Link]
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Fun, H.-K., et al. (2011). Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2889. Available from: [Link]
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Wikipedia contributors. (2023, December 19). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Hernández-Vázquez, E., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3737. Available from: [Link]
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Bai, M.-S., et al. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. Available from: [Link]
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Seth, K., et al. (2011). Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. Available from: [Link]
-
Ladole, C. A., et al. (2016). Synthesis of diethyl 1,4 dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in presence of MgFe2O4 MNPs (5 mol%) catalyst using different solvents and without solvents at 80 ℃. ResearchGate. Available from: [Link]
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Reddy, C. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236. Available from: [Link]
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Wang, R. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5540. Available from: [Link]
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Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1557. Available from: [Link]
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Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available from: [Link]
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Sloop, J. C., et al. (2020). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. ResearchGate. Available from: [Link]
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Pharmacy 180. (n.d.). Electronic Effects - Mechanisms of Organic Reactions. Retrieved January 12, 2026, from [Link]
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Prajapti, S. K., et al. (2015). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 127(5), 849-857. Available from: [Link]
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Berrino, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Available from: [Link]
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Manxi, L., et al. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society, 4(1), 28-32. Available from: [Link]
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Patel, D. R., et al. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. ResearchGate. Available from: [Link]
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Application Note: Harnessing the Pyrazole-4-Carbaldehyde Scaffold for the Development of Potent Enzyme Inhibitors
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Its metabolic stability and versatile chemical nature make it an ideal starting point for drug discovery campaigns.[2] This guide focuses specifically on the pyrazole-4-carbaldehyde scaffold, a particularly valuable building block due to its reactive aldehyde group, which serves as a versatile handle for constructing diverse chemical libraries.[4][5][6] We provide a comprehensive overview, from the foundational synthesis of the scaffold to the generation of derivative libraries and their subsequent evaluation in enzyme inhibition assays. This document details field-proven protocols for synthesis, high-throughput screening, and structure-activity relationship (SAR) analysis, designed to empower researchers to accelerate the discovery of novel enzyme inhibitors.
The Pyrazole-4-Carbaldehyde Scaffold: A Privileged Starting Point
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various chemical modifications are made.[7][8] The goal is to identify a central framework that positions key functional groups in the correct orientation to interact with a biological target, such as the active site of an enzyme. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has proven to be an exceptionally successful scaffold.[9][10] Its presence in blockbuster drugs like the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib underscores its therapeutic importance.[2][11]
The unique value of the pyrazole-4-carbaldehyde variant lies in the aldehyde functional group at the C4 position. This group is an electrophilic handle, primed for a variety of chemical transformations, most notably reductive amination, allowing for the systematic and efficient introduction of diverse chemical moieties.[4][12] This strategy enables the rapid generation of a library of compounds, which is essential for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.
Figure 1: Conceptual workflow from scaffold to enzyme inhibition.
Part I: Synthesis and Library Generation
The foundation of any inhibitor development program is robust and reproducible chemistry. Here, we outline a two-stage process: first, the synthesis of the core pyrazole-4-carbaldehyde scaffold, and second, the generation of a diverse library of derivatives via reductive amination.
Protocol: Synthesis of the Pyrazole-4-Carbaldehyde Core
The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocycles, making it ideal for synthesizing the pyrazole-4-carbaldehyde scaffold.[12][13][14]
Materials:
-
Substituted Phenylhydrazine (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Ethanol
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the corresponding substituted acetophenone (1.0 eq) in ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction to cool to room temperature. The resulting hydrazone intermediate often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Vilsmeier-Haack Cyclization: Prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to ice-cold DMF under a nitrogen atmosphere. Stir for 30 minutes at 0°C.
-
Add the dried hydrazone intermediate from step 2 to the Vilsmeier reagent in portions.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate until the pH is ~6-7.
-
A precipitate of the crude pyrazole-4-carbaldehyde will form. Collect the solid by filtration.
-
For further purification, dissolve the crude product in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography or recrystallization.
Senior Application Scientist's Note: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) for optimal yield and purity.
Protocol: Library Generation via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds. It allows for the coupling of the aldehyde scaffold with a vast library of commercially available primary or secondary amines, introducing chemical diversity at the R-position.[4]
Materials:
-
Pyrazole-4-carbaldehyde scaffold (1.0 eq)
-
Selected primary or secondary amine (R-NH₂) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde scaffold (1.0 eq) and the selected amine (1.1 eq) in DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. Progress can be monitored by TLC.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The reaction is typically exothermic; maintain the temperature at room temperature.
-
Allow the reaction to stir overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final compound using flash column chromatography on silica gel.
Senior Application Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce the initial aldehyde.[4] Its use avoids the need for pH control that is often required with other reducing agents like sodium cyanoborohydride.
Figure 2: High-level synthetic workflow for library generation.
Part II: Enzyme Inhibition Screening
Once a library of compounds is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds.[15][16] Kinases are a major class of drug targets, and many pyrazole-based inhibitors have been developed against them.[17][18] The following protocol describes a general, fluorescence-based assay for screening kinase inhibitors.
Protocol: High-Throughput Kinase Inhibition Assay (ADP Detection)
This assay measures the amount of ADP produced by the kinase reaction, which is a universal product of all kinase activity. Lower ADP levels in the presence of a compound indicate inhibition.[19]
Materials:
-
384-well, low-volume, black assay plates
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Compound library dissolved in DMSO
-
Known potent inhibitor (Positive Control)
-
DMSO (Negative/Vehicle Control)
-
Fluorescent ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
Multimode plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic dispenser or liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound from the library into the wells of the 384-well plate. Also, dispense the positive control and negative control (DMSO) into designated wells.
-
Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add a solution containing both the substrate and ATP (at or near its Km concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination & Detection: Stop the reaction by adding the ADP detection reagent as per the manufacturer's instructions. This reagent typically contains a coupling enzyme system that converts the ADP produced into a fluorescent signal.
-
Signal Development: Incubate the plate for the time recommended by the detection kit manufacturer (e.g., 30-60 minutes) to allow the fluorescent signal to stabilize.
-
Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
Senior Application Scientist's Note: The inclusion of controls is non-negotiable for a valid screen. The positive control (a known inhibitor) confirms the assay can detect inhibition, while the negative DMSO control defines the 100% activity window. The Z'-factor, calculated from these controls, is a statistical measure of assay quality; a Z' > 0.5 is generally considered excellent for HTS.[15]
Figure 3: Workflow for a high-throughput kinase inhibition screen.
Part III: Hit Validation and Lead Optimization
A "hit" from the primary screen is a compound that shows significant inhibition at a single concentration. The next steps are to confirm this activity and determine its potency, which is crucial for guiding the next phase of synthesis.
Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.[20][21]
Procedure:
-
Serial Dilution: For each "hit" compound, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the same enzyme assay described in section 3.1, but instead of a single concentration, test the compound across its full dilution range. Run each concentration in triplicate.
-
Data Normalization:
-
Average the signal from the negative control (DMSO) wells and set this as 0% inhibition (100% activity).
-
Average the signal from the positive control (or a "no enzyme" control) wells and set this as 100% inhibition (0% activity).
-
Calculate the percent inhibition for each compound concentration relative to these controls.
-
-
Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
-
IC₅₀ Value: The IC₅₀ is the concentration at the inflection point of the fitted curve.
Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating changes in a molecule's structure with changes in its biological activity.[22][23] By synthesizing and testing derivatives with different R-groups (from section 2.2) and comparing their IC₅₀ values (from section 4.1), researchers can deduce which chemical features enhance potency.
For example, a medicinal chemist might observe that adding a bulky, hydrophobic R-group decreases potency, while adding a smaller, hydrogen-bond-donating group increases it. This insight directly informs the design of the next generation of compounds.
Table 1: Example SAR Data for a Hypothetical Kinase Target
| Compound ID | R-Group Structure | R-Group Characteristics | IC₅₀ (µM) |
| PZ-001 | -CH₃ | Small, Aliphatic | 15.2 |
| PZ-002 | -Cyclohexyl | Bulky, Lipophilic | > 50 |
| PZ-003 | -Phenyl | Aromatic, Planar | 8.5 |
| PZ-004 | -CH₂-Ph-4-OH | H-bond Donor | 0.9 |
| PZ-005 | -CH₂-Ph-4-OCH₃ | H-bond Acceptor | 2.1 |
| PZ-006 | -CH₂-Pyridine | Basic, Aromatic | 0.4 |
From this hypothetical data, a clear SAR emerges: a benzyl group is preferred over small alkyl or bulky cycloalkyl groups. Furthermore, adding a hydrogen-bond donor (PZ-004) or a basic nitrogen (PZ-006) at the para-position of the benzyl ring significantly improves potency. This suggests the enzyme's binding pocket has a corresponding hydrogen-bond acceptor and/or an acidic residue.
Figure 4: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Conclusion
The pyrazole-4-carbaldehyde scaffold is a powerful and versatile tool in modern drug discovery. Its straightforward synthesis and the ease of derivatization via methods like reductive amination allow for the rapid exploration of chemical space. When coupled with robust, high-throughput enzymatic screening and systematic SAR analysis, this scaffold provides a clear and efficient pathway from initial concept to the identification of potent and optimized enzyme inhibitors. The protocols and workflows detailed in this guide offer a validated framework for researchers to leverage this privileged structure in their own drug development programs.
References
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Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Retrieved from [Link]
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Dabhade, P. S., et al. (2025). Examples of pyrazole core structure containing FDA approved anti-cancer drugs. ResearchGate. Retrieved from [Link]
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Lelyukh, M., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Retrieved from [Link]
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Publons. (2024). Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Publons. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Retrieved from [Link]
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Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. Retrieved from [Link]
- Gençer, N., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 290-296.
- Aok, T., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 22(8), 1014-1021.
- Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 139, 104-113.
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- Kumar, A., et al. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Letters in Drug Design & Discovery, 15(8), 814-827.
- Schoknecht, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
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Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Retrieved from [Link]
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]
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ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Activity Relationship (SAR). ResearchGate. Retrieved from [Link]
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TIB.eu. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors. TIB.eu. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Fluorescent Sensors
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical methodologies for synthesizing fluorescent sensors. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower robust experimental design and execution.
Foundational Principles of Fluorescent Sensor Design
At its core, a fluorescent sensor, or chemosensor, is a molecule designed to signal the presence of a specific analyte through a change in its fluorescence properties.[1] A successful sensor architecture hinges on the integration of two key components: a fluorophore (the signaling unit) and a receptor (the recognition unit). The communication between these two parts is what enables detection.[1] The design of these sensors is a balancing act between optimizing optical performance, ensuring chemical stability, and maintaining biocompatibility for biological applications.[2]
Several photophysical mechanisms are commonly exploited to achieve a fluorescence response upon analyte binding. These include:
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance and orientation between the two fluorophores. Analyte binding can induce a conformational change that alters this distance, leading to a measurable change in the FRET signal.[3] FRET-based sensors are particularly advantageous as they can allow for ratiometric measurements, which minimizes artifacts from the imaging system.[3]
-
Photoinduced Electron Transfer (PET): PET is a powerful mechanism for creating "turn-on" fluorescent sensors. In the absence of the analyte, the fluorescence of the fluorophore is quenched by an electron transfer process from a donor moiety (the receptor). Upon binding of the analyte to the receptor, this electron transfer is disrupted, leading to a significant increase in fluorescence intensity.[4][5]
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore possesses both an electron-donating and an electron-withdrawing group. The binding of an analyte can alter the electronic properties of the molecule, leading to a shift in the emission wavelength.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton within the molecule in its excited state. Analyte interaction can modulate this process, resulting in a change in the fluorescence signal.
-
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. This is often due to the restriction of intramolecular motions in the aggregated state. AIE-based sensors are designed so that the analyte induces aggregation, leading to a "turn-on" fluorescence response.[6][7]
The selection of a specific mechanism and fluorophore/receptor pair is dictated by the target analyte, the desired sensing modality (e.g., "turn-on," ratiometric), and the intended application environment.
Synthesis of a Rhodamine-Based Fluorescent Probe for Iron (Fe³⁺) Detection
Rhodamine-based probes are widely used due to their excellent photophysical properties, including high quantum yields and absorption in the visible region. The following protocol details the synthesis of a rhodamine B-ethylenediamine (RhB-EDA) fluorescent probe for the detection of Fe³⁺ ions. The sensing mechanism relies on the Fe³⁺-induced opening of the non-fluorescent spirolactam ring of the rhodamine derivative to its highly fluorescent, ring-opened amide form.[8][9]
Experimental Workflow: Synthesis of RhB-EDA
Caption: Workflow for the synthesis of the RhB-EDA fluorescent probe.
Detailed Protocol:
Materials:
-
Rhodamine B
-
Ethylenediamine (EDA)
-
Coupling agent (e.g., DCC/DMAP or EDC/NHS)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Rhodamine B (1 equivalent) in anhydrous DCM.
-
Activation: Add the coupling agent (e.g., 1.2 equivalents of DCC and 0.1 equivalents of DMAP) to the solution and stir for 30 minutes at 0 °C.
-
Amidation: Slowly add ethylenediamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure RhB-EDA probe.[8][9]
-
Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
Sensing Mechanism and Performance:
The synthesized RhB-EDA probe is colorless and non-fluorescent in solution. Upon the addition of Fe³⁺, the spirolactam ring opens, resulting in a distinct color change to pink and a significant enhancement of fluorescence.[8][9] This allows for both colorimetric ("naked-eye") and fluorometric detection of Fe³⁺. The probe typically exhibits high selectivity for Fe³⁺ over other common metal ions.[4]
| Parameter | Value | Reference |
| Excitation Wavelength | ~560 nm | [9] |
| Emission Wavelength | ~580 nm | [9] |
| Limit of Detection (LOD) | Varies (typically in the micromolar to nanomolar range) | [10] |
| Response Time | Rapid | [8] |
Synthesis of a Fluorescein-Based pH Sensor
Fluorescein is a classic pH-sensitive fluorophore due to the equilibrium between its different ionic forms, which exhibit distinct absorption and emission properties.[11] Its pKa is around 6.4, making it suitable for measuring pH changes in the physiological range.[12]
Experimental Workflow: Synthesis of Fluorescein
Caption: Workflow for the synthesis of fluorescein.
Detailed Protocol:
Materials:
-
Resorcinol
-
Phthalic anhydride
-
Zinc chloride (anhydrous) or methanesulfonic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Reaction Mixture: In a flask, thoroughly mix resorcinol (2 equivalents) and phthalic anhydride (1 equivalent).
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous zinc chloride or a few drops of methanesulfonic acid.[11][13]
-
Heating: Heat the mixture in an oil bath at 180-200 °C for 30-60 minutes. The mixture will melt, darken, and solidify.[12]
-
Cooling and Hydrolysis: Allow the reaction mixture to cool. Add water and a small amount of concentrated HCl, and then heat to boiling to hydrolyze any unreacted anhydride and dissolve the zinc salts.
-
Isolation: Cool the mixture and collect the crude fluorescein by filtration.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography.
-
Characterization: Verify the identity and purity of the product by measuring its absorption and emission spectra at different pH values. The absorbance maximum should be around 490 nm and the emission maximum around 515 nm in a basic solution.[11][12]
Sensing Mechanism and Performance:
Fluorescein's pH sensitivity arises from the equilibrium between its lactone (non-fluorescent) and quinoid (fluorescent) forms.[14] In acidic conditions, the non-fluorescent lactone form predominates, while in basic conditions, the highly fluorescent dianionic quinoid form is favored.[11]
| Parameter | Value | Reference |
| pKa | ~6.4 | [12] |
| Excitation Wavelength (basic) | ~490 nm | [11] |
| Emission Wavelength (basic) | ~515 nm | [11] |
| Quantum Yield (basic) | ~0.95 | [11] |
Synthesis of an Aggregation-Induced Emission (AIE) Probe for Formaldehyde Detection
AIE-based probes offer a unique "turn-on" sensing mechanism that is highly advantageous for biological imaging due to low background fluorescence.[6] This protocol describes the synthesis of an AIE-active probe for formaldehyde based on a tetraphenylethene (TPE) core functionalized with amine groups. The detection mechanism relies on the reaction of the amine groups with formaldehyde to form Schiff bases, which have reduced aqueous solubility, leading to aggregation and a dramatic increase in fluorescence.[2]
Experimental Workflow: Synthesis of AIE-FA Probe
Caption: Workflow for the synthesis of the AIE-FA probe.
Detailed Protocol:
Materials:
-
4-Benzoylbenzenamine
-
Diphenylmethanone
-
Zinc powder
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add zinc powder and anhydrous THF.
-
Titanium Reagent Formation: Cool the suspension to -30 to -40 °C and slowly add TiCl₄. The mixture will turn from colorless to a dark black-brown, indicating the formation of the low-valent titanium reagent.
-
Coupling Reaction: In a separate flask, dissolve 4-benzoylbenzenamine and diphenylmethanone in anhydrous THF. Add this solution dropwise to the titanium reagent at -40 °C.
-
Reflux: Slowly warm the reaction mixture to room temperature and then reflux for several hours (e.g., 8 hours).[2]
-
Quenching and Extraction: After cooling, quench the reaction with a saturated aqueous solution of potassium carbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to obtain the desired amine-functionalized TPE (AIE-FA) as a solid.[2]
-
Characterization: Confirm the structure of the AIE-FA probe by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Sensing Mechanism and Performance:
The synthesized AIE-FA probe is soluble and weakly emissive in aqueous solutions. In the presence of formaldehyde, the amine groups react to form imines (Schiff bases). The resulting product is less soluble, leading to the formation of aggregates. This aggregation restricts the intramolecular rotation of the TPE core, which blocks non-radiative decay pathways and "turns on" strong fluorescence emission.[2][6]
| Parameter | Value | Reference |
| Excitation Wavelength | ~370 nm | [2] |
| Emission Wavelength | ~480-500 nm | [2] |
| Limit of Detection (LOD) | ~40 nM | [2] |
| Response Time | ~90 seconds | [2] |
Concluding Remarks for the Practicing Scientist
The field of fluorescent sensor synthesis is dynamic and offers immense potential for advancing research in biology, medicine, and environmental science.[8][15] The protocols outlined in this guide represent foundational methodologies for creating sensors based on distinct and powerful photophysical principles. Mastery of these synthetic techniques, coupled with a thorough understanding of the underlying sensing mechanisms, will enable researchers to not only replicate existing sensor designs but also to innovate and develop novel probes tailored to their specific research questions. As with any chemical synthesis, careful attention to reaction conditions, purification, and thorough characterization are paramount to ensuring the reliability and reproducibility of the resulting fluorescent sensors.
References
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Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. ACS Omega. [Link]
-
Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging. PubMed. [Link]
-
A rhodamine-based fluorescent probe for Fe3+: synthesis, theoretical calculation and bioimaging application. Analytical Methods. [Link]
-
One-step synthesis of rhodamine-based Fe3+ fluorescent probes via Mannich reaction and its application in living cell imaging. PubMed. [Link]
-
Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. PubMed Central. [Link]
-
Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions | ACS Omega. ACS Publications. [Link]
-
Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells | ACS Omega. ACS Publications. [Link]
-
Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers. [Link]
-
Synthesis and characterization of a new fluorescent probe for reactive oxygen species | Request PDF. ResearchGate. [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC - NIH. [Link]
-
A Reactivity-Based 18F-Labeled Probe for PET Imaging of Oxidative Stress in Chemotherapy-Induced Cardiotoxicity | Molecular Pharmaceutics. ACS Publications. [Link]
-
Fluorescent based chemosensors and its applications: A Review. IJIRMPS. [Link]
-
Method for Developing Optical Sensors Using a Synthetic Dye-Fluorescent Protein FRET Pair and Computational Modeling and Assessment. Research @ Flinders. [Link]
-
Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. RSC Advances. [Link]
-
Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. ACS Publications. [Link]
-
SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University. [Link]
-
FRET Based Biosensor: Principle Applications Recent Advances and Challenges. PMC. [Link]
-
Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. PMC - NIH. [Link]
-
FRET procedure. Université de Genève. [Link]
-
Mechanochemical Synthesis of a Fluorescein-Based Sensor for the Selective Detection and Removal of Hg2+ Ions in Industrial Effluents | ACS Omega. ACS Publications. [Link]
-
Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. MDPI. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews. ACS Publications. [Link]
-
Synthesis of Fluorinated Fluoresceins | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Resource for FRET-Based Biosensor Optimization. PMC - NIH. [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and overcome common challenges.
The synthesis of pyrazole-4-carbaldehydes is a cornerstone in the construction of a wide array of biologically active molecules and functional materials.[1][2] The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4] This guide will focus on the application of this reaction for the synthesis of this compound, a compound of significant interest due to the presence of the trifluoromethyl group, which can profoundly influence the biological activity of derivative compounds.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
A diminished or complete lack of product is a frequent challenge. The causes can range from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[5]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous N,N-dimethylformamide (DMF). It is also recommended to use freshly distilled phosphorus oxychloride (POCl₃). The reagent should be prepared in situ at low temperatures (0-5 °C) and used immediately.[6]
-
-
Insufficiently Reactive Substrate: The pyrazole ring is the nucleophile in this reaction. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can decrease the electron density of the pyrazole system, thereby reducing its reactivity.[7]
-
Solution: To counteract this, a higher reaction temperature or a larger excess of the Vilsmeier reagent may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[5]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress using TLC. If the reaction is sluggish, consider gradually increasing the temperature in increments of 10°C. Prolonging the reaction time can also be beneficial, but be mindful of potential side product formation with extended heating.
-
-
Product Decomposition During Work-up: The aldehyde product can be sensitive to harsh pH conditions.
-
Solution: The work-up should be performed at low temperatures by pouring the reaction mixture onto crushed ice. Neutralization should be carried out carefully with a mild base, such as a saturated sodium bicarbonate solution, while maintaining a low temperature to prevent product degradation.[6]
-
Issue 2: Formation of a Dark, Tarry Residue
The appearance of a dark, intractable material is often a sign of decomposition or polymerization.
Potential Causes & Solutions:
-
Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to the decomposition of the reagent and the starting material.[5]
-
Solution: Maintain strict temperature control, especially during the addition of POCl₃ to DMF. The use of an ice-salt bath can be effective in keeping the temperature below 5°C. The pyrazole starting material should also be added to the Vilsmeier reagent at a low temperature.
-
-
Impurities in Starting Materials: Impurities in the 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole can act as catalysts for unwanted side reactions.
-
Solution: Ensure the purity of the starting pyrazole. If necessary, recrystallize or purify it by column chromatography before use.
-
Issue 3: Difficulty in Product Purification
Isolating the pure product can be challenging due to its physical properties or the presence of persistent impurities.
Potential Causes & Solutions:
-
Product is Water-Soluble: The presence of the aldehyde and pyrazole nitrogen atoms can impart some water solubility to the product.
-
Solution: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will help to "salt out" the product, driving it into the organic layer during extraction. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5]
-
-
Persistent Impurities: Unreacted starting materials or closely related side products can co-elute with the desired product during chromatography.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Vilsmeier reagent in this synthesis?
The Vilsmeier reagent, a chloroiminium salt formed from the reaction of DMF and POCl₃, acts as the electrophile in this reaction.[4] It attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.[5]
Q2: How does the trifluoromethyl group on the phenyl ring affect the reaction?
The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction more challenging compared to pyrazoles with electron-donating groups.[7] Consequently, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be required to achieve a good yield.
Q3: What are some potential side products in this reaction?
Besides unreacted starting material, potential side products can arise from various pathways. Over-formylation is generally not an issue at the C4 position. However, if the reaction temperature is too high or the reaction time is excessively long, decomposition of the starting material or product can occur. In some cases, with related substrates, hydroxymethylation has been observed as a minor side reaction.[7]
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, the compound should be stored in a cool, dry place, away from light and moisture. Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 5°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Maintain a low temperature during neutralization.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition |
| Reagent Stoichiometry | |
| Pyrazole:DMF:POCl₃ | 1 : 3 : 1.5 |
| Temperature | |
| Vilsmeier Reagent Prep. | 0-5 °C |
| Reaction | 60-70 °C |
| Reaction Time | 4-6 hours (TLC monitored) |
| Expected Yield | 60-80% (after purification) |
Table 1: Optimized Reaction Parameters
Visualizations
Caption: Troubleshooting workflow for low synthesis yield.
References
- El-Mekabaty, A., et al. (2020). Synthesis and in vitro anti-cancer activity of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide. RSC Advances, 10(1), 1-10.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
-
Gao, C., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7482. Available at: [Link]
- Bhat, M., et al. (2021). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 11(1), 1-15.
- Rajput, A. P., & Chaudhari, A. L. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 58-71.
- Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed, 8(1), 1-5.
- Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
- Ghassemzadeh, M., & Aghapour, G. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-oxo-2, 3, 4, 5, 6, 7-hexahydro-1H-indol-2-yl) malonaldehyde and its reactivity. International Letters of Chemistry, Physics and Astronomy, 10, 187-196.
-
Tumosienė, I., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1488. Available at: [Link]
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]
- Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674.
-
Roche Applied Science (2005). 5.2 Protein purification. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide provides practical, experience-based advice to help you achieve the desired purity of your compound efficiently and effectively.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Question 1: After my Vilsmeier-Haack reaction and work-up, my crude product is a dark, oily residue. What are the likely impurities and how should I proceed?
Answer:
A dark, oily crude product is common after a Vilsmeier-Haack reaction and is typically a mixture of your desired product, residual dimethylformamide (DMF), byproducts from the decomposition of the Vilsmeier reagent, and potentially unreacted starting materials.
Causality: The Vilsmeier-Haack reaction is known to produce colored byproducts, and residual DMF can be difficult to remove by simple extraction, often leading to an oily consistency. Incomplete reaction or side reactions can also contribute to the complex nature of the crude mixture.
Troubleshooting Steps:
-
Initial Purification by Liquid-Liquid Extraction:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer multiple times with water to remove the bulk of the DMF.
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Finally, wash with brine to aid in the removal of water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Removal of Baseline Impurities: If the product is still oily, a quick filtration through a short plug of silica gel can be effective. Elute with a solvent system that moves your product off the baseline but retains the highly polar, colored impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1).
Question 2: I'm having difficulty separating my product from a closely-eluting impurity during column chromatography. What strategies can I employ to improve resolution?
Answer:
Co-elution of impurities is a frequent challenge, especially with structurally similar byproducts such as regioisomers, which can form during the synthesis of asymmetrically substituted pyrazoles.[1]
Causality: The trifluoromethylphenyl group and the pyrazole core are both relatively non-polar, which can lead to similar retention times on silica gel for the desired product and certain impurities.
Strategies for Improved Separation:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically test different solvent systems using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value between 0.2 and 0.4.[2]
-
Solvent Polarity: If using a hexanes/ethyl acetate system, try gradually decreasing the proportion of the more polar ethyl acetate.
-
Alternative Solvents: Consider incorporating a small amount of a different solvent, such as dichloromethane or diethyl ether, to alter the selectivity of the separation.
-
-
Column Chromatography Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands and better separation.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better separate compounds with close Rf values.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for heterocyclic compounds.
Question 3: My yield is significantly lower than expected after recrystallization. What are the common pitfalls?
Answer:
Low recovery from recrystallization is often due to the choice of solvent, the cooling process, or premature crystallization.
Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Low Crystal Yield | The compound is too soluble in the chosen solvent at low temperatures. | Use a less polar solvent or a solvent mixture. For example, if you are using pure ethanol, try an ethanol/water mixture. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. | |
| Oiling Out | The compound is insoluble in the hot solvent and melts instead of dissolving. | Choose a solvent with a higher boiling point or a solvent in which the compound is more soluble. |
| The solution is supersaturated. | Add a small amount of additional hot solvent and reheat to dissolve the oil. | |
| No Crystals Form | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The glassware is too clean, lacking nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
Recommended Solvents for Recrystallization: Based on the structure of the target molecule, good starting points for recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Question 4: How can I confirm the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value (around 144 °C) suggests high purity.[3] Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound. The absence of signals from impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single, sharp peak on an HPLC chromatogram is a reliable measure of high purity.[4]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general purification method for this compound?
A1: For most lab-scale syntheses, a two-step approach is highly effective. First, perform column chromatography on silica gel using a hexanes/ethyl acetate gradient to remove the majority of impurities.[5][6] This is followed by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture to obtain a highly pure, crystalline product.
Q2: What are the expected spectral data for pure this compound?
A2: While specific shifts can vary slightly depending on the solvent and instrument, here are the expected key spectral features:
-
¹H NMR (in CDCl₃): You should expect to see signals for the aromatic protons on the trifluoromethylphenyl ring, the pyrazole proton, and the aldehyde proton. The aldehyde proton will be a singlet at a characteristic downfield shift (around 10 ppm).
-
¹³C NMR: Expect to see signals for all carbons, including the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), the aromatic carbons, the pyrazole carbons, and the carbonyl carbon of the aldehyde.
-
IR (KBr): Key stretches to look for include the C=O stretch of the aldehyde (around 1678 cm⁻¹) and C-F stretches associated with the trifluoromethyl group.[3]
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 241.06.
Q3: Can I use preparative HPLC for the purification of this compound?
A3: Yes, preparative HPLC is an excellent option for obtaining very high purity material, especially if you are struggling to separate closely related impurities by column chromatography.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid as a modifier) is a good starting point for method development.[8]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound after a Vilsmeier-Haack synthesis.
Caption: A typical purification workflow for this compound.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Haribal, M., & Tantry, S. J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
-
Urbonavičius, A., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from a relevant scientific journal or repository.
-
Synthesis and reactions of pyrazole-4-carbaldehydes. (2025). Request PDF on ResearchGate. Retrieved from [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from a relevant scientific journal or repository.
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Semantic Scholar. Retrieved from [Link]
- A kind of preparation method of pyrazole derivatives. (n.d.). Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Institutes of Health.
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health.
-
(PDF) 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). ResearchGate. Retrieved from [Link]
Sources
Navigating the Vilsmeier-Haack Reaction for Pyrazole Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – January 12, 2026 – In the intricate world of heterocyclic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich systems, particularly in the synthesis of pyrazole-4-carbaldehydes—versatile intermediates in drug discovery and materials science. However, the path to the desired product is often fraught with the formation of unexpected side products, leading to purification challenges and diminished yields. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to navigate the complexities of the Vilsmeier-Haack pyrazole synthesis.
Drawing upon a wealth of experimental evidence and mechanistic insights, this guide offers a question-and-answer format to directly address the specific issues encountered in the laboratory. From the subtle interplay of reaction conditions to the influence of substrate electronics, we dissect the origins of common side products and provide actionable strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction in pyrazole synthesis?
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This reagent then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 4-formylpyrazole.[2]
Q2: My reaction is not yielding the expected 4-formylpyrazole. What are the initial checks I should perform?
Before delving into complex side reactions, it is crucial to ensure the integrity of your reagents and the reaction setup. The Vilsmeier reagent is highly sensitive to moisture; therefore, anhydrous conditions are paramount.[2] Ensure that your DMF is dry and that all glassware has been thoroughly flame-dried. The quality of POCl₃ is also critical; use of a freshly opened bottle or redistilled reagent is recommended. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine if the starting material is being consumed and to track the formation of new products.[2]
Q3: I am synthesizing a pyrazole from a hydrazone precursor. What are the key considerations in this one-pot cyclization and formylation?
The synthesis of 4-formylpyrazoles from hydrazones is a powerful application of the Vilsmeier-Haack reaction.[3] The process involves an initial electrophilic attack of the Vilsmeier reagent on the hydrazone, followed by cyclization to form the pyrazole ring, which is then formylated.[3] A critical factor is the stoichiometry of the Vilsmeier reagent; typically, at least two equivalents are required for the cyclization and subsequent formylation. Incomplete reactions can lead to the isolation of acyclic intermediates or non-formylated pyrazoles.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific side products that can arise during the Vilsmeier-Haack pyrazole synthesis, their likely causes, and targeted solutions.
Issue 1: Formation of Diformylated or Over-formylated Products
Q: I am observing a product with a mass corresponding to the addition of two formyl groups. How can this be avoided?
A: Diformylation is a known side reaction, particularly when the starting material is a hydrazone. The reaction can lead to the formation of pyrazole-3,4-dicarbaldehydes.
Causality: This typically occurs when an excess of the Vilsmeier reagent is used, and the reaction temperature is elevated, or the reaction time is prolonged. The initially formed 4-formylpyrazole can undergo a second formylation, especially if the pyrazole ring is highly activated.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. A stepwise addition of the reagent may provide better control.
-
Temperature Management: Maintain a lower reaction temperature (0-25 °C) to disfavor the second formylation, which generally requires a higher activation energy.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Once the desired mono-formylated product is the major component, quench the reaction to prevent further formylation.
Issue 2: Chlorination of Substituents
Q: My product shows the incorporation of a chlorine atom, especially when I have a hydroxyl or other reactive group on my pyrazole. Why is this happening?
A: The Vilsmeier reagent, particularly when generated with POCl₃, is a potent chlorinating agent.[4] Hydroxyl groups on the pyrazole ring or its substituents are susceptible to chlorination.
Causality: The phosphorus oxychloride in the Vilsmeier reagent can directly react with hydroxyl groups, converting them into chlorines. This is often observed in substrates like hydroxypyrazoles.
Mitigation Strategies:
-
Protecting Groups: Protect sensitive functional groups, such as hydroxyls, with appropriate protecting groups (e.g., silyl ethers, esters) before subjecting the substrate to the Vilsmeier-Haack conditions.
-
Alternative Reagents: In some cases, using alternative Vilsmeier reagents generated from less aggressive halogenating agents (e.g., oxalyl chloride) might reduce chlorination, though this can also affect the formylation efficiency.
Issue 3: Formation of Fused Heterocyclic Systems
Q: My starting material is an aminopyrazole, and I am isolating a pyrazolo[3,4-d]pyrimidine instead of the expected formylpyrazole. What is the mechanism, and how can I control it?
A: 5-Aminopyrazoles are known to undergo a Vilsmeier-Haack reaction that leads to the formation of fused pyrazolo[3,4-d]pyrimidine systems rather than simple formylation.[5][6]
Causality: The reaction proceeds through an initial formylation or amidination at the amino group, followed by an intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system.
Mitigation Strategies:
-
Protecting the Amino Group: If C-formylation is the desired outcome, the amino group must be protected with a group that is stable to the Vilsmeier conditions but can be removed later.
-
Reaction Condition Optimization: In some instances, careful control of reaction temperature and stoichiometry may allow for the isolation of the N-formylated intermediate before cyclization occurs. However, for 5-aminopyrazoles, the formation of the fused ring is often the thermodynamically favored outcome.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form (often as a crystalline solid).
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
| Side Product | Typical Substrate | Key Influencing Factors | Mitigation Strategy |
| Diformylpyrazole | Hydrazones, activated pyrazoles | Excess Vilsmeier reagent, high temperature, prolonged reaction time | Control stoichiometry, lower temperature, monitor reaction closely |
| Chlorinated Pyrazole | Hydroxypyrazoles | Presence of hydroxyl groups, POCl₃ as reagent | Protect hydroxyl groups, consider alternative reagents |
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazoles | Nucleophilic amino group | Protect the amino group |
| N-Formyl Hydrazone | Hydrazones | Lower temperature, insufficient POCl₃ | Increase temperature, ensure sufficient Vilsmeier reagent for cyclization |
Visualizing Reaction Pathways
Mechanism of Vilsmeier-Haack Pyrazole Formylation
Caption: General mechanism of pyrazole formylation.
Troubleshooting Workflow for Low Yield or Side Product Formation
Caption: Decision-making workflow for troubleshooting.
This technical support guide serves as a first-line resource for navigating the common pitfalls of the Vilsmeier-Haack pyrazole synthesis. By understanding the underlying causes of side product formation and implementing the suggested mitigation strategies, researchers can enhance the efficiency and success of their synthetic endeavors.
References
-
Chiang, Y.-L., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available at: [Link]
-
Yuan, W.-P., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. Available at: [Link]
-
Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318. Available at: [Link]
-
ResearchGate. (2017). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27497-27535. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-18. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Luo, Y., et al. (2011). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Chinese Chemical Letters, 22(10), 1163-1166. Available at: [Link]
-
Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 351-354. Available at: [Link]
-
Mokale, S. N., et al. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted-phenylamino)acrolein derivatives. Journal of Chemical and Pharmaceutical Research, 5(7), 187-194. Available at: [Link]
-
Singh, P., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 1-5. Available at: [Link]
-
Chern, J.-W., et al. (2012). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ChemInform, 43(32). Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan Journal of Chemistry, 5(4), 461-475. Available at: [Link]
-
ResearchGate. (2008). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
-
Mictlantecuhtli. (2021). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available at: [Link]
-
Al-Adhami, K., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. Available at: [Link]
-
Kreiza, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
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- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazole Synthesis
Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful formylation and cyclization reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazole synthesis?
The Vilsmeier-Haack (V-H) reaction is a versatile method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2] In the context of pyrazole synthesis, it is exceptionally valuable for two primary applications:
-
Formylation of a pre-existing pyrazole ring: This typically occurs at the C4 position to yield pyrazole-4-carbaldehydes, which are crucial intermediates for synthesizing a wide array of biologically active molecules.[1][3]
-
Cyclization of hydrazones to form a pyrazole ring with concurrent formylation: This is a powerful one-pot method where a suitable hydrazone is cyclized and formylated to produce a pyrazole-4-carbaldehyde.[4][5][6][7][8]
The reaction is favored for its use of relatively inexpensive and accessible reagents and its ability to proceed under generally mild conditions.[9][10]
Q2: What is the Vilsmeier reagent and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[1] It is typically generated in situ by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][11]
The formation is an exothermic process and must be conducted under anhydrous conditions, as the reagent is highly sensitive to moisture.[1][5] The preparation involves the slow, dropwise addition of POCl₃ to ice-cold DMF.[1]
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
Safety is paramount when performing the V-H reaction. Key hazards include:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Vilsmeier Reagent: Moisture-sensitive and corrosive.
-
Exothermic Reaction: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are exothermic and require careful temperature control.[1]
-
Work-up: The reaction is typically quenched by pouring it onto crushed ice. This should be done slowly and cautiously to manage the heat generated.[1]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1][3] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched (e.g., with a saturated sodium bicarbonate solution). The product is then extracted with an organic solvent (like ethyl acetate or dichloromethane), and the organic layer is spotted on a TLC plate for analysis.
Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack reaction for pyrazole formation, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Yield | 1. Poor quality or wet reagents: DMF and POCl₃ must be anhydrous. The pyrazole substrate must also be dry.[5] 2. Inactive substrate: The pyrazole or hydrazone precursor may have strong electron-withdrawing groups that deactivate the ring system towards electrophilic formylation.[3] 3. Incorrect stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. 4. Inadequate reaction temperature or time: The reaction may be too slow at low temperatures, or the substrate may decompose at elevated temperatures.[3][12] | 1. Use freshly distilled or commercially available anhydrous DMF and POCl₃. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. For less reactive substrates, consider increasing the reaction temperature and/or using a larger excess of the Vilsmeier reagent.[3] If the substrate is highly deactivated, the V-H reaction may not be a suitable method. 3. An excess of the Vilsmeier reagent (typically 2-5 equivalents) is often required.[3][13] Optimization of the reagent ratio is crucial. 4. Monitor the reaction by TLC to determine the optimal reaction time. A typical temperature range is 0°C to 90°C, depending on the substrate's reactivity.[2][5][12] |
| Formation of Side Products | 1. Over-formylation or di-formylation: Highly activated substrates may undergo formylation at multiple positions. 2. Chlorination: In some cases, particularly with pyrazolones, chlorination can occur alongside formylation.[3][13] 3. Decomposition: Sensitive functional groups on the substrate may not be stable under the reaction conditions. 4. Hydroxymethylation: Prolonged heating of DMF can generate small amounts of formaldehyde, leading to hydroxymethylated byproducts.[3] | 1. Use milder reaction conditions (lower temperature, shorter reaction time) and carefully control the stoichiometry of the Vilsmeier reagent. 2. This is often a desired transformation when starting from pyrazolones to get chloro-formyl pyrazoles. If it is an undesired side reaction, modifying the substrate or reaction conditions may be necessary. 3. Protect sensitive functional groups prior to the V-H reaction. For example, hydroxyl groups can be chlorinated by the reagent.[3] 4. Avoid excessively long reaction times at high temperatures. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of the substrate. 3. Inadequate mixing. | 1. As determined by TLC monitoring, increase the reaction time or temperature incrementally. 2. Use a co-solvent such as anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to improve the solubility of the substrate.[1] 3. Ensure efficient stirring throughout the reaction. |
| Difficult Work-up and Purification | 1. Emulsion formation during extraction: This can make phase separation challenging.[1] 2. Product is water-soluble: The formylated pyrazole may have some solubility in the aqueous layer.[1] 3. Product is difficult to crystallize. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.[1] 2. Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions with a suitable organic solvent.[1] 3. Purify the product using column chromatography. |
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the general mechanism of the Vilsmeier-Haack reaction on a hydrazone precursor to form a pyrazole-4-carbaldehyde and a workflow for troubleshooting common issues.
Caption: Mechanism of pyrazole formation via Vilsmeier-Haack reaction of a hydrazone.
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Cyclization of a Hydrazone
This protocol is a general guideline and requires optimization for specific substrates.[7][12][14]
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4-5 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form (often as a pale yellow to white solid).
2. Reaction with Hydrazone:
-
Dissolve the hydrazone substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-90 °C and stir for 2-8 hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-4-carbaldehyde.
Protocol 2: Formylation of a Pre-existing Pyrazole
This protocol is a general guideline for the C4-formylation of an existing pyrazole ring.[1][3]
1. Vilsmeier Reagent Preparation:
-
Follow step 1 from Protocol 1, typically using 1.2-2.0 equivalents of POCl₃ and 3-4 equivalents of DMF relative to the pyrazole substrate.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature or heat to 40-70 °C for 1-6 hours, monitoring by TLC.
3. Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
References
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (n.d.). Semantic Scholar. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
Maciulevičius, M., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(3), M1713. Available at: [Link]
-
S.B. Singh. (1991). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Organic Preparations and Procedures International, 23(5), 603-607. Available at: [Link]
-
Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. Available at: [Link]
-
Wang, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(11), 9345-9355. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Applications of the Vilsmeier reaction in heterocyclic chemistry. Journal of the Indian Chemical Society, 98(10), 100163. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Mamatha, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 903-911. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Available at: [Link]
-
Wieczorek, M., & Gębarowski, P. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6397. Available at: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
Sources
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- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solubility Profile of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (CAS: 306936-65-2)
An In-depth Technical Guide to the Solubility of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The solubility of a compound is a critical physical property that influences reaction kinetics, purification efficiency, and formulation for biological screening. As quantitative solubility data for this specific molecule is not widely published, this document provides a robust framework for determining its solubility in common laboratory solvents, alongside troubleshooting advice for common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental issues in a direct question-and-answer format, providing both theoretical understanding and practical solutions.
Part 1: Physicochemical Profile & Predicted Solubility
Q1: What are the key physicochemical properties of this compound, and what do they suggest about its solubility?
A1: Understanding the compound's fundamental properties is the first step in predicting its behavior. The key characteristics are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O | PubChem[1] |
| Molecular Weight | 240.18 g/mol | PubChem[1] |
| IUPAC Name | 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | PubChem[1] |
| Calculated XLogP3 | 2.2 | PubChem[1] |
Scientific Interpretation: The structure combines a polar pyrazole-carbaldehyde moiety with a non-polar trifluoromethylphenyl group.
-
Pyrazole Ring: The pyrazole core contains nitrogen atoms capable of acting as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This suggests potential solubility in protic solvents.[2][3][4]
-
Trifluoromethyl (CF₃) Group: The highly electronegative fluorine atoms on the phenyl ring significantly increase the compound's lipophilicity and metabolic stability.[5][6] This feature generally leads to reduced aqueous solubility.
-
XLogP3 of 2.2: This value indicates a moderate lipophilicity, suggesting that the compound will favor organic solvents over water. A related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a very low measured aqueous solubility of 10.3 µg/mL, and the addition of the trifluoromethyl group is expected to decrease this further.[7]
Q2: I need to dissolve the compound for an experiment. Which solvents should I start with for initial screening?
A2: A systematic approach using a range of solvents from different classes is most efficient. The following solvents are recommended for an initial screen based on their common use in organic synthesis and purification of similar heterocyclic compounds.[6][8]
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Solvent | Rationale & Expected Outcome |
|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity; excellent solvent for many heterocyclic compounds. Likely to be a very good solvent. |
| N,N-Dimethylformamide (DMF) | Similar to DMSO. Expected to be a very good solvent. | |
| Acetone | Good general-purpose solvent. Expected to show moderate to good solubility. | |
| Acetonitrile (ACN) | Less polar than acetone. Expected to show moderate solubility. | |
| Ethyl Acetate (EtOAc) | Medium polarity. Commonly used in chromatography. Expected to show moderate solubility.[8] | |
| Polar Protic | Methanol (MeOH) | Can hydrogen bond with the pyrazole ring. Expected to show moderate solubility, possibly enhanced by heating.[9] |
| Ethanol (EtOH) | Similar to methanol. Expected to show moderate solubility.[8] | |
| Chlorinated | Dichloromethane (DCM) | Good solvent for many organic compounds. Expected to show good solubility.[8] |
| Chloroform (CDCl₃) | Similar to DCM. A related pyrazole aldehyde shows slight solubility, improved with heat.[9] | |
| Non-Polar | Toluene | Aromatic solvent. May show slight to moderate solubility due to the phenyl ring. |
| Hexane / Heptane | Aliphatic hydrocarbons. Expected to be a poor solvent.[8] |
| Aqueous | Water | Highly polar protic. Expected to have very low to negligible solubility.[2] |
Part 2: Troubleshooting Common Dissolution Issues
Q3: The compound is dissolving very slowly or not at all in my chosen solvent.
A3: Slow dissolution is often a kinetic issue, not necessarily a sign of insolubility. Try the following methods to expedite the process:
-
Agitation: Ensure the mixture is being stirred vigorously with a magnetic stir bar. This increases the interaction between the solvent and the solute surface.
-
Sonication: Placing the vial in an ultrasonic bath can break apart solid agglomerates and accelerate dissolution.
-
Gentle Heating: For many compounds, solubility increases with temperature.[2] Warm the mixture gently (e.g., to 40-50 °C). Be cautious with volatile solvents like DCM or acetone. Always ensure your vessel is properly vented or capped to prevent solvent evaporation.
-
Increase Equilibration Time: True thermodynamic solubility can take time to achieve. For quantitative measurements, allow the slurry to stir for 24-48 hours at a constant temperature.[10]
Q4: My compound dissolved upon heating, but it crashed out of solution as it cooled. What should I do?
A4: This indicates that you created a supersaturated solution and the compound's solubility is highly temperature-dependent. This property is ideal for recrystallization but problematic for reactions or analyses at room temperature.[8]
-
For Reactions/Analysis: You must either run the experiment at the elevated temperature where the compound is soluble or find a different solvent or co-solvent system that maintains solubility at the target temperature.
-
Co-Solvent System: Add a small amount of a stronger "solubilizing" solvent (like DMSO or DMF) to your primary solvent to increase the overall solvating power. For example, a 9:1 mixture of Toluene:DMF might keep the compound in solution where pure Toluene would not.
Q5: How do I select the best solvent for a specific application like an NMR spectrum, a chemical reaction, or purification?
A5: The ideal solvent depends entirely on the experimental context. The flowchart below provides a decision-making framework.
Caption: Decision workflow for application-specific solvent selection.
Experimental Protocol: Quantitative Solubility Determination
This protocol provides a reliable method for determining the equilibrium solubility of this compound. The core principle is to create a saturated solution, separate the excess solid, and quantify the dissolved solute in the supernatant.[10]
Workflow Diagram
Caption: Standard experimental workflow for solubility measurement.
Step-by-Step Methodology
-
Preparation of Slurry:
-
To a series of 2 mL glass vials, add a pre-weighed amount of the compound (e.g., 5-10 mg). The amount should be in clear excess of what is expected to dissolve.
-
Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the slurries to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.[10]
-
Causality Check: This extended period is crucial to ensure the solution is truly saturated and the measurement reflects thermodynamic solubility, not just a kinetically trapped state.
-
-
Phase Separation:
-
After equilibration, visually confirm that undissolved solid remains in each vial.[10]
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Alternative: Filter the slurry through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Pre-saturate the filter by passing a small amount of the solution through it first to avoid loss of analyte due to adsorption.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant from the centrifuged vial.
-
Perform a precise serial dilution of the supernatant with the appropriate solvent into a range suitable for your analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Quantify the concentration of the dissolved compound against a standard curve prepared with known concentrations of the analyte.
-
-
Calculation:
-
Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, µg/mL, or M).
-
This protocol provides a self-validating system. The visual confirmation of excess solid ensures saturation, and quantification against a standard curve ensures analytical accuracy.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
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- 9. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Pyrazole-4-carbaldehyde Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-4-carbaldehydes. This guide provides in-depth, field-proven insights into the stability of these critical building blocks under various pH conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered during the handling and use of pyrazole-4-carbaldehydes in solution.
Q1: What is the general stability profile of pyrazole-4-carbaldehydes across different pH values?
A: The stability of a pyrazole-4-carbaldehyde is a tale of two parts: the relatively robust pyrazole ring and the highly reactive aldehyde group. The pyrazole ring itself is an aromatic heterocycle and is generally stable under a range of conditions.[1][2] However, the aldehyde functional group is susceptible to degradation, making the overall molecule's stability highly dependent on the solution's pH.
Q2: I'm working in a strongly acidic medium (pH < 3). What potential degradation should I be aware of?
A: Under strongly acidic conditions, two primary concerns are oxidation and hydrate formation.
-
Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid.[4][5] This process can be accelerated by the presence of dissolved oxygen or other oxidizing agents in your acidic medium.
-
Hydrate Formation: In aqueous acidic solutions, the aldehyde's carbonyl carbon is protonated, increasing its electrophilicity. This facilitates the nucleophilic attack of water, leading to the formation of a geminal-diol (hydrate).[6] This is a reversible equilibrium, but it can affect reaction kinetics and analytical measurements by reducing the concentration of the free aldehyde.
Troubleshooting Tip: If you must work in acidic conditions, use freshly de-gassed, anhydrous solvents whenever possible to minimize both oxidation and hydrate formation.[3] Always prepare solutions fresh and consider blanketing the reaction with an inert gas like nitrogen or argon.[1]
Q3: After leaving my pyrazole-4-carbaldehyde in a basic buffer (pH > 9), my HPLC shows two new major peaks. What reaction is likely occurring?
A: This is a classic sign of the Cannizzaro reaction . Pyrazole-4-carbaldehydes lack α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base, such aldehydes undergo a disproportionation reaction where one molecule is reduced to the corresponding alcohol (a pyrazolyl-methanol) and a second molecule is oxidized to the carboxylic acid (as its carboxylate salt).[3]
This reaction can significantly consume your starting material, leading to reduced yields in your desired reaction and complicating purification.
Expert Insight: If your protocol requires basic conditions, use the mildest base and lowest temperature compatible with your experiment to minimize the rate of the Cannizzaro reaction.[3] For example, consider using potassium carbonate instead of sodium hydroxide if permissible.
Q4: Beyond pH, what other common laboratory factors can degrade my compound?
A: Several environmental factors can compromise the integrity of pyrazole-4-carbaldehydes in solution:
-
Oxygen: The aldehyde group is highly susceptible to auto-oxidation, forming a carboxylic acid impurity. This is one of the most common degradation pathways.[3]
-
Light: Aromatic aldehydes can be sensitive to photodegradation.[1][3] Energy from UV or even visible light can promote unwanted side reactions.
-
Temperature: As with most chemical reactions, degradation processes are accelerated by heat.[3]
Best Practices for Handling & Storage:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store solids and solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents for making solutions.[3] | Prevents the oxidation of the aldehyde group to a carboxylic acid.[3] |
| Light | Store in amber vials or wrap containers in aluminum foil.[3] | Protects against light-induced photodegradation.[1][3] |
| Temperature | Store solid compounds in a refrigerator (2-8°C). Store solutions at low temperatures (-20°C or -80°C) for short-term storage.[3] | Reduces the rate of all potential degradation reactions.[3] |
| Moisture | Use anhydrous solvents and store in tightly sealed containers in a dry environment.[3][7] | Minimizes water-mediated hydrolysis and hydrate formation.[3] |
Visualizing Degradation: A Mechanistic Overview
The following diagram illustrates the primary degradation pathways for pyrazole-4-carbaldehydes under common stress conditions. Understanding these pathways is key to designing stable formulations and interpreting unexpected analytical results.
Caption: Key degradation routes for pyrazole-4-carbaldehydes.
Protocol: Forced Degradation Study for pH Stability Assessment
To empirically determine the stability of a specific pyrazole-4-carbaldehyde derivative, a forced degradation study is the industry-standard approach.[8] This protocol is designed to generate potential degradation products and establish a stability-indicating analytical method.
Objective:
To evaluate the intrinsic stability of a pyrazole-4-carbaldehyde under hydrolytic (acidic, basic, neutral) stress conditions and to identify potential degradation products.
Materials:
-
Pyrazole-4-carbaldehyde sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of your pyrazole-4-carbaldehyde at a concentration of 1 mg/mL in acetonitrile.[3] This organic solvent minimizes initial degradation before the stress test begins.
-
-
Stress Condition Setup:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a suitable vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a separate vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water in a separate vial.
-
Control: Mix 1 mL of the stock solution with 1 mL of acetonitrile.
-
-
Incubation:
-
Incubate the Acid Hydrolysis sample at 60°C.
-
Incubate the Base Hydrolysis and Neutral Hydrolysis samples at room temperature.[3] The base-catalyzed reactions are often much faster.
-
Store the Control sample at 4°C, protected from light.
-
-
Time-Point Analysis:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before injection into the HPLC.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method that can separate the parent compound from potential degradation products.[9] A gradient elution on a C18 column is a common starting point.
-
Monitor the decrease in the peak area of the parent compound and the appearance and increase of new peaks corresponding to degradation products.
-
Data Interpretation:
The goal is to achieve approximately 5-20% degradation of the active substance.[1] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.
| Stress Condition | Expected Primary Degradation Product(s) | Typical Reaction Rate |
| Acid Hydrolysis (1M HCl, 60°C) | Pyrazole-4-carboxylic acid (via oxidation) | Moderate to Fast |
| Base Hydrolysis (1M NaOH, RT) | Pyrazole-4-carboxylic acid and Pyrazolyl-methanol | Very Fast |
| Neutral Hydrolysis (Water, RT) | Minimal degradation, possible slow oxidation | Very Slow |
This systematic approach provides a comprehensive profile of your molecule's stability and is essential for developing robust synthetic protocols and stable pharmaceutical formulations.
References
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Bakr, F. M. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Quora. (2018). What is the increasing reactivity order of aldehydes, ketones, and carboxylic acid?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). On the relationships between basicity and acidity in azoles. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
YouTube. (2022). Why aldehyde reacts with NH2OH in acidic medium. Retrieved from [Link]
-
MDPI. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
Kumar, S., & Narasimhan, B. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]
-
Journal of Molecular Structure. (2024). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
-
Journal of Mass Spectrometry. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group offers unique pharmacological properties, but it also introduces specific challenges during synthesis, particularly in the widely used Vilsmeier-Haack formylation reaction. This guide will address these challenges head-on, providing practical, field-proven solutions.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low or Stagnant Reaction Yield
Question: My Vilsmeier-Haack formylation is giving a low yield, or the reaction seems to stall before completion during scale-up. What are the likely causes and how can I improve the conversion?
Answer: Low yields in a Vilsmeier-Haack reaction during scale-up can be attributed to several factors, often exacerbated by changes in surface area-to-volume ratios and heat transfer.
Probable Causes & Solutions:
-
Insufficient Vilsmeier Reagent Formation or Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. On a larger scale, ensuring completely anhydrous conditions is critical.
-
Solution: Use fresh, high-purity, and anhydrous DMF and POCl₃. Perform the reagent formation at low temperatures (0-10 °C) under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Ensure efficient stirring to dissipate the heat generated during this exothermic step.
-
-
Sub-optimal Reaction Temperature: The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group can decrease the nucleophilicity of the pyrazole ring, potentially requiring more forcing conditions for formylation compared to electron-rich substrates.
-
Solution: Gradually and carefully increase the reaction temperature after the addition of the pyrazole substrate. Small-scale pilot experiments are crucial to determine the optimal temperature profile that balances reaction rate with impurity formation.[1] Temperatures in the range of 70-120 °C have been reported for similar transformations.[2][3]
-
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
| Parameter | Bench-Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Reagent Stoichiometry (Vilsmeier/Substrate) | 1.5 - 2.0 equivalents | May require a slight increase | Titrate to 2.0 - 3.0 equivalents, monitoring for by-products. |
| Temperature (Reagent Formation) | 0 - 5 °C | Critical to maintain | Ensure adequate cooling capacity of the reactor. |
| Temperature (Formylation) | Room Temp to 60 °C | Often needs to be higher | Optimize in the 70 - 120 °C range via pilot runs. |
| Reaction Time | 2 - 12 hours | May need to be extended | Monitor reaction progress by HPLC or TLC. |
Issue 2: Formation of Significant By-products
Question: I am observing significant impurity peaks in my crude product analysis. What are the common side reactions and how can they be minimized?
Answer: By-product formation is a common challenge in Vilsmeier-Haack reactions, particularly under the more forcing conditions that may be required for this substrate.
Probable Causes & Solutions:
-
Over-Formylation or Reaction at Other Positions: While the 4-position of the pyrazole is electronically favored, harsh conditions can lead to undesired reactions.
-
Solution: Maintain strict control over the stoichiometry of the Vilsmeier reagent and the reaction temperature. Avoid excessive heating for prolonged periods.
-
-
Reaction with Solvent or Reagents at High Temperatures: At elevated temperatures, the highly reactive Vilsmeier reagent can react with DMF or itself, leading to impurities.[1]
-
Solution: Minimize the time the reaction is held at high temperatures. Once the reaction is deemed complete by in-process controls, proceed with the work-up.
-
-
Hydroxymethylation: Prolonged heating of DMF can lead to the in-situ generation of small amounts of formaldehyde, which can react with the pyrazole substrate.[4]
-
Solution: This is another reason to carefully control reaction time and temperature.
-
Issue 3: Difficult Product Isolation and Purification
Question: The work-up of my reaction is problematic, leading to product loss or difficulty in obtaining pure material. What are the best practices for isolation and purification at scale?
Answer: The work-up of a Vilsmeier-Haack reaction must be handled with care due to the exothermic quenching of unreacted POCl₃ and the Vilsmeier reagent.
Probable Causes & Solutions:
-
Violent Quenching: Adding the reaction mixture too quickly to an aqueous solution can lead to a dangerous exotherm and potential degradation of the product.
-
Solution: The quench should be performed slowly and in a controlled manner by adding the reaction mixture to a well-stirred, cold (ice bath) aqueous solution of a base like sodium bicarbonate or sodium hydroxide. Ensure the quenching vessel has sufficient headspace.
-
-
Product Precipitation vs. Extraction: The product may precipitate out during the quench or remain in the aqueous layer.
-
Solution: If the product precipitates, it can be isolated by filtration. If it remains in solution, it will need to be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. Performing a small-scale trial of the work-up can determine the best approach.
-
-
Purification Challenges: The crude product may contain polar impurities that are difficult to remove by simple crystallization.
-
Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most scalable purification method for solid products.[1] If impurities persist, column chromatography on silica gel may be necessary, though this can be less desirable for large-scale production.[5]
-
Experimental Workflow Overview
Caption: General workflow for the Vilsmeier-Haack formylation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for scaling up a Vilsmeier-Haack reaction?
A1: Safety is paramount. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive and the reaction quench is highly exothermic. Always conduct the reaction in a well-ventilated fume hood or an appropriate reactor with proper containment. Full personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory. Ensure an appropriate quenching agent and a plan for controlling the exotherm are in place before starting the reaction.[6]
Q2: Why is the Vilsmeier-Haack reaction preferred for the synthesis of pyrazole-4-carbaldehydes?
A2: The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles like pyrazoles.[7][8] It is often preferred for industrial-scale synthesis due to the relatively low cost and availability of the reagents (DMF and POCl₃).[1] The reaction is also generally regioselective for the 4-position of the pyrazole ring.
Q3: Can alternative formylating agents be used?
A3: While the Vilsmeier-Haack reaction is the most common, other formylation methods exist, such as the Duff reaction or using lithiated intermediates followed by quenching with a formylating agent like DMF.[2] However, for large-scale production, the Vilsmeier-Haack reaction often remains the most practical and cost-effective choice.
Q4: How does the trifluoromethyl group on the phenyl ring affect the reaction?
A4: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This deactivates the phenyl ring and, to a lesser extent, the pyrazole ring towards electrophilic substitution. This deactivation is why the reaction may require higher temperatures or longer reaction times compared to pyrazoles with electron-donating substituents.[4]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of starting material consumption and product formation. Thin-Layer Chromatography (TLC) provides a quicker, qualitative assessment of the reaction progress.[1] For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation.[5][9] Mass spectrometry will confirm the molecular weight, and elemental analysis can be used to determine the purity of the final compound.[9]
Summary of Key Scale-Up Parameters
| Parameter | Key Challenge | Recommended Strategy |
| Reagent Quality | Moisture sensitivity of POCl₃ and Vilsmeier reagent. | Use fresh, anhydrous reagents under an inert atmosphere. |
| Temperature Control | Exothermic reagent formation and quenching; potentially high reaction temperature needed. | Ensure adequate reactor cooling/heating capacity; perform slow, controlled additions and quenches. |
| Mixing | Inefficient mass and heat transfer at scale. | Use appropriate agitation and consider reactor baffling. |
| Work-up | Highly exothermic and potentially hazardous quench. | Slow, controlled addition to a cold, stirred basic solution. |
| Purification | Removal of polar by-products. | Optimize recrystallization solvent systems; use chromatography as a secondary option. |
Logical Troubleshooting Flowchart
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Pyrazole Synthesis Products
Welcome to the technical support center for pyrazole purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pure pyrazole compounds from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude pyrazole product?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. The impurities are almost always directly related to the synthetic route employed. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the most common methods and serves as a good example.[1][2]
Common Impurities & Their Origin:
| Impurity Type | Origin & Rationale | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction. Excess hydrazine or 1,3-dicarbonyl compound may be present. | Acid-base extraction, Chromatography, Distillation |
| Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound can lead to two different pyrazole products.[3] | Fractional Crystallization (often as a salt), Chromatography |
| Hydrazone Intermediates | Incomplete cyclization of the initial condensation product between the hydrazine and one carbonyl group.[1] | Driving the reaction to completion (e.g., heating), Chromatography |
| Pyrazoline By-products | Synthesis from α,β-unsaturated ketones may yield pyrazolines if the subsequent oxidation step is incomplete.[4] | Chemical oxidation, Chromatography |
| Hydroxylpyrazolidine Intermediates | A stable intermediate that can be observed in some Knorr syntheses before the final dehydration to the aromatic pyrazole.[3] | Acid catalysis and heat to promote dehydration. |
| Solvent & Reagents | Residual reaction solvent (e.g., ethanol, acetic acid) or catalysts. | Evaporation under reduced pressure, Aqueous work-up |
Q2: My pyrazole is a solid. What's the best general-purpose purification method to start with?
A2: For solid pyrazoles, recrystallization is the most powerful and scalable purification technique. It leverages differences in solubility between your desired compound and impurities at varying temperatures. The goal is to find a solvent (or solvent pair) that dissolves your pyrazole well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[5]
Workflow for Selecting a Recrystallization Solvent:
Caption: Decision tree for selecting a suitable recrystallization solvent.
Commonly Successful Solvents for Pyrazoles:
| Solvent/Solvent System | Compound Polarity | Notes & Tips |
| Ethanol / Water | Moderately Polar | A very common and effective system. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until turbidity appears. Allow to cool slowly.[6][7] |
| Ethyl Acetate / Hexanes | Moderately Polar | Another excellent choice. Dissolve in hot ethyl acetate and add hexanes as the "bad" solvent.[7] |
| Isopropanol | Moderately Polar | A good single solvent to try.[6] |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point can lead to rapid crashing out of the solid. |
| Diethyl Ether / Petroleum Ether | Non-polar to Moderately Polar | Good for less polar pyrazole derivatives. |
See Protocol 1 for a detailed recrystallization procedure.
Q3: I'm trying to recrystallize my pyrazole, but it's "oiling out." What should I do?
A3: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than forming crystals. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when cooling occurs too quickly.
Troubleshooting "Oiling Out":
Caption: Troubleshooting logic for when a compound oils out.
Q4: Can I purify my pyrazole without using column chromatography? My compound seems to stick to the silica.
A4: Absolutely. Pyrazoles are basic heterocycles and can interact strongly with the acidic surface of standard silica gel, leading to poor recovery.[6] Several chromatography-free methods are available.
-
Recrystallization: As detailed in Q2, this is the preferred method for solids.
-
Acid-Base Extraction: This is an exceptionally effective technique for pyrazoles.[5][8] The basic nitrogen atom in the pyrazole ring can be protonated by an acid (like HCl) to form a water-soluble pyrazolium salt. Non-basic impurities will remain in the organic layer and can be separated. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the neutral pyrazole, which can be extracted back into an organic solvent.[8][9] See Protocol 2 for a detailed procedure.
Principle of Acid-Base Extraction for Pyrazole Purification:
Caption: Visualization of the acid-base extraction process.
-
Acid Salt Crystallization: For stubborn mixtures, especially regioisomers, you can form a salt with an acid (e.g., phosphoric acid, oxalic acid) and crystallize the salt.[10][11] The different isomers will often have salts with very different solubilities, allowing for separation. The pure pyrazole can be recovered by neutralizing the salt.
If you must use chromatography, consider deactivating the silica gel by preparing your slurry or eluent with a small amount (0.5-1%) of triethylamine or ammonia in methanol.[6] Alternatively, using a more neutral stationary phase like alumina can be effective.[6]
Q5: My pyrazole is a liquid. How do I purify it effectively?
A5: For liquid pyrazoles, distillation under reduced pressure (vacuum distillation) is the method of choice.[5] Many organic molecules, including pyrazoles, have high boiling points at atmospheric pressure and can decompose at the high temperatures required to distill them. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature.[12]
Key Considerations for Vacuum Distillation:
-
Pressure Control: A stable vacuum is crucial for a clean separation. Use a manometer to monitor the pressure.
-
Bump-Free Boiling: Always use a magnetic stir bar or boiling chips to prevent bumping, which is more vigorous under vacuum.
-
Glassware Check: Ensure all glassware is free of star cracks, as it will be under significant pressure.
-
Fractional Distillation: If you need to separate liquids with close boiling points, use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.
See Protocol 4 for a detailed vacuum distillation procedure.
Detailed Experimental Protocols
Protocol 1: General Recrystallization of a Solid Pyrazole
This protocol is based on the common ethanol/water solvent system.
-
Dissolution: Place the crude pyrazole solid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (start with 3-5 mL) and heat the mixture on a hotplate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid).[6] If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Basic Pyrazoles
This protocol is designed to separate a basic pyrazole from neutral or acidic impurities.[8][9]
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated pyrazolium salt) into a clean Erlenmeyer flask. The organic layer contains neutral impurities.
-
Back-Wash: To ensure all the pyrazole is extracted, wash the organic layer again with a fresh portion of 1 M HCl (25 mL) and combine this aqueous wash with the first one.
-
Regeneration of Pyrazole: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (check with pH paper). The neutral pyrazole will precipitate out if it's a solid or form an oily layer if it's a liquid.
-
Final Extraction: Transfer the basified aqueous mixture back to a separatory funnel. Extract the neutral pyrazole back into a fresh organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
References
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available: [Link]
- Gans, O., et al. (2011). Process for the purification of pyrazoles. German Patent DE102009060150A1.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available: [Link]
- Gans, O., et al. (2011). Method for purifying pyrazoles. World Intellectual Property Organization Patent WO2011076194A1.
-
Slideshare. (n.d.). Unit 4 Pyrazole. Available: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available: [Link]
-
Kubiak, G. G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Available: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available: [Link]
-
Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available: [Link]
-
Shingare, S. P., & Shingate, B. B. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. Available: [Link]
-
Reddy, T., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Available: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available: [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available: [Link]
-
Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Available: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available: [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Available: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Palladium Cross-Coupling Reactions with Pyrazole Substrates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and potential for N-H acidity can present challenges in cross-coupling reactions. This resource provides in-depth, experience-driven answers to common problems, helping you to diagnose issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with a bromopyrazole, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in Suzuki-Miyaura couplings of pyrazoles is a frequent challenge and can stem from several factors, primarily related to catalyst activity and the specific nature of the pyrazole substrate.
Causality-Driven Troubleshooting:
-
Catalyst Deactivation by Pyrazole Coordination: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is particularly problematic with unprotected N-H pyrazoles. The acidic N-H proton can react with the base, forming a pyrazolate anion that can strongly bind to the palladium, leading to catalyst poisoning.[1][2][3]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4] For electron-rich pyrazoles, a ligand that is too electron-donating might hinder oxidative addition. Conversely, a ligand that is not sufficiently electron-rich may not promote reductive elimination effectively. Bulky biarylphosphine ligands are often necessary to promote these challenging cross-coupling reactions.[5]
-
Suboptimal Base and Solvent Combination: The choice of base is critical. A base that is too strong can lead to side reactions, while a weak base may not be effective in the transmetalation step. The combination of a carbonate base like K₂CO₃ in a polar aprotic solvent like DMF has been shown to be effective.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield in pyrazole Suzuki coupling.
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Reaction Execution: Add the catalyst mixture to the Schlenk tube, followed by the degassed solvent (e.g., dioxane, 5 mL).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: Compare the conversion and yield for different ligands to identify the optimal choice.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 5 | K₂CO₃ | Dioxane | 100 | <10 |
| dppf | 5 | K₂CO₃ | Dioxane | 100 | 45 |
| SPhos | 5 | K₂CO₃ | Dioxane | 100 | 85 |
| XPhos | 5 | K₃PO₄ | Dioxane/H₂O | 100 | >90[2] |
Issue 2: Significant Formation of Dehalogenated Byproduct
Question: My Suzuki coupling with an iodopyrazole is producing a significant amount of the dehalogenated pyrazole. How can I suppress this side reaction?
Answer:
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaryl halides like iodopyrazoles.[7][8] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the pyrazole to yield the dehalogenated product.[9]
Factors Promoting Dehalogenation:
-
Halide Reactivity: The propensity for dehalogenation generally follows the order I > Br > Cl.[7] While iodides are more reactive in oxidative addition, they are also more susceptible to this side reaction.[10][11][12]
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or trace amounts of water.[7][9]
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[7]
Strategies to Minimize Dehalogenation:
-
Switch to a Less Reactive Halide: If possible, using the corresponding bromopyrazole or even chloropyrazole can significantly reduce the amount of dehalogenation.[10][11][12]
-
Use a Milder Base: Strong bases can promote the formation of hydride species. Switching to a milder base like K₂CO₃ or Cs₂CO₃ can be beneficial.[7]
-
Optimize the Solvent: Avoid protic solvents like alcohols that can be a source of hydrides. Anhydrous aprotic solvents like dioxane or toluene are generally preferred.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents) can accelerate the transmetalation step, outcompeting the dehalogenation pathway.
-
Protect the N-H Group: For N-H containing pyrazoles, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[7]
Caption: Strategies to mitigate dehalogenation in pyrazole cross-coupling.
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Question: I am struggling with a Buchwald-Hartwig amination of a 4-bromopyrazole with a primary amine. The reaction is very sluggish. What adjustments can I make?
Answer:
Buchwald-Hartwig amination of pyrazoles can be challenging due to the potential for the pyrazole nitrogen to coordinate to the palladium catalyst, as well as the inherent reactivity of the amine coupling partner.[13][14]
Key Considerations for Optimization:
-
Ligand Selection is Critical: For C-N bond formation, bulky and electron-rich biarylphosphine ligands are often essential.[5] Ligands like AdBrettPhos have been shown to be effective for the amidation of five-membered heterocyclic bromides, including pyrazoles.[5]
-
Base Choice and Strength: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15]
-
N-H Protection of Pyrazole: If your pyrazole has an unprotected N-H, it can compete with the amine nucleophile, leading to undesired side reactions or catalyst inhibition.[14] Protecting the pyrazole N-H with a group like trityl can be beneficial.[16]
-
β-Hydride Elimination with Alkylamines: When using primary alkylamines with β-hydrogens, β-hydride elimination from the palladium-amido intermediate can be a competing pathway, leading to low yields. In such cases, copper-catalyzed conditions may be a viable alternative.[13][16]
Recommended Starting Conditions for Buchwald-Hartwig Amination of 4-Bromopyrazole:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4 palladacycles with bulky biarylphosphine ligands (e.g., tBuXPhos, AdBrettPhos) | These are highly active and air-stable precatalysts that readily form the active Pd(0) species. |
| Ligand | AdBrettPhos or tBuBrettPhos | Bulky and electron-rich ligands that promote both oxidative addition and reductive elimination.[5] |
| Base | LHMDS or NaOtBu | Strong bases that effectively deprotonate the amine without significant side reactions.[15] |
| Solvent | Toluene or Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Issue 4: Challenges with Other Cross-Coupling Reactions (Heck, Sonogashira)
Question: Are there specific considerations for Heck and Sonogashira reactions with pyrazole substrates?
Answer:
Yes, both Heck and Sonogashira reactions with pyrazoles have their own unique set of challenges and optimization strategies.
Heck-Mizoroki Reaction:
The Heck reaction with halopyrazoles can be a powerful tool for C-C bond formation. However, challenges can arise from the electronic nature of the pyrazole and the potential for side reactions.
-
Substrate Reactivity: 4-Iodopyrazoles are generally good substrates for the Heck reaction.[17]
-
Ligand Choice: N-Heterocyclic Carbene (NHC) ligated palladacycles have been shown to be effective for challenging Heck couplings.[17]
-
Side Reactions: Reductive Heck reaction, where a conjugate addition product is formed instead of the desired substitution product, can be a side reaction. This is influenced by the base, temperature, and solvent.[18]
Sonogashira Coupling:
The Sonogashira coupling of halopyrazoles with terminal alkynes is a valuable method for introducing alkynyl moieties.
-
Catalyst System: The standard Pd/Cu co-catalyst system is often employed. However, copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[19][20]
-
Reactivity Order of Halides: The reactivity follows the trend I > OTf > Br > Cl.[19] Iodopyrazoles are generally the most reactive substrates.
-
Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used, often serving as both the base and a co-solvent.[19]
-
Troubleshooting Low Reactivity: If the reaction is sluggish, particularly with bromopyrazoles, increasing the temperature and ensuring the use of a high-quality, active palladium catalyst are crucial first steps.[21] The formation of palladium black, a black precipitate, indicates catalyst decomposition and can be caused by impurities or an inappropriate solvent.[19]
References
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [Link]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]
-
(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. ResearchGate. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available at: [Link]
-
Pyrazoles and Heck Reaction. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros. Reddit. Available at: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Available at: [Link]
-
NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ACADEMIA. Available at: [Link]
-
Approaches to the Heck reaction on challenging substrates.. ResearchGate. Available at: [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
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- 21. reddit.com [reddit.com]
Preventing degradation of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde during storage
Welcome to the dedicated technical support center for 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (CAS 306936-65-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical research compound. Here, you will find comprehensive guidance on preventing degradation during storage, including troubleshooting common issues and frequently asked questions.
I. Quick Reference: Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection may reveal a color change from white or off-white to yellow or brown. A noticeable decrease in the sharp melting point range (initially 98–100°C) can also indicate impurity.[1] For quantitative assessment, a loss of peak purity in HPLC analysis is the most definitive sign of degradation.
Q2: What is the optimal storage temperature?
A2: For long-term stability, it is highly recommended to store the compound at 2-8°C. This temperature range minimizes the risk of thermally induced degradation pathways.
Q3: Is this compound sensitive to air or moisture?
A3: Yes. Like many aldehydes, this compound is susceptible to oxidation from atmospheric oxygen. The presence of moisture can also facilitate degradation. Therefore, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2]
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: While lower temperatures generally slow degradation, some aromatic aldehydes can undergo polymerization, which can sometimes be accelerated at very low temperatures.[3] Sticking to the recommended 2-8°C is the safest approach unless specific stability studies at -20°C have been conducted.
Q5: I've noticed the solid has become discolored. Is it still usable?
A5: Discoloration is a strong indicator of degradation. Before use, it is essential to re-analyze the material's purity using a reliable analytical method like HPLC or NMR. If the purity no longer meets the requirements of your experiment, the compound should be repurified or discarded.
II. Troubleshooting Guide: Common Storage Issues
This section delves deeper into specific problems that may arise during the storage of this compound and provides actionable solutions.
Issue 1: Compound has turned yellow and oily.
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities. This process is accelerated by exposure to air and light. | Purge the container with an inert gas like argon or nitrogen before sealing. Store in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Hygroscopic Absorption | The compound may have absorbed moisture from the atmosphere, which can lead to hydrolysis or catalyze other degradation reactions. | Store in a desiccator over a suitable drying agent (e.g., silica gel). Ensure the container is tightly sealed with a high-quality cap and liner.[2] |
| Polymerization | Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities. This can result in an oily or waxy appearance. | Ensure the compound is stored in a clean, neutral glass container. Avoid contact with incompatible materials. If impurities are suspected, purification by recrystallization or column chromatography may be necessary. |
Issue 2: HPLC analysis shows multiple new impurity peaks.
| Potential Cause | Explanation | Recommended Action |
| Thermal Degradation | Storage at elevated temperatures (e.g., room temperature on a lab bench) can accelerate various degradation pathways. | Strictly adhere to the recommended storage temperature of 2-8°C. Use a calibrated refrigerator for storage. |
| Incompatible Storage Container | Certain plastics or low-quality glass can leach impurities that may catalyze degradation. | Always store in high-quality, inert containers such as amber glass vials with PTFE-lined caps.[4] |
| Cross-Contamination | The compound may have been contaminated with other reagents from the same storage area or through improper handling. | Store the compound in a designated, clean area away from strong acids, bases, and oxidizing agents.[5] Always use clean spatulas and weighing instruments. |
III. Core Storage and Handling Protocols
To ensure the long-term integrity of this compound, adhere to the following protocols.
Protocol 1: Optimal Long-Term Storage
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inert Atmosphere: Before sealing, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace any air.
-
Sealing: Tightly seal the vial immediately after flushing with the inert gas. For extra protection, you can wrap the cap with Parafilm®.
-
Temperature: Place the sealed vial in a refrigerator maintained at 2-8°C.
-
Desiccation: For added protection against moisture, the vial can be placed inside a desiccator containing a drying agent.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of your compound. Method parameters may need to be optimized for your specific HPLC system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Analysis:
-
Run a blank (solvent only) to identify any system peaks.
-
Inject the sample and integrate the peak areas.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
IV. Visualization of Degradation and Workflow
Potential Degradation Pathway
Caption: Primary degradation pathways for the target compound.
Recommended Storage Workflow
Caption: Recommended workflow for storage and quality control.
V. References
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
-
PubChem. This compound. [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
Google Patents. Method for purifying pyrazoles.
-
National Institutes of Health. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
-
PubMed. Insight Into the Degradation Pathways of an AAV9. [Link]
Sources
Technical Support Center: Aqueous Workup for Vilsmeier-Haack Reaction on Hydrazones
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction, with a specialized focus on its application to hydrazones for the synthesis of valuable heterocyclic compounds like 4-formylpyrazoles.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the aqueous workup procedure, a critical step that often determines the success of the overall synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure you achieve optimal results in your experiments.
Core Principles: The Vilsmeier-Haack Reaction and the Critical Role of the Aqueous Workup
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich substrates.[2] When applied to hydrazones, it serves as an efficient route to synthesize 1,3,4-trisubstituted pyrazoles.[3] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then reacts with the hydrazone, leading to cyclization and the formation of an iminium salt intermediate.[6]
The aqueous workup is arguably the most critical phase of this reaction. Its primary purpose is to hydrolyze the intermediate iminium salt to yield the desired aldehyde product.[7] A successful workup not only ensures the complete conversion of the intermediate but also neutralizes acidic byproducts and facilitates the isolation of a pure product.[7]
Visualizing the Mechanism: From Hydrazone to Formylpyrazole
Caption: Workflow of the Vilsmeier-Haack reaction on hydrazones.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework. Optimization for specific substrates is often necessary.
Part A: The Vilsmeier-Haack Reaction
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5°C. This reaction is exothermic.[4]
-
Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction with Hydrazone:
-
Dissolve the hydrazone substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80°C) for several hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Part B: The Aqueous Workup
-
Quenching the Reaction:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucially, slowly and carefully pour the reaction mixture onto the ice-water mixture. This is a highly exothermic process, and rapid addition can lead to the formation of intractable tars.[9]
-
-
Hydrolysis and Neutralization:
-
The quenching process initiates the hydrolysis of the iminium salt.
-
After the initial quench, slowly add a base to neutralize the acidic mixture. Common choices include:
-
The goal is to bring the pH to a neutral or slightly basic range (pH 7-8). This facilitates the complete hydrolysis of the iminium intermediate to the aldehyde.[7]
-
-
Product Isolation:
-
If the product precipitates out of the aqueous solution, it can be collected by filtration. Wash the solid with cold water to remove inorganic salts and then dry it.
-
If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine to aid in phase separation and remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the aqueous workup of the Vilsmeier-Haack reaction on hydrazones.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent due to moisture.[4] 3. Product is water-soluble.[4] 4. Incomplete hydrolysis of the iminium intermediate. | 1. Extend the reaction time or increase the temperature. 2. Ensure all glassware is flame-dried and reagents are anhydrous. 3. Saturate the aqueous layer with brine (NaCl) before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.[4] 4. Ensure the pH is neutral to slightly basic during the workup. |
| Formation of a Tarry, Intractable Residue | 1. Uncontrolled quenching of the reaction.[9] 2. Overheating during the reaction. | 1. Quench the reaction by adding the reaction mixture slowly to a vigorously stirred ice-cold solution.[9] 2. Maintain strict temperature control throughout the reaction. |
| Emulsion Formation During Extraction | 1. The presence of fine particulate matter. 2. Similar densities of the aqueous and organic layers. | 1. Add brine to the aqueous layer to help break the emulsion.[7] 2. Allow the mixture to stand for an extended period. 3. Filter the entire mixture through a pad of Celite®.[7] |
| Product Contaminated with Starting Material | 1. Incomplete reaction. | 1. Drive the reaction to completion by extending the reaction time or using a slight excess of the Vilsmeier reagent.[9] 2. If the starting material persists, careful column chromatography with a shallow solvent gradient may be necessary for separation.[9] |
| Formation of Multiple Products (Isomers) | 1. The substrate has multiple reactive sites for formylation. | 1. The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors. To favor a specific isomer, you may need to modify the substrate by introducing blocking groups or adjust the reaction conditions (e.g., temperature, solvent).[9] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous workup in the Vilsmeier-Haack reaction?
The primary purpose of the aqueous workup is to hydrolyze the intermediate iminium salt that is formed after the electrophilic attack of the Vilsmeier reagent on the hydrazone.[7] This hydrolysis step converts the iminium salt into the desired aldehyde product. The workup also serves to neutralize the acidic byproducts of the reaction, such as phosphoric acid and HCl.[7]
Q2: How should I quench the Vilsmeier-Haack reaction?
The reaction is typically quenched by carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and water.[7] This is an exothermic process, and slow addition is crucial to control the temperature and prevent the formation of byproducts.[1]
Q3: What is the role of a base (e.g., sodium acetate, sodium bicarbonate, or sodium hydroxide) in the workup?
A base is added after quenching with ice/water to neutralize the acidic components of the reaction mixture. This is essential for several reasons:
-
It facilitates the complete hydrolysis of the iminium salt to the aldehyde.[1]
-
It prevents acid-catalyzed side reactions or degradation of the product.[7]
Q4: My product seems to be water-soluble. How can I improve its extraction into the organic phase?
If your formylated pyrazole has some solubility in the aqueous layer, you can saturate the aqueous layer with sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their transfer into the organic layer during extraction. Performing multiple extractions with the organic solvent will also improve the recovery of the product.[4]
Q5: I observe an emulsion during the extraction process. What should I do?
Emulsions can make phase separation difficult. To resolve this, you can try the following:
-
Add brine to the separatory funnel.[7]
-
Allow the mixture to stand undisturbed for a longer period.
-
Filter the entire mixture through a pad of Celite®.[7]
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4]
-
The Vilsmeier reagent is moisture-sensitive.
-
The reaction and workup should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
The quenching procedure is highly exothermic and should be performed with extreme care.[4]
References
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up & Hydrolysis.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- SAGE Publications Inc. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- ResearchGate. (2011). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Semantic Scholar. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
- Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- Organic Syntheses Procedure. (n.d.). 4.
- Growing Science Ltd. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Organic Syntheses Procedure. (n.d.). 3.
- YouTube. (2020). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Controlling Regioselectivity in Substituted Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the synthesis of substituted pyrazoles, with a particular focus on controlling regioselectivity. As Senior Application Scientists, we understand that achieving the desired regioisomer is often a critical and challenging step in the development of new pharmaceuticals and agrochemicals.[1] This resource combines established chemical principles with field-proven insights to help you navigate these complexities.
I. Foundational Concepts: The Challenge of Regioselectivity in Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2][3] Their versatile pharmacological profile has made them a cornerstone in medicinal chemistry.[2][4] The most common and direct route to substituted pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8][9]
The primary challenge arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can lead to the formation of a mixture of two regioisomers, which can be difficult to separate.[5][8][10][11] The control of regioselectivity is therefore a crucial aspect of pyrazole synthesis.
Core Synthetic Pathways and Regioselectivity Issues
Two principal synthetic strategies are widely employed for constructing the pyrazole nucleus:
-
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is the most classical and widely used method.[5][8] However, it often yields a mixture of regioisomers when unsymmetrical diketones are used.[5][10]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This versatile approach often proceeds through a pyrazoline intermediate that is subsequently oxidized to the pyrazole.[5][8][12][13][14] Regioselectivity in this case is determined by the initial nucleophilic attack of the hydrazine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: Why am I getting a mixture of regioisomers in my Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone?
Answer: The formation of a regioisomeric mixture is a common outcome in the Knorr synthesis when using an unsymmetrical 1,3-diketone and a substituted hydrazine.[5][10] The root cause lies in the comparable reactivity of the two carbonyl groups of the diketone towards the two different nitrogen atoms of the substituted hydrazine.
Causality: The reaction mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[6] With an unsymmetrical diketone, there are two distinct carbonyl electrophiles. Furthermore, in a substituted hydrazine (e.g., phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The interplay of these factors—the relative reactivity of the two carbonyls and the relative nucleophilicity of the two nitrogens—determines the initial point of attack and ultimately the ratio of the resulting regioisomers.
Visualizing the Competing Pathways:
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
FAQ 2: How can I control the regioselectivity in the reaction between a 1,3-diketone and a substituted hydrazine?
Answer: Controlling regioselectivity requires manipulating the electronic and steric differences between the two carbonyl groups of the diketone and influencing the nucleophilicity of the hydrazine nitrogens. Several strategies can be employed:
1. Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[11][15]
-
Causality: Fluorinated alcohols can form hydrogen bonds with the carbonyl groups, altering their electrophilicity. This differential interaction can amplify the inherent electronic differences between the two carbonyls, directing the nucleophilic attack of the hydrazine to a specific site.
2. Catalyst-Mediated Synthesis: The use of catalysts can provide a high degree of regiocontrol.
-
Lewis Acids: Lewis acids like nano-ZnO can catalyze the condensation and favor the formation of a specific regioisomer.[5]
-
Silver Catalysis: Silver catalysts have been effectively used in reactions with trifluoromethylated ynones to achieve highly regioselective formation of 3-CF3-pyrazoles.[5]
3. Introducing Electron-Withdrawing/Donating Groups: Modifying the substituents (R1 and R2) on the 1,3-diketone is a powerful strategy. A strong electron-withdrawing group on one side will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.
| Substituent (R1) | Substituent (R2) | Favored Point of Initial Attack by -NH2 of R3-NH-NH2 | Expected Major Regioisomer |
| Electron-Withdrawing (e.g., CF3) | Electron-Donating (e.g., CH3) | Carbonyl adjacent to R1 | N1 adjacent to R2 |
| Aryl | Alkyl | Carbonyl adjacent to Alkyl | N1 adjacent to Aryl |
| Sterically Bulky | Sterically Small | Carbonyl adjacent to Sterically Small | N1 adjacent to Sterically Bulky |
Table 1: Influence of 1,3-Diketone Substituents on Regioselectivity.
FAQ 3: I'm using an α,β-unsaturated ketone and getting a pyrazoline instead of a pyrazole. What should I do?
Answer: The reaction of α,β-unsaturated ketones with hydrazines typically forms pyrazolines as intermediates.[5][8][14] To obtain the aromatic pyrazole, an oxidation step is required.
Causality: The initial reaction is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form the non-aromatic pyrazoline ring. Aromatization requires the removal of two hydrogen atoms.
Troubleshooting Steps:
-
In-situ Oxidation: Include an oxidizing agent in the reaction mixture. Common oxidizing agents for this purpose include:
-
Copper triflate [Cu(OTf)2][8]
-
Molecular iodine (I2)
-
Air/Oxygen (can be sufficient in some cases, especially with prolonged reaction times or heating)
-
-
Stepwise Oxidation: Isolate the pyrazoline intermediate first and then subject it to a separate oxidation step. This can sometimes provide cleaner results and higher overall yields.
Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolve the Pyrazoline: Dissolve the isolated pyrazoline in a suitable solvent (e.g., ethanol, acetic acid).
-
Add Oxidizing Agent: Add a stoichiometric amount of the chosen oxidizing agent (e.g., I2 in the presence of a base like NaOAc).
-
Heating: Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, and perform an appropriate aqueous work-up to remove the oxidant and byproducts.
-
Purification: Purify the resulting pyrazole by recrystallization or column chromatography.
FAQ 4: My reaction is sluggish and gives low yields. How can I improve the reaction efficiency?
Answer: Low reactivity can often be overcome by adjusting the reaction conditions.
-
Catalysis: As mentioned, both acid and base catalysis can accelerate the reaction. A few drops of glacial acetic acid are commonly used in the Knorr synthesis.[2] For certain substrates, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[16]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][9]
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis [2]
-
Reactant Mixture: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.2 mmol).
-
Solvent: Add a suitable high-boiling solvent like acetic acid or N,N-dimethylacetamide (DMA).[5][8]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) and power (e.g., 360 W) for a short duration (e.g., 5-15 minutes).
-
Cooling and Precipitation: After the reaction, cool the vessel to room temperature. Pour the mixture into crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
III. Advanced Strategies for Regiocontrol
For particularly challenging syntheses, more advanced methods can provide excellent regioselectivity.
1,3-Dipolar Cycloaddition
This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound) with a dipolarophile (like an alkyne).[2][5] This approach often offers high regioselectivity that is complementary to the condensation methods.
Caption: 1,3-Dipolar cycloaddition for regioselective pyrazole synthesis.
Multicomponent Reactions (MCRs)
MCRs combine three or more reactants in a single pot to form the pyrazole product, offering high efficiency and atom economy.[2][9] These reactions can be designed to proceed through a specific pathway, thereby ensuring high regioselectivity.
IV. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
-
A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
-
Knorr pyrazole synthesis. Name-Reaction.com.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications.
-
A mechanism of pyrazole forming reaction. ResearchGate.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
-
Unit 4 Pyrazole. Slideshare.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
-
pyrazole.pdf. CUTM Courseware.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF - ResearchGate.
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Glasgow.
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications.
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate.
-
(PDF) From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds. ResearchGate.
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- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Differentiation of Pyrazole-4-carbaldehyde Isomers
Introduction: The Subtle but Critical Differences Among Pyrazole-4-carbaldehyde Isomers
In the landscape of medicinal chemistry and drug development, pyrazole-4-carbaldehyde serves as a foundational scaffold for a multitude of bioactive molecules. Its derivatives are integral to the synthesis of compounds targeting a wide array of therapeutic areas. The synthetic versatility of the pyrazole ring, particularly the ease of substitution at the N1 position, gives rise to a series of closely related isomers (e.g., 1-H, 1-methyl, 1-ethyl, 1-isopropyl). While structurally similar, the identity of the N1-substituent can profoundly impact a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.
Consequently, the unambiguous structural elucidation and differentiation of these isomers are not merely academic exercises; they are critical checkpoints in the drug discovery pipeline. An incorrect structural assignment can derail research programs, invalidate structure-activity relationship (SAR) data, and create significant intellectual property challenges. This guide provides a comprehensive, data-driven comparison of the key spectral features of 1H-pyrazole-4-carbaldehyde and its common N-alkylated isomers, empowering researchers to confidently distinguish between these vital synthetic intermediates.
Experimental Design & Methodologies: A Self-Validating Approach
The integrity of any spectral data rests entirely on the quality of the experimental protocol. The methodologies outlined below are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Overall Analytical Workflow
The following workflow ensures a comprehensive and orthogonal analysis, where each technique provides complementary information for unambiguous structure confirmation.
Caption: A validated workflow for the comprehensive spectral analysis of pyrazole-4-carbaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful tool for elucidating the precise connectivity of these isomers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common choice for these compounds due to its good solubilizing power and relatively clean spectral window).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied. The choice of solvent is critical; for instance, DMSO-d₆ would be used for less soluble analogs, but its residual water peak can exchange with and broaden the N-H proton signal in the parent compound.
-
If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to prevent distortion of the magnetic field, which would compromise spectral resolution.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Use the deuterated solvent signal for field-frequency locking.
-
For ¹H NMR, reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom and are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
Infrared (IR) Spectroscopy Protocol
IR spectroscopy provides invaluable information about the functional groups present, offering a rapid method to distinguish the N-H pyrazole from its N-alkylated counterparts.
-
Causality for Method Choice: For solid organic compounds like pyrazole-4-carbaldehydes, the "Thin Solid Film" method is often superior to KBr pellets or Nujol mulls.[2] It is fast, requires minimal sample, and, most importantly, the resulting spectrum is free from interfering absorbance bands from a matrix like Nujol (which has C-H stretches) or potential scattering effects from poorly prepared KBr pellets.[2][3]
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or diethyl ether.[2]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to fully evaporate, which deposits a thin, even film of the solid compound on the plate.[2] If the film is too thin (weak peaks), another drop can be added. If it is too thick (peaks "flat-lining"), the plate should be cleaned and a more dilute solution used.
-
Ensure all solvent has evaporated to prevent its peaks from appearing in the spectrum.[4]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment first.[4]
-
Place the salt plate with the sample film in the instrument's sample holder and acquire the spectrum.
-
Mass Spectrometry (MS) Protocol
MS provides the molecular weight and key fragmentation data, which is particularly useful for confirming the identity of the N-alkyl substituent.
-
Sample Introduction: Samples can be introduced directly via a solids probe or, if coupled with chromatography, via a GC inlet.
-
Ionization: Electron Ionization (EI) at a standard 70 eV is typically used. This high-energy method induces reproducible fragmentation patterns that serve as a molecular fingerprint.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Comparative Spectral Analysis
The following sections detail the expected and reported spectral data for 1H-pyrazole-4-carbaldehyde and its N-methyl, N-ethyl, and N-isopropyl isomers.
Caption: Structures of the pyrazole-4-carbaldehyde isomers under comparison.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides the most definitive and information-rich data for distinguishing these isomers. The key diagnostic regions are the signals from the N-substituent, the presence or absence of the N-H proton, and the chemical shifts of the two aromatic pyrazole protons.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton Assignment | 1H-pyrazole-4-carbaldehyde | 1-Methyl-[1] | 1-Ethyl-[1] | 1-Isopropyl-[1] | Key Differentiator |
|---|---|---|---|---|---|
| -CHO | ~9.90 (s) | 9.85 (s) | 9.86 (s) | 9.86 (s) | Minor shift variation. |
| Pyrazole H-3 / H-5 | ~8.20 (s, 2H) | 8.08 (s, 1H), 7.97 (s, 1H) | 8.09 (s, 1H), 7.93 (s, 1H) | 8.10 (s, 1H), 7.90 (s, 1H) | Splitting of the two singlets upon N-substitution. |
| N-H | ~11-13 (br s, 1H) | - | - | - | Presence vs. Absence. |
| N-CH₃ | - | 4.01 (s, 3H) | - | - | Diagnostic singlet. |
| N-CH₂CH₃ | - | - | 4.23 (q, 2H, J ≈ 7.3 Hz) | - | Diagnostic quartet. |
| N-CH₂CH₃ | - | - | 1.54 (t, 3H, J ≈ 7.3 Hz) | - | Diagnostic triplet. |
| N-CH(CH₃)₂ | - | - | - | 4.67 (sept, 1H, J ≈ 6.7 Hz) | Diagnostic septet. |
| N-CH(CH₃)₂ | - | - | - | 1.55 (d, 6H, J ≈ 6.7 Hz) | Diagnostic doublet. |
Data for 1H-pyrazole-4-carbaldehyde is estimated based on spectral data for similar pyrazoles.[5][6] Data for N-alkyl isomers is from BenchChem.[1]
Expert Interpretation:
-
The N-H Proton: The most unambiguous differentiator is the N-H proton of the parent compound, which appears as a very broad singlet far downfield (typically >10 ppm) and is exchangeable with D₂O. This signal is completely absent in the N-alkylated isomers.
-
The N-Alkyl Groups: Each N-alkyl group provides a unique fingerprint. The N-methyl group gives a sharp singlet integrating to 3 protons. The N-ethyl group displays a characteristic quartet (the -CH₂- adjacent to the ring) and triplet (the terminal -CH₃). The N-isopropyl group shows a septet (the -CH-) and a doublet integrating to 6 protons (the two equivalent methyl groups). The chemical shifts of these protons, particularly those directly attached to the nitrogen (the α-protons), are significantly downfield due to the deshielding effect of the heteroaromatic ring.
-
Pyrazole Ring Protons: In the parent 1H-pyrazole, the H-3 and H-5 protons are chemically equivalent due to rapid tautomerism, resulting in a single sharp singlet integrating to 2H. Upon N-alkylation, this symmetry is broken. The H-3 and H-5 protons become inequivalent, appearing as two distinct singlets, each integrating to 1H.[1]
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum corroborates the findings from the ¹H NMR, confirming the carbon skeleton and the nature of the N-substituent.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon Assignment | 1H-pyrazole-4-carbaldehyde | 1-Methyl-[1] | 1-Ethyl-[7][8] | 1-Isopropyl-[1] | Key Differentiator |
|---|---|---|---|---|---|
| -CHO | ~185.0 | 185.3 | 185.3 | 185.5 | Minimal change. |
| Pyrazole C-4 | ~119.0 | 118.0 | 118.3 | 118.9 | Site of aldehyde attachment. |
| Pyrazole C-3 | ~139.0 | 142.0 | 141.2 | 142.5 | Deshielded by N-alkylation. |
| Pyrazole C-5 | ~139.0 | 132.8 | 131.9 | 135.8 | Becomes distinct from C-3. |
| N-Alkyl Carbons | - | 39.4 (CH₃) | 47.5 (CH₂), 15.6 (CH₃) | 52.3 (CH), 22.8 (CH₃) | Diagnostic signals. |
Data for 1H-pyrazole-4-carbaldehyde is estimated based on spectral data for the parent pyrazole.[5] Data for N-alkyl isomers is from cited sources.[1][7][8]
Expert Interpretation: The key diagnostic features are the appearance of new signals in the aliphatic region corresponding to the N-alkyl carbons. The chemical shifts of these carbons are highly characteristic and allow for straightforward identification of the methyl, ethyl, and isopropyl groups. Furthermore, the C-3 and C-5 carbons, equivalent in the parent compound, become magnetically distinct upon N-substitution, providing further confirmation of the structure.[1]
Infrared (IR) Spectroscopy Comparison
IR provides a rapid, qualitative assessment, primarily confirming the presence or absence of the N-H bond and the integrity of the aldehyde functional group.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | 1H-pyrazole-4-carbaldehyde | N-Alkyl Isomers | Key Differentiator |
|---|---|---|---|
| N-H stretch | 3100 - 3150 (broad) | Absent | Primary distinguishing feature. |
| C-H stretch (aldehyde) | 2720 - 2820 (medium, often 2 bands) | 2720 - 2820 (medium, often 2 bands) | Confirms aldehyde presence. |
| C=O stretch (aldehyde) | 1680 - 1700 (strong) | 1680 - 1700 (strong) | Confirms conjugated aldehyde. |
| C=N/C=C stretch (ring) | 1450 - 1620 (medium) | 1450 - 1620 (medium) | Confirms pyrazole ring. |
Data is based on typical values for these functional groups.[9][10]
Expert Interpretation: The most striking difference is the presence of a broad absorption band above 3100 cm⁻¹ in the 1H-pyrazole-4-carbaldehyde spectrum, characteristic of the N-H bond stretching vibration. This band is completely absent in the spectra of the N-alkylated isomers.[9] All isomers will show a strong carbonyl (C=O) stretch between 1680-1700 cm⁻¹, indicative of an aldehyde conjugated to an aromatic system, as well as the characteristic weaker C-H aldehyde stretches around 2720 and 2820 cm⁻¹.
Mass Spectrometry (MS) Comparison
EI-MS confirms the molecular weight and provides substituent-specific fragmentation patterns that act as a final layer of verification.
Table 4: Comparative Mass Spectrometry Data (EI-MS)
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) & Loss |
|---|---|---|---|---|
| 1H-pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 96 | 68 ([M-CO]⁺), 67 ([M-CHO]⁺) |
| 1-Methyl- | C₅H₆N₂O | 110.11 | 110 | 95 ([M-CH₃]⁺), 82 ([M-CO]⁺), 81 ([M-CHO]⁺) |
| 1-Ethyl- | C₆H₈N₂O | 124.14 | 124 | 109 ([M-CH₃]⁺), 95 ([M-C₂H₅]⁺), 96 ([M-C₂H₄]⁺) |
| 1-Isopropyl- | C₇H₁₀N₂O | 138.17 | 138 | 123 ([M-CH₃]⁺), 95 ([M-C₃H₇]⁺), 96 ([M-C₃H₆]⁺) |
Data is based on calculated molecular weights and predictable fragmentation patterns.[11][12]
Expert Interpretation: First, the molecular ion peak (M⁺) will definitively confirm the molecular formula and differentiate the isomers from each other and the parent compound. Second, the fragmentation pattern provides structural proof. N-alkylated heterocycles often undergo fragmentation at the alkyl group.[12][13]
-
1-Methyl Isomer: Will show a loss of a methyl radical (15 amu).
-
1-Ethyl Isomer: Will characteristically lose an ethyl radical (29 amu) or undergo rearrangement to lose ethylene (28 amu), both leading to a base peak or significant fragment at m/z 95/96.[14] It can also lose a methyl radical to give a fragment at m/z 109.
-
1-Isopropyl Isomer: Will readily lose an isopropyl radical (43 amu) to give a fragment at m/z 95 or lose propene (42 amu) to give m/z 96. The loss of a methyl radical (15 amu) to form a stable secondary carbocation (m/z 123) is also a very prominent pathway.
Conclusion
The differentiation of pyrazole-4-carbaldehyde isomers is a critical task that is reliably achieved through a multi-faceted spectroscopic approach. While each technique offers valuable clues, their combined power provides an irrefutable structural assignment.
-
¹H NMR is the primary tool, definitively identifying the N-substituent through its unique spin system and confirming its attachment to the ring by the splitting of the H-3/H-5 pyrazole protons.
-
IR Spectroscopy offers a rapid and simple method to confirm the presence or absence of the N-H proton, instantly distinguishing the parent pyrazole from its N-alkylated analogs.
-
Mass Spectrometry validates the molecular weight and provides a final layer of confirmation through characteristic fragmentation of the specific N-alkyl group.
By employing the robust protocols and comparative data within this guide, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, leading to more reliable scientific outcomes.
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]
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Sample Preparation for FTIR Analysis . Drawell. [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Arkivoc, 2019(5), 188-203. [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Advances, 13(39), 27363-27402. [Link]
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Maciá, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . Molbank, 2024(1), M1782. [Link]
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Supplementary Information for Synthesis of novel pyrazole incorporated quinoline derivatives . Royal Society of Chemistry. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. [Link]
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1H-PYRAZOLE-4-CARBALDEHYDE - Optional[¹³C NMR] . SpectraBase. [Link]
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1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[¹³C NMR] . SpectraBase. [Link]
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Synthesis and Characterization of Some New Pyrazole Derivatives . ResearchGate. [Link]
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Shchepin, R. V., et al. (2021). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields . Molecules, 26(11), 3169. [Link]
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Combination of ¹H and ¹³C NMR Spectroscopy . [Link]
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Computational and infrared spectroscopic investigations of N-substituted carbazoles . Nature. [Link]
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A Comparative Guide to 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde and Its Analogs for Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence is a testament to its metabolic stability and versatile synthetic accessibility, allowing for facile structural modifications to tune biological activity.[3][4] This guide focuses on 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, a molecule of significant interest due to the synergistic combination of a reactive carbaldehyde moiety—a versatile handle for further chemical elaboration—and a trifluoromethylphenyl group, which is known to enhance metabolic stability and receptor binding affinity through lipophilic and electronic interactions.[5][6]
This document provides an in-depth characterization of the title compound and a comparative analysis against its structural analogs. We will delve into the synthetic rationale, comparative spectroscopic data, and structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive understanding of this promising chemical scaffold.
Synthesis and Characterization: Establishing a Baseline
The synthesis of pyrazole-4-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a preferred method for its efficiency in introducing the formyl group onto the pyrazole ring.[5][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich pyrazole ring.[9][10]
Representative Synthetic Workflow: Vilsmeier-Haack Formylation
The synthesis of the title compound and its analogs generally follows the pathway illustrated below. The choice of the starting hydrazone is critical as it dictates the final substitution pattern on the pyrazole ring. For this compound, the synthesis would commence from the corresponding acetophenone hydrazone.
Figure 1: General workflow for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol is adapted from established literature procedures for the synthesis of substituted pyrazole-4-carbaldehydes.[5][11]
Objective: To synthesize 3-[4-(Trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (an N-phenylated analog).
Materials:
-
4'-(Trifluoromethyl)acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool DMF in an ice bath. Add POCl₃ dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Dissolve the 4'-(Trifluoromethyl)acetophenone phenylhydrazone in DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture at 70-80°C for 12 hours.[6][11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
| Property | Data for 3-[4-(Trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde[11] | Interpretation |
| Molecular Formula | C₁₇H₁₁F₃N₂O | Corresponds to the expected atomic composition. |
| Molecular Weight | 316.28 g/mol | Confirmed by mass spectrometry. |
| Melting Point | 144 °C | A sharp melting point indicates high purity. |
| FT-IR (ν, cm⁻¹) | 1678 (C=O), 1523 (C=C, C-N) | The strong absorption at 1678 cm⁻¹ is characteristic of the aldehyde carbonyl stretch. The band at 1523 cm⁻¹ corresponds to the aromatic and pyrazole ring vibrations. |
| ¹H NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H5), ~7.4-7.8 (m, Ar-H) | The singlet around 10.1 ppm is the diagnostic signal for the aldehyde proton. The singlet at ~8.2 ppm corresponds to the proton at the 5-position of the pyrazole ring. Aromatic protons appear as multiplets. |
| ¹³C NMR (CDCl₃, δ ppm) | ~183 (CHO), ~152 (pyrazole C3), ~138 (pyrazole C5), ~120-140 (Aromatic C), ~115 (pyrazole C4) | The downfield signal around 183 ppm confirms the aldehyde carbon. Other signals correspond to the pyrazole and phenyl ring carbons. |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The data for the N-unsubstituted title compound would show similar characteristic peaks, with potential differences in the aromatic region and the absence of N-phenyl signals.
Comparative Analysis: Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives can be profoundly influenced by the nature and position of substituents on the core scaffold.[3][12][13] By comparing this compound with its analogs, we can derive key SAR insights.
Figure 2: Key modification points influencing the structure-activity relationship of the pyrazole scaffold. (Note: Image in diagram is illustrative).
Influence of Phenyl Ring Substituents (C3 Position)
The electronic nature of the substituent on the C3-phenyl ring is a critical determinant of activity.
-
Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -Br): The trifluoromethyl group (-CF₃) in the parent compound is a strong electron-withdrawing group and is highly lipophilic. This often leads to enhanced binding affinity and improved pharmacokinetic properties.[6] Analogs with other halogens like chloro or bromo at the para-position often retain significant biological activity, suggesting that an electronegative substituent at this position is favorable for certain targets.[5]
-
Electron-Donating Groups (e.g., -OCH₃): The introduction of an electron-donating group like methoxy can alter the electronic distribution of the entire molecule and may change the binding mode or target selectivity.[5]
Influence of Pyrazole Ring Substituents (N1 Position)
The substituent at the N1 position significantly impacts the molecule's overall properties.
-
N-H (unsubstituted): The parent compound, with a proton at the N1 position, can act as a hydrogen bond donor, which can be crucial for anchoring the ligand in a receptor's active site.
-
N-Aryl (e.g., -Phenyl): Introducing a phenyl group at the N1 position, as seen in many potent inhibitors, increases the molecule's size and lipophilicity.[11][14] This can lead to additional π-π stacking interactions with the target protein, often resulting in increased potency.[14] For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be critical for high antagonistic activity.[12]
Modifications of the Carbaldehyde Group (C4 Position)
The C4-carbaldehyde is not just a synthetic intermediate; it actively contributes to the molecule's biological profile and offers a prime location for derivatization to explore SAR.
-
As a Hydrogen Bond Acceptor: The aldehyde oxygen can form hydrogen bonds with amino acid residues in a target protein.
-
Derivatization: The aldehyde can be readily converted into other functional groups such as oximes, hydrazones, or Schiff bases. These derivatives can introduce new interaction points, alter solubility, and modulate activity. For instance, converting the aldehyde to a carboxamide is a common strategy in developing cannabinoid receptor antagonists.[12]
Biological Activity Profile: A Versatile Scaffold
Derivatives of 3-aryl-1H-pyrazole-4-carbaldehyde have demonstrated a wide spectrum of biological activities, underscoring their potential in drug development.
| Biological Target/Activity | Key Findings and SAR Insights | References |
| Anti-inflammatory | Many pyrazole derivatives exhibit significant anti-inflammatory properties.[1][2] The activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or other inflammatory mediators. The substitution pattern on the aryl rings is crucial for potency. | [1][2][10] |
| Antimicrobial/Antifungal | The pyrazole scaffold is present in several antimicrobial and antifungal agents.[1][2] Fluorinated pyrazoles, in particular, have shown promising activity against various phytopathogenic fungi.[15] The trifluoromethyl group appears to be beneficial for this activity. | [1][2][15] |
| Enzyme Inhibition | Pyrazole-based compounds have been developed as potent inhibitors for various enzymes. For example, they have been investigated as inhibitors of meprin α and β, metalloproteases involved in inflammation and fibrosis.[3] They are also a well-known scaffold for carbonic anhydrase inhibitors.[13] | [3][13] |
| Cannabinoid Receptor (CB1) Antagonism | A series of pyrazole derivatives were designed as potent and selective antagonists for the brain cannabinoid CB1 receptor.[12][14] Key structural requirements included a para-substituted phenyl ring at one position, a carboxamide group at another, and a substituted phenyl ring on the pyrazole nitrogen.[12] | [12][14] |
Conclusion and Future Outlook
This compound is a highly valuable scaffold for medicinal chemistry. The trifluoromethylphenyl moiety provides a strong foundation for potent biological activity, while the strategically positioned carbaldehyde group serves as a versatile anchor for synthetic diversification. Comparative analysis with its analogs reveals clear structure-activity relationships, where modifications at the C3-phenyl, N1-pyrazole, and C4-formyl positions can systematically tune the compound's physicochemical properties and biological profile.
Future research should focus on leveraging the synthetic tractability of the C4-carbaldehyde to generate diverse libraries for high-throughput screening against a wider range of therapeutic targets. The insights gained from the SAR studies presented here can guide the rational design of next-generation pyrazole-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
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- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (N.D.).
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- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (N.D.). MDPI.
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A Comparative Guide to the Synthesis of Substituted Pyrazole-4-carbaldehydes for the Modern Research Chemist
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
Substituted pyrazole-4-carbaldehydes are pivotal intermediates in the landscape of medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its metabolic stability and diverse biological activities. The formyl group at the C4 position provides a versatile synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). Consequently, the efficient and reliable synthesis of these building blocks is a critical undertaking for researchers in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of the most prevalent synthetic routes to substituted pyrazole-4-carbaldehydes, offering field-proven insights and experimental data to inform the selection of the optimal synthetic strategy.
Core Synthetic Routes: A Head-to-Head Comparison
The formylation of the pyrazole nucleus at the C4 position is predominantly achieved through electrophilic substitution reactions. The two most established and widely employed methods are the Vilsmeier-Haack reaction and the Duff reaction. A less common but noteworthy alternative involves the use of orthoformates. This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of these key methodologies.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is unequivocally the most common and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] The power of this reaction lies in the in situ generation of the Vilsmeier reagent, a chloroiminium salt, which serves as a potent electrophile.
Mechanism and Rationale: The V-H reagent is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] The resulting electrophilic species readily attacks the electron-rich C4 position of the pyrazole ring. The subsequent intermediate is then hydrolyzed during aqueous workup to yield the desired pyrazole-4-carbaldehyde. The choice of POCl₃ is strategic; it is a cost-effective and highly reactive reagent that efficiently activates DMF.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole
1. Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. 2. Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form. 3. Formylation Reaction: Dissolve 1,3-diphenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. 4. Reaction Progression: After the addition, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 6-8 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC). 5. Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in good yield.[4]
The Duff Reaction: A Classical Alternative with Specific Applications
The Duff reaction offers a classical alternative for the formylation of activated aromatic rings, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[2][5] While generally less efficient than the Vilsmeier-Haack reaction, it can be a useful tool for specific substrates.[1]
Mechanism and Rationale: The Duff reaction proceeds through a more complex mechanism than the V-H reaction. HMTA, in the presence of acid, generates an electrophilic iminium ion. This species then attacks the electron-rich pyrazole ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately lead to the formation of the aldehyde. The requirement for strongly electron-donating groups on the aromatic ring makes this reaction highly substrate-dependent. For pyrazoles, this often translates to a lower yield and a more limited substrate scope compared to the V-H reaction.[1]
Experimental Protocol: Duff Reaction for the Formylation of a Substituted Pyrazole
1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 2 equivalents), and glacial acetic acid. 2. Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC. 3. Work-up and Purification: After cooling, pour the reaction mixture into a beaker of cold water. The product may precipitate or can be extracted with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formylation with Triethyl Orthoformate: A Milder but Less Explored Route
The use of triethyl orthoformate in the presence of a Lewis acid or a strong acid offers another pathway for the formylation of electron-rich aromatic compounds. While not as extensively documented for the direct C4 formylation of pre-formed pyrazoles as the Vilsmeier-Haack reaction, it is a viable method for the synthesis of pyrazole precursors and can be a milder alternative in certain contexts. For instance, it is employed in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from aminopyrazoles.[6]
Mechanism and Rationale: Triethyl orthoformate, in the presence of an acid catalyst, can generate a diethoxycarbenium ion, which acts as the electrophile. This species can then be attacked by the electron-rich pyrazole ring. The reaction conditions are generally milder than those of the Vilsmeier-Haack reaction, which can be advantageous for substrates with sensitive functional groups. However, the electrophilicity of the diethoxycarbenium ion is lower than that of the Vilsmeier reagent, often resulting in lower reactivity and yields for less activated pyrazoles.
While a detailed, standalone protocol for the direct C4 formylation of a simple substituted pyrazole using triethyl orthoformate is not prominently featured in the literature, its application in more complex syntheses involving pyrazole moieties suggests its potential as a specialized tool in the synthetic chemist's arsenal.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Vilsmeier-Haack and Duff reactions in the synthesis of substituted pyrazole-4-carbaldehydes.
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Formylation with Triethyl Orthoformate |
| Typical Yields | Good to Excellent (often >80%)[4] | Moderate to Low (typically 20-60%)[1] | Variable, generally moderate |
| Substrate Scope | Broad; effective for a wide range of substituted pyrazoles[1] | More limited; generally requires electron-donating groups on the pyrazole ring[1] | Primarily used for highly activated systems or in multi-step syntheses |
| Reaction Conditions | Mild to moderate (0 °C to 80 °C)[4] | Harsher (reflux in acetic acid, >100 °C)[1] | Generally mild, but can require strong Lewis acids |
| Reaction Time | Typically 2-8 hours[4] | Often prolonged (12-24 hours or more)[1] | Variable |
| Reagents | POCl₃/DMF (or other amides) | Hexamethylenetetramine (HMTA), Acid | Triethyl Orthoformate, Acid Catalyst |
| Key Advantages | High yields, broad applicability, reliable | Uses readily available and inexpensive reagents | Milder conditions, suitable for sensitive substrates in specific cases |
| Key Limitations | POCl₃ is corrosive and moisture-sensitive | Lower yields, longer reaction times, limited scope | Lower reactivity, not well-established for direct C4 formylation of pyrazoles |
Visualizing the Synthetic Pathways
To further elucidate the workflows of the primary synthetic routes, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.
Caption: General workflow of the Duff reaction for pyrazole formylation.
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The Decisive Role of Fluorination: A Comparative Guide to the Biological Activity of Trifluoromethylphenyl Pyrazoles and Their Halogenated Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Power of Halogenation
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged structure."[1][2][3] This five-membered heterocyclic ring is a cornerstone in the architecture of numerous clinically significant drugs, valued for its synthetic versatility and diverse biological activities.[2][3][4] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties.[4][5]
The biological potency of these scaffolds is often fine-tuned through strategic substitution. Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate can profoundly alter its physicochemical properties. This strategic modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets—all critical factors in modern drug development.[6]
This guide provides an in-depth comparison of the biological activities of trifluoromethylphenyl pyrazoles against their other halogenated analogs (e.g., chloro-, bromo-, and iodophenyl pyrazoles). We will delve into the unique influence of the trifluoromethyl (CF₃) group and provide supporting experimental data across various therapeutic areas to explain the causality behind structure-activity relationships (SAR).
The Trifluoromethyl Group: More Than Just a Halogen
The trifluoromethyl (CF₃) group is a cornerstone of many modern pharmaceuticals, and for good reason. Its properties distinguish it significantly from single halogen substituents. The introduction of a CF₃ group can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.[6]
-
High Lipophilicity: The CF₃ group is one of the most lipophilic substituents, which can significantly improve a molecule's ability to cross cellular membranes and reach its target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[6]
-
Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety can modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.
-
Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a specific, biologically active conformation, enhancing its binding affinity and selectivity.
These unique characteristics often translate into superior biological performance, as we will explore in the following comparative analyses.
Comparative Biological Activities: A Data-Driven Analysis
The choice of halogen on the phenyl ring of a pyrazole derivative can lead to dramatic differences in potency and selectivity. Below, we compare the effects across several key areas of biological activity.
Anti-inflammatory Activity: The Case of COX-2 Inhibition
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1] The most prominent example is Celecoxib (SC-58635), a selective COX-2 inhibitor that features a trifluoromethyl group on its pyrazole ring and is used to treat arthritis.[7]
The development of Celecoxib involved extensive structure-activity relationship (SAR) studies. A 4-sulfamoylphenyl substituent at the 1-position of the pyrazole was found to be critical for COX-2 inhibitory activity.[7] The choice of substituent at the 3-position was also crucial for potency and selectivity. The trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups were found to yield analogs with essentially equivalent high potency and selectivity for COX-2 over COX-1.[7] In contrast, analogs with other electron-withdrawing groups showed poor COX-2 activity.[7] This highlights that the specific properties of the fluorinated methyl group are key to its success in this scaffold.
A trifluoromethyl analogue of Celecoxib, TFM-C, which has a CF₃ group on both phenyl rings, displays a 205-fold lower ability to inhibit COX-2, yet it retains potent anti-inflammatory effects through COX-2-independent pathways, such as inhibiting the secretion of inflammatory cytokines.[8] This demonstrates the complex role of trifluoromethyl groups in modulating multiple biological pathways.
Table 1: Comparison of COX Inhibition for Celecoxib and Analogs
| Compound | 3-Position Substituent | 5-Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|---|
| Celecoxib (1i) | CF₃ | 4-Methylphenyl | 15 | 0.04 | 375 |
| Analog (1f, SC-236) | CF₃ | Phenyl | 8.1 | 0.05 | 162 |
| Analog (2a) | CHF₂ | 4-Methylphenyl | 7.9 | 0.04 | 198 |
| Analog (1k) | CF₃ | 4-Nitrophenyl | > 100 | 22 | - |
| Analog (1l) | CF₃ | 4-Cyanophenyl | > 100 | 12 | - |
Data synthesized from Penning et al., J. Med. Chem. 1997.[7]
Antimicrobial Activity: A Battle of the Halogens
Halogenated phenyl pyrazoles have shown significant promise as both antibacterial and antifungal agents.[9][10] Here, the superiority of the trifluoromethyl group is not always guaranteed, and other halogens can confer potent activity.
In a study designing novel N-(trifluoromethyl)phenyl substituted pyrazoles, a series of compounds with different halogen substitutions on an aniline moiety were tested against Gram-positive bacteria. While the trifluoromethyl-substituted derivative showed good activity, the most potent compound in the series featured a combination of bromo and trifluoromethyl substitutions.[10] This compound inhibited the growth of multiple strains of S. aureus and E. faecium with MIC values as low as 0.78 µg/mL. In the same series, chloro- and other bromo-derivatives also showed improved activity over non-halogenated analogs.[10]
For antifungal applications, novel pyrazole analogues containing an aryl trifluoromethoxy (OCF₃) group were synthesized and tested against six plant pathogenic fungi. One compound, in particular, showed an exceptionally low EC₅₀ value of 0.0530 µM against F. graminearum, which was comparable to the commercial fungicide pyraclostrobin.[9]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Halogenated Pyrazole Derivatives
| Compound Substituent | S. aureus (MRSA-1) | S. aureus (MRSA-2) | S. epidermidis | E. faecium |
|---|---|---|---|---|
| Chloro (10) | 6.25 | 6.25 | 6.25 | 3.12 |
| Bromo (11) | 6.25 | 3.12 | 3.12 | 6.25 |
| Trifluoromethyl (13) | 3.12 | 6.25 | 6.25 | 6.25 |
| Bromo and Trifluoromethyl (25) | 0.78 | 0.78 | 1.56 | 0.78 |
Data represents a selection from Kumar et al., RSC Med. Chem. 2021.[10]
Insecticidal Activity: Targeting the Nervous System
Phenylpyrazole insecticides, such as Fipronil, are broad-spectrum agents that act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[11][12] The trifluoromethyl group is a common feature in this class of compounds.
Studies on novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which are structurally related to the commercial insecticide chlorantraniliprole, have demonstrated potent insecticidal activity against a range of pests.[13] For example, compounds 6b and 6e from one study showed 100% insecticidal activity against P. xylostella and M. separata at 200 µg/mL and against C. pipiens pallens at just 2 µg/mL.[13]
Further research into phenylpyrazoles containing a trifluoromethylselenyl (SeCF₃) moiety also yielded compounds with high mortality rates against Aedes albopictus and Plutella xylostella.[11][14] This indicates that the trifluoromethyl group, even when part of a larger functional group, contributes significantly to the insecticidal effect.
When comparing different halogens in structurally related biarylpyrazoles (acting as cannabinoid receptor antagonists, a different neurological target), SAR studies revealed specific requirements for high potency. A para-substituted phenyl ring at the 5-position was critical. While the lead compound contained a p-chlorophenyl group, the most potent analog in the series featured a p-iodophenyl group at this position.[15] This suggests that for neurological targets, larger, more polarizable halogens like iodine can sometimes form more favorable interactions than chlorine or a trifluoromethyl group.
Table 3: Comparative Insecticidal Activity of Phenylpyrazole Derivatives
| Compound Class | Target Pest | Concentration | Activity (% Mortality) |
|---|---|---|---|
| 5-(CF₃)-pyrazole-4-carboxamide (6b) | Plutella xylostella | 200 µg/mL | 100% |
| 5-(CF₃)-pyrazole-4-carboxamide (6b) | Culex pipiens pallens | 2 µg/mL | 100% |
| Phenylpyrazole-SeCF₃ (5) | Plutella xylostella | 50 mg/L | 87% |
| Phenylpyrazole-SeCF₃ (6) | Plutella xylostella | 50 mg/L | 93% |
Data synthesized from Li et al., Molecules 2018[13] and Zhang et al., J. Agric. Food Chem. 2023.[11][14]
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of the data presented, we outline the core experimental protocols used to evaluate these compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the concentration of a compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Objective: To assess the potency and selectivity of pyrazole derivatives against COX-1 and COX-2 isoenzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin screening ELISA kit
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final concentrations.
-
Incubation: In a 96-well plate, add the enzyme, the test compound (or DMSO for control), and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After 2 minutes, stop the reaction by adding a solution of 1 M HCl.
-
Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To evaluate the antibacterial potency of halogenated pyrazole derivatives.
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Resazurin (viability indicator)
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the test compound. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Growth Assessment: Determine the MIC as the lowest concentration of the compound where no visible turbidity is observed. For a more quantitative measure, add resazurin to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
Visualizing Structure-Activity Relationships and Workflows
Diagrams can effectively illustrate the complex relationships and processes described.
Caption: Logical flow of how halogen substituents influence key properties to modulate biological activity.
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Efficacy of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde derivatives against MRSA
A Comparative Guide to the Efficacy of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde Derivatives and Analogs Against Methicillin-Resistant Staphylococcus aureus
The relentless evolution of antibiotic resistance, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), poses a grave threat to global health. This has spurred an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive analysis of the anti-MRSA efficacy of a specific class of these compounds: this compound derivatives and their close analogs. We will delve into their synthesis, in vitro and in vivo performance, and mechanistic insights, offering a valuable resource for researchers and drug development professionals.
The Chemical Blueprint: Synthesis of Potent Pyrazole Scaffolds
The core structure of these promising antibacterial agents is typically synthesized through a multi-step process. A key intermediate, the pyrazole-derived aldehyde, is often prepared via the Vilsmeier-Haack reaction.[3][4] For instance, the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives begins with the reaction of an appropriate acetophenone with a substituted phenylhydrazine, followed by cyclization and formylation to yield the pyrazole-4-carbaldehyde core.[4][5] This aldehyde then serves as a versatile precursor for the synthesis of a diverse library of derivatives, such as anilines and hydrazones, through reductive amination or condensation reactions, respectively.[5][6]
The trifluoromethyl (CF3) group is a critical pharmacophore in many of these derivatives. Its high electronegativity and lipophilicity can significantly enhance metabolic stability and cell membrane permeability, often leading to improved pharmacological activity.[5]
In Vitro Efficacy: A Quantitative Comparison
The antibacterial potency of these pyrazole derivatives has been rigorously evaluated against various MRSA strains, including clinical isolates. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium.
Several studies have highlighted the potent anti-MRSA activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[5][7] For example, certain dichloro-substituted aniline derivatives of this class have demonstrated impressive MIC values ranging from 0.78 to 1.56 µg/mL against S. aureus strains.[5] Another study reported trifluoromethyl-substituted pyrazole-based small molecules that effectively inhibited the growth of both methicillin-sensitive S. aureus (MSSA) and community-associated MRSA (CA-MRSA) isolates with MIC values ranging from <0.125 to 1 µg/mL, showcasing higher potency than the standard drug vancomycin (MIC: 2 µg/mL).[8]
For a clearer comparison, the following table summarizes the in vitro activity of representative pyrazole derivatives against MRSA.
| Compound Class | Specific Derivative Example | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| N-(Trifluoromethyl)phenyl Substituted Pyrazole Anilines | Dichloro-substituted aniline derivative | S. aureus strains | 0.78 - 1.56 | Not Reported | [5] |
| N-(Trifluoromethyl)phenyl Substituted Pyrazole Anilines | Phenoxy derivative | Staphylococcal strains | 1.56 - 3.12 | Not Reported | [5] |
| Trifluoromethyl Substituted Pyrazole-based Small Molecules | Compound 23a-g | MSSA, CA-MRSA | <0.125 - 1 | Not Reported | [8] |
| Pyrazole-derived Hydrazones | Naphthyl-substituted pyrazole-derived hydrazone | Gram-positive strains, A. baumannii | 0.78 - 1.56 | Not Reported | [7] |
| Coumarin-Substituted Pyrazole Derivatives | Compound 7 | MRSA | 3.125 | Not Reported | [9] |
| Pyrazole-Clubbed Pyrimidines | Compound 5c | MRSA | 521 µM | Not Reported | [10][11] |
| Reference Antibiotics | |||||
| Vancomycin | MRSA | 2 | 6.25 | [8] | |
| Linezolid | MRSA | Not Reported | Not Reported | [8] | |
| Levofloxacin | MRSA | 346 µM | Not Reported | [10][11] |
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition, MBC provides information on the concentration required to kill the bacteria. For some pyrazole-thiazole derivatives, potent growth inhibition of MRSA was observed with MBC values of <0.2 μM.[7]
Beyond Planktonic Growth: Tackling Biofilms and Persister Cells
A significant challenge in treating MRSA infections is its ability to form biofilms, structured communities of bacteria embedded in a self-produced matrix. Biofilms offer enhanced protection against antibiotics and the host immune system.[9] Encouragingly, several pyrazole derivatives have demonstrated potent activity against MRSA biofilms.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives were found to not only prevent the development of biofilms by MRSA but also eradicate preformed biofilms more effectively than vancomycin.[5][12] Similarly, coumarin-substituted pyrazoles have shown the ability to inhibit biofilm formation and destroy pre-formed biofilms.[9] For instance, one potent compound inhibited biofilm formation by 85% at a concentration below its MIC.[9]
Furthermore, some of these compounds have shown a bactericidal effect against stationary phase cells, which represent non-growing "persister" cells that are notoriously difficult to eradicate with conventional antibiotics.[6]
Unraveling the Mechanism of Action
The precise mechanism of action for many of these pyrazole derivatives is still under investigation, but several studies have provided valuable insights. Macromolecular synthesis inhibition studies with N-(trifluoromethyl)phenyl substituted pyrazoles suggest that they may have a broad range of inhibitory effects, pointing towards targets that have a global impact on bacterial cell function.[5][12][13] This could include the inhibition of cell wall, protein, and nucleic acid synthesis.[7]
Some pyrazole derivatives are thought to exert their antibacterial effect by disrupting the bacterial cell wall.[7] Molecular docking studies on certain pyrazole-thiazole derivatives have suggested that topoisomerase II and topoisomerase IV could be potential molecular targets.[7] In other cases, such as with pyrazole-clubbed pyrimidine hybrids, the dihydrofolate reductase (DHFR) enzyme has been identified as a target.[10][11]
Below is a conceptual workflow illustrating the potential multi-target mechanism of action of these pyrazole derivatives.
Workflow for MIC determination by broth microdilution.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
-
Preparation:
-
Prepare a logarithmic-phase culture of the MRSA strain in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Exposure to Compound:
-
Add the test compound at a specified concentration (e.g., 4x MIC) to the bacterial culture.
-
Include a growth control (no compound).
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
-
Incubation and Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
-
Conclusion and Future Perspectives
The emergence of this compound derivatives and their analogs represents a significant advancement in the quest for novel anti-MRSA agents. These compounds exhibit potent in vitro activity, often surpassing that of established antibiotics like vancomycin. Their ability to combat biofilms and persister cells, coupled with a favorable safety profile, underscores their therapeutic potential.
While the multi-target mechanism of action is a promising attribute that may slow the development of resistance, further detailed mechanistic studies are warranted to identify the specific molecular targets. Continued lead optimization to enhance potency and pharmacokinetic properties will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The pyrazole scaffold has undoubtedly opened a new and exciting chapter in the fight against drug-resistant bacteria.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, offering insights into the experimental methodologies used to evaluate them and the critical interpretation of the resulting data. We will delve into specific case studies to illustrate the frequent disparities and occasional correlations between laboratory assays and whole-organism responses, providing a framework for navigating the complexities of preclinical drug development.
The Allure of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring system is a versatile pharmacophore due to its unique structural and electronic properties.[3] Its two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with various biological targets. Furthermore, the planarity of the ring allows for favorable stacking interactions, and its stability to metabolic degradation makes it an attractive core for drug design.[2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects.[4][5]
Case Study 1: Targeting Inflammation - The COX-2 Inhibition Paradigm
A prominent application of pyrazole-based compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4] Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and exhibits potent and selective inhibition of COX-2 over COX-1.[6] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
In Vitro Evaluation of COX Inhibition
The initial assessment of potential anti-inflammatory pyrazole compounds typically involves in vitro enzyme inhibition assays to determine their potency and selectivity for COX-1 and COX-2.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme Cofactor: A solution of hematin in a suitable buffer.
-
Arachidonic Acid (Substrate): Prepared in a solution with potassium hydroxide and diluted to the desired concentration.
-
Test Compound: Dissolved in DMSO to create a stock solution and then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the serially diluted test compound or vehicle (DMSO for control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is measured using a colorimetric or fluorometric detection kit.[7][8]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DOT Script for COX Inhibition Pathway
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparing In Vitro and In Vivo Data for Anti-Inflammatory Pyrazoles
A direct comparison of in vitro IC50 values and in vivo efficacy is crucial for understanding the therapeutic potential of a compound.
| Compound | Target | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| Celecoxib | COX-2 | 0.04 | Carrageenan-induced paw edema (rat) | 45% at 10 mg/kg | [6] |
| Compound X | COX-2 | 0.08 | Carrageenan-induced paw edema (rat) | 55% at 10 mg/kg | Fictional Example |
| Compound Y | COX-2 | 0.02 | Carrageenan-induced paw edema (rat) | 20% at 10 mg/kg | Fictional Example |
As illustrated in the table, a lower in vitro IC50 value does not always translate to superior in vivo efficacy. Compound Y, despite being more potent in vitro than Celecoxib, shows weaker anti-inflammatory effects in vivo. This discrepancy can be attributed to several factors, including:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the site of inflammation can limit the in vivo efficacy of a compound.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form.
-
Off-target effects: The compound might interact with other biological targets in vivo, leading to unexpected outcomes.
Case Study 2: The Fight Against Cancer - Pyrazoles as Anticancer Agents
Pyrazole derivatives have also shown significant promise as anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation. [7][9]
In Vitro Evaluation of Anticancer Activity
The initial screening of potential anticancer compounds often involves assessing their cytotoxicity against various cancer cell lines using assays like the MTT assay. [10][11] Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the pyrazole-based compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
DOT Script for MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
In Vivo Assessment of Antitumor Efficacy
Promising compounds from in vitro screens are then evaluated in animal models, such as xenograft models, to assess their antitumor activity in a living system.
Experimental Protocol: Xenograft Tumor Model in Mice
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: The tumor size is measured regularly using calipers.
-
Treatment: Once the tumors reach a certain size, the mice are treated with the pyrazole-based compound or a vehicle control, typically administered orally or via injection.
-
Efficacy Evaluation: The tumor volume and body weight of the mice are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
The In Vitro-In Vivo Correlation in Cancer Studies
The translation of in vitro cytotoxicity to in vivo antitumor efficacy can be even more challenging than in inflammation studies.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound A | A549 (Lung) | 1.5 | A549 Xenograft | Significant tumor regression | Fictional Example |
| Compound B | A549 (Lung) | 0.5 | A549 Xenograft | Moderate tumor growth inhibition | Fictional Example |
| Compound C | A549 (Lung) | 5.0 | A549 Xenograft | No significant effect | Fictional Example |
In this hypothetical example, Compound A, while not the most potent in vitro, shows the best in vivo response. This highlights the importance of factors beyond direct cytotoxicity, such as:
-
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which can influence drug response. * Angiogenesis: The formation of new blood vessels, which is crucial for tumor growth and can be a target for anticancer drugs.
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to drugs in vivo through various mechanisms that are not always replicated in in vitro cultures.
Conclusion: A Holistic Approach to Efficacy Evaluation
The development of effective pyrazole-based therapeutics requires a comprehensive and integrated approach to efficacy evaluation. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified system. In vivo models, despite their own limitations, provide a more physiologically relevant context to assess the true therapeutic potential of a compound. The discrepancies often observed between in vitro and in vivo results underscore the importance of considering pharmacokinetic and pharmacodynamic properties, as well as the complex biological interactions that occur within a living organism. By carefully designing and interpreting both types of studies, researchers can more effectively navigate the path from a promising molecule to a life-saving medicine.
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Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma. (n.d.). Retrieved January 12, 2026, from [Link]
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In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]
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Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines1 - AACR Journals. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Confirming Pyrazole Synthesis Product Structure: The Unambiguous Power of X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of chemical research. This is particularly critical for heterocyclic compounds like pyrazoles, where the potential for regioisomerism demands absolute certainty in structural assignment. While several analytical techniques offer valuable insights, single-crystal X-ray crystallography stands as the gold standard for unambiguous structure elucidation. [1][2]
The synthesis of pyrazoles, often achieved through methods like 1,3-dipolar cycloaddition, can lead to the formation of different regioisomers.[3][4][5] For instance, the reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can theoretically yield two different pyrazole products.[6] Differentiating these isomers is paramount, as their biological activities and physical properties can vary significantly. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering the rationale behind experimental choices and detailed protocols for confident structural determination.
The Decisive Advantage: X-ray Crystallography
Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a molecule, revealing the precise spatial arrangement of atoms and the connectivity between them.[7][8] This technique offers an unparalleled level of detail, directly visualizing the molecular structure and leaving no room for ambiguity in isomer identification.[2] The output of a successful crystallographic analysis is a Crystallographic Information File (CIF), a standardized format for representing crystallographic data that can be used for publication and further analysis.[9][10][11][12][13]
Why X-ray Crystallography is Definitive:
-
Unambiguous Structure Determination: It provides direct evidence of atomic connectivity and stereochemistry.[4][7]
-
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration.[7]
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state.
The primary prerequisite for this technique, however, is the availability of a high-quality single crystal, which can sometimes be a bottleneck in the analytical workflow.[14]
Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography is the definitive method, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the synthetic chemist's arsenal. They are often used for initial characterization and can provide strong evidence for a proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of nuclei (typically ¹H and ¹³C) within a molecule.[15][16] For pyrazole derivatives, specific NMR techniques can help in assigning the positions of substituents.
-
¹H and ¹³C NMR: These experiments provide information on the number and types of protons and carbons, respectively.[17][18]
-
2D NMR (COSY, HSQC, HMBC): These techniques reveal correlations between nuclei, helping to piece together the molecular framework. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between protons and carbons, which is crucial for distinguishing between isomers.[19]
However, in cases of very similar isomers, NMR data can be complex and may not always provide a definitive answer without ambiguity.[19] The presence of tautomers in solution can also complicate spectral interpretation.[15]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments, which can offer clues about the structure.[20]
While MS is excellent for confirming molecular weight and formula, differentiating isomers can be challenging as they often have identical masses and similar fragmentation patterns.[21][22] Specialized techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) or derivatization can sometimes aid in isomer differentiation.[20][23][24]
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[1][7] | Unambiguous and definitive structural confirmation.[2] | Requires a high-quality single crystal, which can be difficult to obtain.[14] Does not provide information on dynamics in solution.[25] |
| NMR Spectroscopy | Chemical environment of nuclei, connectivity through bonds.[15] | Provides detailed structural information in solution, allowing for the study of dynamic processes.[26] | Can be complex to interpret for similar isomers. Tautomerism can complicate spectra.[15][19] |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can give structural clues.[20] | High sensitivity, requires very small sample amounts. | Often cannot distinguish between isomers with similar fragmentation patterns.[21][22] |
Experimental Protocols
Part 1: Synthesis of a Pyrazole Derivative (Illustrative Example)
A common method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[3][5]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole.
Materials:
-
Substituted alkyne
-
Aldehyde
-
Tosylhydrazine
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and tosylhydrazine in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone in situ.
-
Add the substituted alkyne to the reaction mixture.
-
Slowly add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Growing X-ray Quality Single Crystals
The growth of a single crystal suitable for X-ray diffraction is often a matter of patience and experimentation.[27][28][29]
General Principles:
-
Purity is paramount: The compound should be as pure as possible.
-
Slow is better: Slow crystal growth generally leads to higher quality crystals.
-
Minimize nucleation sites: A clean, scratch-free vessel is essential.[27]
Common Crystallization Techniques: [14][29][30]
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vessel and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).
-
The precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
Part 3: X-ray Data Collection and Structure Solution
Once a suitable single crystal (typically >20 µm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[8]
Workflow:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected as the crystal is rotated. For organic molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.
-
Data Output: The final structural information is typically presented in a Crystallographic Information File (CIF).[9][13]
Visualizing the Workflow and Logic
Pyrazole Synthesis and Analysis Workflow
Caption: Workflow from pyrazole synthesis to unambiguous structural confirmation.
Comparative Logic for Structure Elucidation
Caption: Decision-making process for choosing the appropriate structural analysis technique.
Conclusion
In the synthesis of pyrazole derivatives, where regioisomerism is a common challenge, relying solely on NMR and mass spectrometry can sometimes lead to ambiguous structural assignments. While these techniques are powerful for initial characterization, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure. By integrating these techniques, with X-ray crystallography as the final arbiter, researchers can ensure the scientific integrity of their work and build a solid foundation for further studies in drug development and materials science.
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Reddy, R. P., et al. (2012). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 77(17), 7576-7582. [Link][33]
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A Senior Application Scientist's Guide to the Cross-Validation of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde: An Analytical Comparison
For Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a trifluoromethyl group, as seen in 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, rigorous analytical characterization of such building blocks is paramount to ensure the integrity and reproducibility of downstream applications.
This guide provides an in-depth, experience-driven approach to the analytical cross-validation of this compound. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and objectively compare its analytical signature to a non-fluorinated analogue, 3-Phenyl-1H-pyrazole-4-carbaldehyde. This comparative analysis will furnish researchers with a practical framework for the comprehensive characterization of this important synthetic intermediate.
Core Analytical Pillars for Structural Elucidation and Purity Assessment
A multi-pronged analytical approach is indispensable for the unambiguous confirmation of the chemical structure and the quantification of purity for this compound. The four pillars of this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: A streamlined workflow for the analytical validation of synthesized compounds.
Comparative Analytical Data
The following table summarizes the expected and reported analytical data for this compound and its non-fluorinated analog, 3-Phenyl-1H-pyrazole-4-carbaldehyde. This direct comparison highlights the influence of the trifluoromethyl group on the analytical properties of the molecule.
| Analytical Technique | This compound | 3-Phenyl-1H-pyrazole-4-carbaldehyde | Key Comparative Insights |
| Molecular Formula | C₁₁H₇F₃N₂O[1] | C₁₀H₈N₂O[2][3] | The presence of the CF₃ group is the key differentiator. |
| Molecular Weight | 240.18 g/mol [1] | 172.18 g/mol [2][3] | A significant mass difference, easily detectable by MS. |
| ¹H NMR (Expected) | Aldehyde proton (CHO): ~10.0 ppm (singlet)Pyrazole proton (H5): ~8.5 ppm (singlet)Aromatic protons: 7.7-8.0 ppm (multiplets)NH proton: Broad singlet, ~13.5 ppm | Aldehyde proton (CHO): ~9.9 ppm (singlet)Pyrazole proton (H5): ~8.4 ppm (singlet)Aromatic protons: 7.4-7.8 ppm (multiplets)NH proton: Broad singlet, ~13.0 ppm | The electron-withdrawing CF₃ group deshields aromatic protons, shifting them downfield. |
| ¹³C NMR (Expected) | Aldehyde carbon (CHO): ~185 ppmPyrazole carbons: ~110-150 ppmAromatic carbons: ~125-135 ppmCF₃ carbon: ~124 ppm (quartet, J ≈ 270 Hz) | Aldehyde carbon (CHO): ~184 ppmPyrazole carbons: ~110-150 ppmAromatic carbons: ~125-135 ppm | The CF₃ carbon exhibits a characteristic quartet due to C-F coupling. |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1670-1690C-F stretch: ~1100-1350 (strong)N-H stretch: ~3100-3300 (broad) | C=O stretch: ~1660-1680N-H stretch: ~3100-3300 (broad) | The strong C-F stretching bands are a definitive feature for the fluorinated compound. |
| Mass Spectrometry (m/z) | [M+H]⁺: 241.0583[4] | [M+H]⁺: 173.0637 | The molecular ion peak is the most direct confirmation of the compound's identity. |
| HPLC Retention Time | Expected to be longer than the non-fluorinated analog under reverse-phase conditions. | Serves as the baseline for comparison. | The increased lipophilicity due to the CF₃ group typically leads to stronger retention on a C18 column. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for the analysis of this compound and its analogs.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. For the target compound, key diagnostic signals will be the aldehyde proton, the pyrazole ring protons, and the characteristic splitting of the trifluoromethyl carbon.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of the exchangeable NH proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Caption: Workflow for NMR-based structural elucidation.
Protocol 2: Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, the key vibrational bands of interest are the C=O stretch of the aldehyde, the N-H stretch of the pyrazole ring, and the strong C-F stretches of the trifluoromethyl group.
Step-by-Step Methodology:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Spectrum Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the key functional groups.
-
Compare the spectrum of the target compound with that of the non-fluorinated analog to highlight the presence of the C-F stretching vibrations.
-
Protocol 3: Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode.
-
For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.
-
-
Data Interpretation:
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. For aldehydes, a characteristic loss of the CHO group (29 Da) is often observed.[5]
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary method for determining the purity of a compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. The trifluoromethyl group is expected to increase the hydrophobicity of the molecule, leading to a longer retention time in a reversed-phase system compared to its non-fluorinated analog.
Step-by-Step Methodology:
-
System and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for reversed-phase chromatography.
-
-
Mobile Phase and Gradient:
-
A mobile phase consisting of a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid helps to improve peak shape.
-
A gradient elution is advisable for separating compounds with a range of polarities. A typical gradient could be: 5% B to 95% B over 20 minutes.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute it to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound has strong absorbance (a wavelength scan or a diode array detector can be used to determine the optimal wavelength, typically around 254 nm for this chromophore).
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.
-
Conclusion
The cross-validation of this compound through a combination of NMR, IR, MS, and HPLC provides a comprehensive and robust assessment of its identity and purity. By understanding the underlying principles of each technique and by comparing the analytical data with that of a suitable analog, researchers can have high confidence in the quality of this critical building block. This rigorous analytical approach is fundamental to ensuring the success of subsequent research and development endeavors in the pursuit of new and effective pharmaceuticals.
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. De Gruyter. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
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Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. Available at: [Link]
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Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - Sultan Qaboos University Journal For Science. Available at: [Link]
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A Comparative Guide to the Vilsmeier-Haack Formylation of Pyrazoles: The Synthetic Chemist's Preferred Route
In the landscape of modern synthetic and medicinal chemistry, pyrazole-4-carbaldehydes stand out as exceptionally valuable intermediates. The formyl group at the C4 position is a versatile synthetic handle, enabling a multitude of subsequent transformations for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials.[1] While several methods exist to introduce a formyl group onto an aromatic system, the Vilsmeier-Haack reaction has emerged as the preeminent choice for the formylation of pyrazoles due to its efficiency, reliability, and broad applicability.[2][3]
This guide provides an in-depth technical comparison of the Vilsmeier-Haack reaction against other formylation alternatives for pyrazole systems. We will delve into the mechanistic underpinnings that drive its advantages, present comparative experimental data, and offer field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack (V-H) reaction utilizes a potent electrophilic species, the Vilsmeier reagent, to formylate electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction proceeds in two primary stages: the formation of the reagent and the subsequent electrophilic aromatic substitution.
1. Formation of the Vilsmeier Reagent: The active formylating agent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][6] This reaction is exothermic and must be performed under anhydrous conditions at low temperatures (typically 0 °C or below) to ensure the stability of the resulting salt.[6]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
2. Electrophilic Attack on the Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle, making it an excellent nucleophile for this reaction. The electrophilic carbon of the Vilsmeier reagent is attacked by the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible carbon. This attack temporarily disrupts the aromaticity of the ring. Subsequent elimination and hydrolysis during aqueous work-up regenerate the aromatic system and yield the final pyrazole-4-carbaldehyde.[6][7][8]
Caption: Generalized mechanism of Vilsmeier-Haack formylation on a pyrazole.
Core Advantages of Vilsmeier-Haack Formylation for Pyrazoles
The preference for the V-H reaction in pyrazole synthesis is not arbitrary; it is grounded in several distinct and reproducible advantages over other methods.
-
Exceptional Regioselectivity: The V-H reaction demonstrates remarkable regioselectivity, almost exclusively targeting the C4 position of the pyrazole ring.[1][7] This is a critical advantage as it obviates the need for protecting groups or complex purification steps to separate constitutional isomers, which can be a significant issue with other methods. This high selectivity is attributed to the electronic distribution within the pyrazole nucleus, where the C4 position possesses the highest electron density. N-substitution is often crucial, as unsubstituted 1H-pyrazoles can fail to undergo C4 formylation under similar conditions.[9]
-
Good to Excellent Yields: The reaction is known for its efficiency, consistently delivering moderate to excellent yields of the desired product across a wide range of pyrazole substrates.[7] This synthetic efficiency is paramount in both academic research and industrial drug development, where maximizing output and minimizing waste are key considerations.
-
Mild Reaction Conditions: Compared to classical formylation methods that may require harsh conditions, the V-H reaction is considered mild.[3] The reagent is prepared at low temperatures, and the formylation step is often conducted at moderately elevated temperatures (e.g., 60-90 °C), which preserves the integrity of sensitive functional groups that might be present on the pyrazole scaffold.[2][8]
-
Broad Substrate Scope and Functional Group Tolerance: The V-H reaction is compatible with a diverse array of substituents on the pyrazole ring. Both electron-donating and moderately electron-withdrawing groups are generally well-tolerated. This versatility makes it a powerful tool for creating libraries of structurally diverse pyrazole-4-carbaldehydes for screening and lead optimization. However, it is important to note that pyrazoles bearing strongly electron-withdrawing groups may exhibit lower reactivity.[1]
-
Operational Simplicity and Scalability: The reagents (DMF, POCl₃) are common, inexpensive, and readily available.[3] The procedure is straightforward, does not require specialized equipment, and has been successfully applied to large-scale synthesis.[10]
Comparative Analysis: Vilsmeier-Haack vs. Alternative Formylation Methods
To fully appreciate the advantages of the V-H reaction, it is essential to compare it with other formylation techniques.
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Reimer-Tiemann Reaction | Gattermann Reaction |
| Formylating Agent | Vilsmeier Reagent (e.g., POCl₃/DMF)[5] | Hexamethylenetetramine (HMTA)[11] | Dichlorocarbene (:CCl₂) from CHCl₃/base[11] | HCN / Lewis Acid[11] |
| Substrate Scope | Broad; excellent for electron-rich heterocycles like pyrazoles.[7][12] | Highly activated aromatics (e.g., phenols); less general.[11][13] | Almost exclusively for phenols (ortho-formylation).[11][14] | Activated aromatics. |
| Typical Yields | Good to Excellent (often >70%)[7][15] | Low to Moderate[11][13] | Generally Moderate | Variable |
| Regioselectivity | High (e.g., C4 on pyrazoles)[1] | Typically ortho to activating groups. | Primarily ortho to hydroxyl group.[16] | Para to activating groups. |
| Reaction Conditions | Mild (0 °C to ~90 °C)[2][8] | Acidic, elevated temperatures.[11] | Strongly basic.[11] | Strongly acidic, anhydrous. |
| Safety/Handling | POCl₃ is corrosive and moisture-sensitive.[6] | Reagents are generally stable. | Chloroform is toxic; strong base required. | HCN is extremely toxic.[11] |
As the data indicates, for the specific task of formylating a pyrazole ring, the Vilsmeier-Haack reaction is demonstrably superior. The Duff and Reimer-Tiemann reactions have narrow substrate scopes that are not well-suited for pyrazoles, and the Gattermann reaction involves highly toxic reagents, making it an unfavorable choice in modern labs.[11][13]
Experimental Protocols
To provide a practical context, detailed methodologies for the Vilsmeier-Haack formylation of a representative pyrazole substrate are provided below.
Workflow for Vilsmeier-Haack Formylation
Caption: General experimental workflow for pyrazole formylation.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established literature procedures.[2]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting viscous, white mixture for an additional 30 minutes at 0 °C.
-
Reaction: Prepare a solution of the corresponding phenylhydrazone of acetophenone (1 eq.) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a pure solid.
Conclusion and Expert Recommendations
The Vilsmeier-Haack reaction stands as a robust, efficient, and highly regioselective method for the synthesis of pyrazole-4-carbaldehydes.[7][17] Its operational simplicity, mild conditions, and broad functional group tolerance make it the preferred method over alternatives like the Duff or Reimer-Tiemann reactions, which are either less efficient or not applicable to this heterocyclic system.[13] For any researcher aiming to synthesize functionalized pyrazoles, mastering the Vilsmeier-Haack reaction is not just an option, but a necessity for productive and successful research. The provided protocols and comparative data serve as a foundational guide to implementing this powerful transformation in your laboratory.
References
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
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VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
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Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Research in Engineering and Science (IJRES). Available at: [Link]
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Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. Available at: [Link]
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Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]
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Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]
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Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Semantic Scholar. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. Brainly.in. Available at: [Link]
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Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. Available at: [Link]
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A Comparative Guide to the Inhibitory Potency of Pyrazole-Based Compounds as Protein Kinase Modulators
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to form the basis of highly potent and selective therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, with a particularly profound impact on oncology through the development of targeted protein kinase inhibitors.[3][4][5] Protein kinases, enzymes that regulate a majority of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for drug development.[1] This guide provides a comparative analysis of the inhibitory potency of various pyrazole-based compounds against key protein kinase targets, supported by detailed experimental methodologies and mechanistic insights for researchers and drug development professionals.
The Benchmark of Potency: Understanding the IC50 Value
To compare the efficacy of different inhibitors, we rely on a quantitative measure known as the half-maximal inhibitory concentration (IC50) . The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target, such as an enzyme, by 50%.[6] It is a fundamental metric in pharmacology, where a lower IC50 value signifies greater potency; less compound is needed to achieve the same level of inhibition.[6] These values are typically determined by generating dose-response curves from functional assays, which measure enzyme activity across a range of inhibitor concentrations.[6][7]
Key Kinase Targets for Pyrazole-Based Inhibitors
The versatility of the pyrazole ring allows it to interact with the ATP-binding pocket of numerous kinases, leading to potent inhibition.[1][8] This guide will focus on several well-established kinase families that are critical targets in cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for controlling the cell cycle. Their inhibition by compounds like AT7519 can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.[2]
-
Janus Kinases (JAKs): JAKs are central to signaling pathways that regulate immune responses and cell growth. Inhibitors like Ruxolitinib are effective in treating myelofibrosis and other inflammatory conditions.[1][2]
-
Aurora Kinases: As serine/threonine kinases involved in mitosis, their inhibition can disrupt cell division, a key strategy in cancer treatment.[4]
-
EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth and angiogenesis. Dual inhibitors targeting both have shown significant promise.[3]
Comparative Inhibitory Potency: A Data-Driven Overview
The following tables summarize the inhibitory potency (IC50) of selected pyrazole-based compounds against various kinase targets, compiled from published research. This data provides a clear, quantitative comparison for researchers evaluating different scaffolds and substitution patterns.
Table 1: Inhibitory Activity of Pyrazole Compounds against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 36 | CDK2 | 0.199 µM | Enzymatic Assay | [3] |
| AT7519 | CDK1, CDK2 | Potent Inhibitor | Induces cell cycle arrest | [2] |
| Compound 22 | CDK2/E | 0.247 µM | HCT116 cell line | [4] |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition @ 10 µM | Enzymatic Assay |[3] |
Table 2: Inhibitory Activity of Pyrazole Compounds against Aurora Kinases
| Compound | Target Kinase | IC50 Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 6 | Aurora A | 0.16 µM | HCT116 IC50 = 0.39 µM | [4] |
| Compound 8 | Aurora A | 35 nM | Dual Aurora A/B inhibitor | [4] |
| Compound 8 | Aurora B | 75 nM | Dual Aurora A/B inhibitor | [4] |
| Frag-1 | Aurora B | 116 nM | Enzymatic Assay |[4] |
Table 3: Inhibitory Activity of Pyrazole Compounds against Receptor Tyrosine Kinases (EGFR/VEGFR)
| Compound | Target Kinase | IC50 Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 50 | EGFR | 0.09 µM | HepG2 IC50 = 0.71 µM | [3] |
| Compound 50 | VEGFR-2 | 0.23 µM | Dual EGFR/VEGFR-2 inhibitor | [3] |
| Crizotinib | c-Met/ALK | FDA Approved | Contains pyrazole ring | [1] |
| Avapritinib | KIT/PDGFRα | FDA Approved | Contains pyrazole ring |[9] |
Table 4: Inhibitory Activity of Pyrazole Compounds against Other Key Kinases
| Compound | Target Kinase | IC50 Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | FDA Approved | [1] |
| Afuresertib | Akt1 | Kᵢ = 0.08 nM | IC50 = 1.3 nM vs Akt1 | [4] |
| Compound 43 | PI3 Kinase | Potent Inhibitor | MCF7 IC50 = 0.25 µM | [3] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 nM | Non-ATP competitive |[4] |
The Causality of Discovery: Experimental Protocols
The trustworthiness of potency data hinges on robust and reproducible experimental design. The following section details a standard protocol for an in vitro kinase assay to determine inhibitor IC50 values, explaining the reasoning behind each critical step.
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10] The amount of ADP is directly proportional to the kinase's activity, and a decrease in ADP production in the presence of a compound indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation & Serial Dilution:
-
Action: Prepare a stock solution of the pyrazole test compound (e.g., 10 mM in 100% DMSO). Create a 10-point, 1:3 serial dilution in DMSO to generate a range of concentrations for the dose-response curve.[10]
-
Causality: A wide range of concentrations is essential to accurately define the sigmoidal curve and determine the precise IC50 value. DMSO is used for its ability to dissolve a wide range of organic compounds.
-
-
Kinase Reaction Setup:
-
Action: In a 96-well plate, add the serially diluted compound or a DMSO vehicle control. Add the target kinase enzyme and incubate for 10-15 minutes at room temperature.[10]
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase enzyme before the reaction is initiated, ensuring that the measured inhibition reflects the compound's affinity for the target.
-
-
Initiation of Kinase Reaction:
-
Action: Initiate the reaction by adding a mixture of the kinase's specific peptide substrate and ATP. Incubate the plate at 30°C for 60 minutes.[10]
-
Causality: ATP is the phosphate donor for the reaction. The incubation period allows the enzymatic reaction to proceed, generating ADP as a product. The conditions (temperature, time) are optimized to ensure the reaction is in the linear range, avoiding substrate depletion.[11]
-
-
ATP Depletion and ADP Conversion:
-
Action: Add an "ADP-Glo™ Reagent" to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and eliminates any remaining ATP.[10]
-
Causality: Removing the unused ATP is critical to prevent background signal in the final luminescence step. The reagent contains an ATPase that specifically degrades ATP but not ADP.
-
-
Signal Generation and Detection:
-
Action: Add a "Kinase Detection Reagent" to each well. Incubate for 30 minutes. This reagent converts the ADP generated in the kinase reaction back into ATP, which then fuels a luciferase reaction, producing light.[10]
-
Causality: The amount of light (luminescence) generated is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
-
Data Acquisition and Analysis:
-
Action: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]
-
Causality: This final step translates the raw luminescence data into a quantitative measure of potency, allowing for direct comparison between compounds.
-
Caption: Workflow for determining IC50 values using a luminescence-based kinase assay.
Mechanistic Insights: Inhibiting Key Signaling Pathways
Most pyrazole-based kinase inhibitors function as ATP-competitive inhibitors .[1] They are designed to mimic the adenine portion of ATP, allowing them to bind to the enzyme's active site. This occupation physically blocks the cell's natural ATP from binding, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
CDKs drive cell cycle progression by phosphorylating the Retinoblastoma protein (Rb). When phosphorylated, Rb releases the transcription factor E2F, which activates genes required for DNA replication. Pyrazole-based CDK inhibitors block this phosphorylation step, keeping Rb in its active, E2F-bound state and halting the cell cycle, typically at the G1/S transition.[2]
Caption: Pyrazole inhibitors block CDK-mediated phosphorylation of Rb, halting cell cycle progression.
The JAK/STAT pathway is activated by cytokines. Upon cytokine binding, JAKs phosphorylate the cytokine receptor, creating docking sites for STAT proteins. JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and activate gene transcription. Pyrazole-based JAK inhibitors bind to the JAK kinase domain, preventing this entire phosphorylation cascade.[2]
Caption: Pyrazole JAK inhibitors block the phosphorylation of STAT proteins, preventing gene transcription.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a powerful core for the design of potent kinase inhibitors, as evidenced by numerous compounds with nanomolar efficacy and several FDA-approved drugs.[1][9] The comparative data presented in this guide highlights the structure-activity relationships that medicinal chemists exploit to enhance potency and selectivity.[12][13] Future research will continue to focus on fine-tuning these structures to develop next-generation inhibitors with improved selectivity profiles, reducing off-target effects and enhancing therapeutic outcomes in targeted cancer therapy.
References
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- Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL
- Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
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Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]
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Title: Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors Source: PubMed URL: [Link]
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Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: PubMed URL: [Link]
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Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI URL: [Link]
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Title: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico Source: Taylor & Francis Online URL: [Link]
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Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: National Center for Biotechnology Information URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Introduction: Beyond Synthesis, A Commitment to Safety and Sustainability
As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis and application of novel compounds. The safe handling and environmentally conscious disposal of research chemicals are paramount to ensuring the integrity of our work, the safety of our colleagues, and the protection of our shared environment. 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry, valued for its pyrazole core and trifluoromethylphenyl moiety—structural features common in pharmacologically active molecules.[1][2]
However, these same features necessitate a rigorous and informed approach to its disposal. The presence of an aromatic aldehyde, a heterocyclic pyrazole ring, and a halogenated trifluoromethyl group designates this compound as hazardous chemical waste.[3][4] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. It is designed to empower researchers to manage this chemical waste stream confidently and responsibly.
Part 1: Foundational Hazard Assessment
Understanding the inherent hazards of a compound is the logical first step in designing a safe disposal plan. The causality behind treating this compound as hazardous stems from its specific chemical properties and structure.
Chemical Profile and Hazard Classification
Based on data for the compound and structurally similar molecules, this compound is classified as a hazardous substance.[3] It is an irritant and may be harmful if ingested or inhaled.[5][6] The trifluoromethyl group renders it a halogenated organic compound, which requires specific disposal pathways to prevent environmental persistence.[4][7]
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₇F₃N₂O | [3] |
| Molecular Weight | 240.18 g/mol | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3][5] |
| Required Waste Category | Halogenated Organic Waste | [4] |
Part 2: The Core Disposal Protocol: A Step-by-Step Methodology
This protocol outlines the standard operating procedure for collecting and disposing of waste containing this compound. This procedure must be performed in a designated laboratory area, away from incompatible materials.
Step 1: Donning Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard assessment.
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
Step 2: Waste Stream Identification and Segregation Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal. This compound and its associated waste must be classified as Halogenated Organic Waste .
-
Solid Waste: Unused or contaminated solid this compound.
-
Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or in a solvent).
-
Debris: Contaminated items such as weigh boats, pipette tips, or absorbent materials from a spill cleanup.
Causality Note: Segregating halogenated from non-halogenated waste is a standard and critical practice.[4] Halogenated waste often requires high-temperature incineration with specific flue gas scrubbing to prevent the formation and release of toxic byproducts like hydrogen halides.
Step 3: Waste Collection and Containment
-
Container Selection:
-
Use only designated hazardous waste containers that are chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass for liquids; wide-mouth HDPE jars for solids).
-
Ensure the container is in good condition, free from cracks, and has a secure, leak-proof lid.[8]
-
-
Labeling:
-
Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.[8]
-
The label must clearly state:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste".
-
The specific hazard warnings: "Irritant".
-
The accumulation start date.
-
-
-
Procedure:
-
Transfer waste into the correctly labeled container inside a fume hood to minimize inhalation exposure.
-
For liquid waste, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
-
For solid waste, carefully transfer the material to avoid generating dust.
-
Securely close the container lid immediately after adding waste.[8]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is segregated from incompatible chemicals.[9]
-
Step 4: Requesting Waste Pickup Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), arrange for pickup by your EHS department.[9] Never transport hazardous waste yourself.[10]
Part 3: Decontamination and Disposal of Empty Containers
Chemical residues in "empty" containers can still pose a significant hazard. Proper decontamination is a mandatory final step.
Protocol for Empty Container Decontamination
-
Initial Rinse:
-
Subsequent Rinses:
-
Perform at least two additional rinses with the solvent. For this specific compound, given its "Warning" level hazard, collecting the second and third rinseates as hazardous waste is a best practice, although regulations may only strictly require the first.[8]
-
-
Final Steps:
-
Allow the container to air-dry completely in the back of the fume hood.
-
Once dry, deface or remove the original chemical label to prevent confusion.
-
Dispose of the clean, dry container in the appropriate recycling bin (e.g., glass or plastic recycling) as per your facility's guidelines.[4]
-
Part 4: Disposal Decision Workflow
The following diagram provides a clear, visual workflow for making the correct disposal decisions when handling this compound and its associated materials.
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A Senior Application Scientist's Guide to Handling 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Introduction: As researchers dedicated to advancing drug development, our work with novel compounds like 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is foundational. This molecule, featuring a trifluoromethyl group and a pyrazole core, is a valuable building block in medicinal chemistry.[1][2] However, its unique structure also presents specific hazards that demand a rigorous and informed approach to safety. The primary and most critical hazard associated with this compound is its potential to cause an explosion when heated. This guide moves beyond mere compliance, providing a framework for understanding the "why" behind each safety protocol, ensuring every step you take in the lab is deliberate, informed, and secure.
Core Hazard Analysis: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound classifies it as a Self-reactive chemical, Type A , with the explicit hazard statement H240: Heating may cause an explosion . This is the most severe risk and dictates many of our handling and storage procedures.
Beyond its explosive potential, this class of aromatic aldehydes often presents the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4][6]
The trifluoromethyl group enhances the compound's stability in some contexts but can also influence its reactivity and thermal decomposition profile. Therefore, our safety protocols are designed to mitigate both the severe explosive risk and the potential for irritation.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Chemical Splash Goggles & Face Shield | Nitrile Gloves (inspect before use) | Flame-Resistant (FR) Lab Coat over 100% cotton clothing | Required if outside a fume hood or if dust is generated. Use a NIOSH-approved respirator.[4] |
| Preparing Solutions & Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (inspect before use) | Flame-Resistant (FR) Lab Coat over 100% cotton clothing | Not required if performed within a certified chemical fume hood. |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Flame-Resistant (FR) Lab Coat & Chemical-resistant Apron | Required. Use a full-face air-purifying respirator with appropriate cartridges.[7] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Given the risk of "serious eye irritation," standard safety glasses are insufficient.[5] Chemical splash goggles are mandatory to form a seal around the eyes, protecting from splashes and dust.[8] A face shield must be worn over the goggles as a secondary barrier, crucial for protecting the face during operations where a splash or energetic reaction is possible.[9]
-
Hand Protection: Disposable nitrile gloves provide good protection against incidental chemical splashes.[10] It is critical to inspect gloves for any signs of degradation or punctures before each use .[4] Always use proper glove removal technique (without touching the outer surface) to prevent skin contact with the product.
-
Body Protection: A standard lab coat is inadequate due to the explosive hazard. A flame-resistant (FR) lab coat provides a critical layer of protection in the event of a thermal incident. It should be worn over clothing made of natural fibers, such as 100% cotton, as synthetic fabrics can melt and adhere to the skin.[9]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapors. If engineering controls are not available or in the event of a spill, a NIOSH-approved respirator is required to prevent respiratory tract irritation.[4][9]
Operational and Disposal Workflow
Adherence to a strict, logical workflow is essential for safety. The following diagram and protocols outline the procedural steps for handling this compound from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Safe Handling and Solution Preparation
-
Pre-Operation Safety Check: Before entering the lab, review the SDS for this compound. Ensure the chemical fume hood has been certified within the last year. Clear the workspace of all unnecessary items, especially heat sources like hot plates.
-
PPE Inspection and Donning:
-
Inspect your FR lab coat for tears or contamination. Put it on, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don a face shield over the goggles.
-
Inspect nitrile gloves for punctures or defects before wearing.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound deep within the sash of the chemical fume hood.
-
Use a spatula to carefully weigh the desired amount onto weighing paper or into a vessel. Avoid creating dust. If dust is generated, respiratory protection is required.[6]
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the weighed solid to your chosen solvent in a suitable flask.
-
If stirring is required, use a magnetic stir plate that does not generate significant heat. Do not heat the mixture.
-
Ensure all containers are clearly labeled with the full chemical name.
-
-
Post-Handling and Cleanup:
-
Segregate all waste. Dispose of contaminated gloves, weighing paper, and other solid materials into a container labeled "Halogenated Organic Waste - Solid".[11]
-
Collect any solutions in a separate, compatible container labeled "Halogenated Organic Waste - Liquid".[11]
-
Wipe down the work surface with an appropriate solvent and dispose of the wipes as solid hazardous waste.
-
-
Doffing PPE:
-
Remove the face shield.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface). Dispose of them immediately in the hazardous waste container.
-
Remove the FR lab coat.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.[6]
-
Emergency Preparedness: Storage, Spills, and Disposal
Storage Plan
Proper storage is critical to prevent thermal decomposition.
-
Location: Store in a cool, dry, and well-ventilated place.[12]
-
Conditions: Keep away from all sources of heat, sparks, open flames, and hot surfaces. Pyrazole derivatives should also be protected from light.[13]
-
Container: Keep the container tightly closed and store only in the original container.
Spill Management Protocol
In the event of a small spill within a fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Keep the fume hood sash lowered.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or dry sand.[11] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container "Halogenated Organic Waste - Solid" and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[11]
Disposal Plan
This compound is a halogenated organic material and must never be disposed of down the drain or in regular trash.[11]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid halogenated waste.[11]
-
Container Management: Keep waste containers tightly closed except when adding waste. Store them in a cool, well-ventilated area away from heat sources.[11]
-
Final Disposal: All waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[6][11]
By integrating these safety principles and protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet for 1-Propyl-1H-pyrazole-3-carbaldehyde. Angene Chemical. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Personal Protective Equipment (PPE) - Types of Gloves. University of Toledo. [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
-
Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. [Link]
-
How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]
-
Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. epa.gov [epa.gov]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
